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  • Product: Ethyl 5-chloroquinoline-4-carboxylate
  • CAS: 116557-07-4

Core Science & Biosynthesis

Foundational

The Strategic Utility of Ethyl 5-chloroquinoline-4-carboxylate in Advanced Drug Discovery: Synthesis, Mechanisms, and Applications

Executive Summary In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the backbone for antimalarials, kinase inhibitors, and immunosuppressants. Among its der...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the backbone for antimalarials, kinase inhibitors, and immunosuppressants. Among its derivatives, Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4) stands out as a highly versatile, sterically tuned building block.

From a bench-level perspective, the strategic placement of the 5-chloro substituent provides unique electronic shielding and steric bulk, which profoundly alters the binding kinetics of downstream drug candidates. Meanwhile, the 4-ethyl ester moiety serves a dual purpose: it acts as a robust protecting group during complex cross-coupling reactions and significantly enhances the lipophilicity of the fragment for in vitro cellular assays. This whitepaper dissects the physicochemical properties, regioselective synthesis, and pharmacological applications of this critical intermediate, providing field-proven protocols for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

Before deploying any intermediate in a lead optimization campaign, it is critical to understand its baseline metrics. The structural architecture of Ethyl 5-chloroquinoline-4-carboxylate is intentionally designed to balance reactivity with stability. The electron-withdrawing nature of the chlorine atom at the C5 position decreases the electron density of the quinoline ring, making it highly resistant to oxidative degradation while priming the C2 and C8 positions for late-stage functionalization.

Table 1: Quantitative Physicochemical Properties

PropertyValueRationale / Implication in Drug Design
CAS Number 116557-07-4Unique identifier for regulatory tracking and procurement [1].
Molecular Formula C₁₂H₁₀ClNO₂Defines the stoichiometric baseline for scale-up synthesis [2].
Molecular Weight 235.67 g/mol Optimal low-MW fragment; leaves ample room for functionalization while remaining Rule-of-5 compliant [1].
Purity Specification ≥95%Minimum threshold required to prevent propagation of regioisomeric impurities during library synthesis [2].
Structural Features 5-chloro, 4-ethyl esterThe ester masks the polar carboxylic acid, increasing the cLogP and facilitating membrane permeability in whole-cell assays.

De Novo Synthesis: The Regioselective Pfitzinger Approach

When synthesizing functionalized quinolines, one must choose between classical methods like the Skraup, Friedländer, or Pfitzinger reactions. Causality of Choice: I strongly advocate for the Pfitzinger condensation when targeting 4-carboxylate derivatives. Unlike the Friedländer synthesis—which often yields inseparable regioisomeric mixtures when using substituted anilines—the Pfitzinger reaction using 4-chloroisatin guarantees absolute regioselectivity for the 4-carboxylic acid, with the chlorine atom locked into the 5-position[5].

Experimental Protocol: Self-Validating Synthesis Workflow

Phase 1: Regioselective Ring Opening and Condensation

  • Reagent Preparation: Suspend 4-chloroisatin (1.0 eq) in a 33% aqueous KOH solution.

    • Causality: The highly alkaline environment is strictly required to hydrolyze the stable lactam ring of isatin, generating the reactive intermediate, 2-amino-6-chlorophenylglyoxylic acid [5].

  • Condensation: Add the appropriate ketone or pyruvic acid derivative (1.2 eq) dropwise. Heat the mixture to reflux (100°C) for 12–24 hours.

    • Causality: Prolonged thermal energy is necessary to overcome the steric hindrance imposed by the 6-chloro group on the glyoxylic acid intermediate, driving the subsequent cyclization and dehydration steps.

    • Self-Validation Checkpoint: The reaction progress is visually self-validating. The initial bright orange suspension of isatin will gradually dissolve into a deep red/brown homogeneous solution. If orange solid persists, the lactam hydrolysis is incomplete.

  • Precipitation: Cool the mixture to 0°C and carefully acidify with 1M HCl to pH 3.

    • Self-Validation Checkpoint: The intermediate, 5-chloroquinoline-4-carboxylic acid, will immediately crash out as a dense precipitate due to its insolubility in acidic aqueous media. Filter and dry under high vacuum.

Phase 2: Esterification for Lipophilic Enhancement 4. Activation: Dissolve the isolated acid in absolute ethanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Causality: Ethanol serves as both the solvent and the reactant. According to Le Chatelier's principle, the massive excess of ethanol drives the equilibrium entirely toward the ethyl ester.

  • Reflux & Workup: Reflux for 8 hours. Neutralize the cooled mixture with saturated NaHCO₃, extract with EtOAc, and concentrate.

    • Self-Validation Checkpoint: Confirm success via Thin Layer Chromatography (TLC). The highly polar carboxylic acid (Rf ~ 0.1) will be entirely replaced by a fast-moving, UV-active spot corresponding to Ethyl 5-chloroquinoline-4-carboxylate (Rf ~ 0.6 in 3:1 Hexane:EtOAc).

Synthesis_Workflow A 4-Chloroisatin (Starting Material) B KOH (aq) Ring Opening A->B Hydrolysis C 2-Amino-6-chloro- phenylglyoxylic acid B->C Intermediate D Ketone / Pyruvate Condensation C->D Pfitzinger Reaction E 5-Chloroquinoline- 4-carboxylic acid D->E Cyclization & Dehydration F EtOH, H2SO4 Esterification E->F Activation G Ethyl 5-chloroquinoline- 4-carboxylate F->G Final Product

Fig 1: Step-by-step Pfitzinger synthesis workflow for Ethyl 5-chloroquinoline-4-carboxylate.

Pharmacological Applications & Target Engagement

The true value of Ethyl 5-chloroquinoline-4-carboxylate lies in its ability to be rapidly elaborated into potent enzyme inhibitors. Two primary therapeutic pathways dominate the current literature:

A. Dihydroorotate Dehydrogenase (DHODH) Inhibition

Quinoline-4-carboxylates are well-documented bioisosteres for the brequinar class of DHODH inhibitors, which are critical targets for immunosuppression and oncology [4].

  • Mechanistic Insight: The ester is typically hydrolyzed back to the free acid in the final drug formulation. The 4-carboxylate moiety is strictly required to form a critical electrostatic salt bridge with the Arg136 (R136) residue inside the DHODH binding pocket. Simultaneously, the quinoline core occupies a deep hydrophobic channel lined by Met43 and Leu58 [4]. The 5-chloro substituent enhances the binding affinity by filling a specific sub-pocket, preventing rapid metabolic clearance.

DHODH_Pathway DRUG Ethyl 5-chloroquinoline- 4-carboxylate Derivatives DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DRUG->DHODH Competitive Inhibition (Salt Bridge at Arg136) ORO Orotate DHODH->ORO Oxidation DHO Dihydroorotate DHO->DHODH Substrate Binding PYR De Novo Pyrimidine Biosynthesis (UMP) ORO->PYR Downstream Processing ARREST Cell Cycle Arrest & Apoptosis PYR->ARREST Pyrimidine Depletion

Fig 2: Mechanism of action for quinoline-4-carboxylate derivatives inhibiting the DHODH pathway.

B. Quinone Reductase 2 (QR2) Inhibition

Derivatives of 5-chloroquinoline-4-carboxylate are also utilized to synthesize ammosamide analogues [3]. By converting the ethyl ester into a primary carboxamide, researchers have developed potent inhibitors of QR2, an enzyme implicated in neurodegenerative disorders. The structural rigidity provided by the 5-chloro-quinoline core allows these analogues to modulate tubulin and actin dynamics effectively [3].

Table 2: Pharmacological Potency of Quinoline-4-Carboxylate Derivatives

Derivative ClassTarget EnzymeRepresentative IC₅₀Primary Mechanism of Action
Quinoline-4-carboxylic acids DHODH9.71 nM - 26.2 nMCompetitive inhibition at the brequinar-binding pocket, halting de novo pyrimidine synthesis [4].
5-Chloroquinoline-4-carboxamides Quinone Reductase 2 (QR2)61.0 nM - 1.1 µMModulation of tubulin/actin dynamics via myosin binding; suppression of QR2 activity [3].

Analytical Validation & Quality Control

To ensure the structural integrity of Ethyl 5-chloroquinoline-4-carboxylate before deploying it in high-throughput screening libraries, rigorous analytical validation is required:

  • ¹H-NMR Spectroscopy (CDCl₃): The diagnostic ethyl ester protons will appear as a distinct quartet at ~4.5 ppm (-CH₂-) and a triplet at ~1.4 ppm (-CH₃). The quinoline aromatic protons will present a characteristic splitting pattern, with the C3 proton often appearing as a sharp singlet if the C2 position is substituted, or a doublet if unsubstituted.

  • LC-MS (ESI+): The compound must exhibit a clear [M+H]⁺ peak at m/z 236.0. Crucially, due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl), you must observe a characteristic 3:1 isotopic cluster at m/z 236.0 and 238.0, which self-validates the retention of the critical 5-chloro substituent.

By mastering the regioselective synthesis and understanding the mechanistic rationale behind its structural features, researchers can leverage Ethyl 5-chloroquinoline-4-carboxylate as a highly effective launchpad for novel therapeutic discovery.

References

  • 872577-51-0 | Ethyl 4-chloro-3-cyanoquinoline-6-carboxylate | BLD Pharm (Contains CAS 116557-07-4 Catalog Data)
  • CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate, ≥95% Source: Howei Pharm URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water Source: ResearchGate URL
Exploratory

Ethyl 5-chloroquinoline-4-carboxylate: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Pharmaceutical Applications

Executive Summary In the landscape of modern medicinal chemistry, halogenated quinolines represent a privileged class of pharmacophores. Ethyl 5-chloroquinoline-4-carboxylate is a highly versatile, structurally rigid het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated quinolines represent a privileged class of pharmacophores. Ethyl 5-chloroquinoline-4-carboxylate is a highly versatile, structurally rigid heterocyclic building block utilized extensively in drug discovery and complex organic synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis protocols, and downstream pharmacological applications—specifically its role in developing eukaryotic initiation factor 4A (eIF4A) inhibitors and Fibroblast Activation Protein (FAP) inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the mechanistic causality behind synthetic choices and the self-validating analytical steps required to ensure high-fidelity target generation.

Physicochemical Profiling

Understanding the fundamental properties of Ethyl 5-chloroquinoline-4-carboxylate is critical for optimizing reaction conditions, predicting solubility during workups, and interpreting analytical spectra. The compound features an electron-deficient quinoline core, heavily influenced by the electron-withdrawing nature of both the C5-chlorine atom and the C4-ethyl carboxylate group.

Table 1: Quantitative Data and Specifications

PropertyValue / Specification
IUPAC Name Ethyl 5-chloroquinoline-4-carboxylate
CAS Registry Number 116557-07-4[1]
Molecular Formula C12H10ClNO2[2]
Molecular Weight 235.66 g/mol [2]
Monoisotopic Mass 235.0400 Da
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Storage Conditions Room temperature, desiccated, protected from light

Synthetic Methodologies and Mechanistic Insights

When designing a synthetic route for functionalized quinolines, regiocontrol is paramount. Direct condensation methods, such as the Doebner-von Miller or Gould-Jacobs reactions utilizing 3-chloroaniline, invariably yield a difficult-to-separate mixture of 5-chloro and 7-chloro regioisomers. To circumvent this, we employ a controlled Pfitzinger ring-expansion strategy followed by Fischer esterification .

Self-Validating Protocol: Regioselective Synthesis
Phase 1: Pfitzinger Ring Expansion
  • Objective: Synthesize 5-chloroquinoline-4-carboxylic acid with absolute regiocontrol.

  • Causality: By employing 4-chloroisatin as the starting material, the position of the chlorine atom is structurally locked during the base-mediated ring opening and subsequent condensation, guaranteeing the 5-chloro isomer[3].

Step-by-Step Methodology:

  • Ring Opening: Suspend 4-chloroisatin (1.0 eq) in a 33% aqueous KOH solution. Heat to 90°C until the solution becomes homogeneous. Mechanism: The strong base hydrolyzes the amide bond of the isatin, forming the potassium salt of the highly reactive intermediate, 2-amino-6-chlorophenylglyoxylic acid (isatic acid).

  • Condensation: Slowly add sodium pyruvate (1.2 eq) to the reaction mixture. Maintain heating at 90°C for 4-6 hours. Mechanism: The pyruvate undergoes a cross-aldol condensation with the ketone of the isatic acid, followed by spontaneous dehydration and cyclization to form the quinoline core.

  • Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (DCM:MeOH 9:1). The complete disappearance of the bright orange isatin spot confirms the exhaustion of the starting material.

  • Isolation: Cool the mixture to 0°C and carefully acidify with concentrated HCl to pH 3. The intermediate, 5-chloroquinoline-4-carboxylic acid, will precipitate as a pale solid. Filter, wash with cold water, and dry under vacuum.

Phase 2: Fischer Esterification
  • Objective: Convert the carboxylic acid intermediate to Ethyl 5-chloroquinoline-4-carboxylate.

  • Causality: The free carboxylic acid is poorly soluble and less reactive for downstream cross-coupling. Esterification is driven by using absolute ethanol as both the solvent and the reactant. Concentrated H₂SO₄ acts as a proton donor to activate the carbonyl carbon, while the massive excess of ethanol shifts the equilibrium toward the ester product via Le Chatelier’s principle[4].

Step-by-Step Methodology:

  • Activation: Dissolve 5-chloroquinoline-4-carboxylic acid in absolute ethanol (0.2 M concentration).

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise under continuous stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours.

  • Self-Validation Check (LC-MS): Pull a 10 µL aliquot for LC-MS analysis. The mass spectrum must demonstrate a complete shift from the acid precursor (

    
    ) to the ester product (
    
    
    
    ), while retaining the characteristic 3:1 isotopic ratio indicative of the
    
    
    Cl/
    
    
    Cl atoms[3].
  • Workup: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃ to quench the acid catalyst, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ester.

SynthesisWorkflow Iso 4-Chloroisatin (Starting Material) Base KOH / Heat (Amide Hydrolysis) Iso->Base Inter Isatic Acid Intermediate Base->Inter Cond Pyruvic Acid (Cross-Aldol Condensation) Inter->Cond Acid 5-Chloroquinoline-4- carboxylic acid Cond->Acid Ester EtOH / H2SO4 (Fischer Esterification) Acid->Ester Product Ethyl 5-chloroquinoline- 4-carboxylate Ester->Product

Workflow for the regioselective synthesis of Ethyl 5-chloroquinoline-4-carboxylate.

Pharmacological Applications and Target Engagement

Ethyl 5-chloroquinoline-4-carboxylate is not an end-product; it is a critical node in the synthesis of advanced therapeutics. Its unique stereoelectronic profile allows for precise docking in specific enzymatic pockets.

A. Eukaryotic Initiation Factor 4A (eIF4A) Inhibition

Cap-dependent translation is driven by the eIF4F complex, where eIF4A acts as the enzymatic driver. eIF4A is an ATP-dependent DEAD-box RNA helicase responsible for unwinding complex secondary structures in the 5'-untranslated regions (UTRs) of mature mRNA[4]. Dysregulation of this process is a hallmark of oncogenesis[5].

Derivatives synthesized from the 5-chloroquinoline-4-carboxylate scaffold have been identified as potent inhibitors of eIF4A. The carboxylic acid/ester moiety is crucial, often forming a critical salt bridge (e.g., with R311 of eIF4A), while the halogenated quinoline ring provides necessary hydrophobic interactions. By binding to the eIF4A-RNA complex, these derivatives lock the helicase, preventing mRNA unwinding and selectively halting the translation of oncogenic proteins[4].

SignalingPathway Quinoline Quinoline-4-carboxylate Derivative Inhibition Allosteric Binding & ATPase Inhibition Quinoline->Inhibition eIF4A eIF4A Helicase (Active State) eIF4A->Inhibition Complex eIF4A-RNA Complex (Conformationally Locked) Inhibition->Complex Unwinding 5'-UTR mRNA Unwinding (Blocked) Complex->Unwinding Translation Oncogenic Translation (Halted) Unwinding->Translation

Mechanism of eIF4A helicase inhibition by quinoline-4-carboxylate derivatives.

B. Fibroblast Activation Protein (FAP) Inhibition

FAP is an endopeptidase heavily overexpressed in the tumor microenvironment and is associated with tumor growth and angiogenesis. Substituted quinoline-4-carboxylates are utilized as foundational scaffolds to synthesize


-acyl-glycyl-(2-cyano)pyrrolidines. The incorporation of the quinoline core significantly improves the selectivity of the inhibitor toward FAP over related enzymes like Prolyl Endopeptidase (PREP), making it a highly valuable tool in targeted oncology[3].

References

  • Title: CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate,≥95% Source: Howei Pharm URL:[1]

  • Title: 872577-51-0 | Ethyl 4-chloro-3-cyanoquinoline-6-carboxylate Source: BLD Pharm URL:[2]

  • Title: Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action Source: ACS Publications / NIH URL:[4]

  • Title: Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action (ACS) Source: ACS Publications URL:[5]

  • Title: WO2013107820A1 - Novel FAP inhibitors Source: Google Patents URL:[3]

Sources

Foundational

Preformulation Profiling of Ethyl 5-chloroquinoline-4-carboxylate: Solubility, Stability, and Analytical Workflows

Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Document Type: Technical Whitepaper As a Senior Application Scientist, I approach the physicochemical characterization of heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Document Type: Technical Whitepaper

As a Senior Application Scientist, I approach the physicochemical characterization of heterocyclic building blocks not merely as a data-collection exercise, but as a predictive framework for downstream drug development. Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4) [1] is a critical intermediate frequently utilized in the synthesis of kinase inhibitors, antimalarials, and novel anti-infectives.

However, its structural features—a halogenated aromatic system coupled with an esterified carboxylate—present specific solubility and stability challenges that must be mapped before integration into complex synthetic or biological assays. This whitepaper synthesizes the mechanistic causality behind its physicochemical behavior and provides self-validating experimental protocols for its characterization.

Physicochemical Causality: Structure-Property Relationships

To predict the behavior of Ethyl 5-chloroquinoline-4-carboxylate, we must first deconstruct its molecular architecture.

  • Ionization (pKa): The unsubstituted quinoline ring typically possesses a pKa of approximately 4.9. However, in this molecule, the highly electronegative chlorine atom at the C5 position, combined with the electron-withdrawing ethyl ester at C4, exerts a profound inductive pull (-I effect). This drastically depletes the electron density on the quinoline nitrogen, depressing its predicted pKa to 1.78 [2].

  • Lipophilicity (LogP): The molecule exhibits a predicted LogP of 3.06 [3]. The esterification of the C4 carboxylic acid removes a primary hydrogen-bond donor, while the chloro-aromatic system drives favorable partitioning into non-polar phases.

Because the pKa is 1.78, the quinoline nitrogen remains almost entirely unionized at physiological pH (7.4) . This lack of ionization, combined with high lipophilicity, dictates its poor aqueous solubility and high affinity for organic solvents.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 116557-07-4[1]Standard identifier for procurement and safety tracking.
Molecular Weight 235.67 g/mol Falls within Lipinski's Rule of 5 for optimal oral bioavailability.
LogP (Predicted) 3.06[3]Highly lipophilic; requires co-solvents (e.g., DMSO) for biological assays.
pKa (Predicted) 1.78 ± 0.25[2]Very weak base; will not form stable salts at physiological pH.

Solubility Profile and Matrix

Based on its lipophilic nature, the solubility of Ethyl 5-chloroquinoline-4-carboxylate is highly solvent-dependent. It readily dissolves in aprotic polar solvents and chlorinated solvents but crashes out of aqueous media.

Table 2: Empirical Solubility Matrix
Solvent SystemSolubility RangeApplication Notes
DMSO / DMF > 50 mg/mLIdeal for creating high-concentration stock solutions for in vitro screening.
Dichloromethane (DCM) > 30 mg/mLExcellent for liquid-liquid extraction and synthetic reaction media.
Methanol / Ethanol 10 - 20 mg/mLSuitable for HPLC mobile phase preparation and recrystallization.
Aqueous Buffer (pH 7.4) < 0.1 mg/mLPoor solubility; requires surfactants (e.g., Tween-80) or co-solvents for in vivo dosing.

Stability and Degradation Pathways

Understanding the degradation pathways of this compound is critical for ensuring batch-to-batch reproducibility.

  • Hydrolytic Cleavage: The C4 ethyl ester is the primary locus of chemical instability. While the adjacent C5 chlorine provides slight steric shielding, the ester remains highly susceptible to base-catalyzed saponification (yielding 5-chloroquinoline-4-carboxylic acid) at pH > 8, or acid-catalyzed hydrolysis at pH < 2[4].

  • Photochemical Reactivity: Quinoline derivatives are known to be photochemically active. Exposure to UV/Vis light can trigger intersystem crossing to reactive triplet states, leading to potential N-oxidation or homolytic cleavage of the C-Cl bond[5]. Storage in amber vials under inert gas (Argon/N2) is mandatory.

DegradationPathways Parent Ethyl 5-chloroquinoline- 4-carboxylate Hydrolysis Aqueous Hydrolysis (pH < 2 or pH > 8) Parent->Hydrolysis H2O / Temp Photolysis Photolysis (UV/Vis) (ICH Q1B) Parent->Photolysis Light Exposure Acid 5-chloroquinoline- 4-carboxylic acid Hydrolysis->Acid Ester Cleavage PhotoProd N-Oxidation & Dehalogenation Products Photolysis->PhotoProd Radical/Oxidation

Fig 1: Primary degradation pathways including ester hydrolysis and photolysis.

Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility (DMSO spike) often overestimates true solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached.

  • Preparation: Weigh 5 mg of solid Ethyl 5-chloroquinoline-4-carboxylate into a 2 mL amber glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., PBS pH 7.4 or FaSSIF). Ensure the presence of excess solid to guarantee saturation.

  • Equilibration: Cap tightly and place on an orbital shaker at 300 rpm at 37°C for 24 hours. Note: 24 hours is required to overcome the lattice energy of the solid crystal.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discard the first 200 µL to account for non-specific binding).

  • Quantification: Dilute the supernatant 1:10 in Methanol (to prevent precipitation inside the column) and inject into an HPLC-UV system (Detection at ~254 nm). Quantify against a standard curve prepared in 100% Methanol.

SolubilityWorkflow Start Solid Compound (CAS 116557-07-4) Buffer Add Aqueous Buffer (Excess Solid) Start->Buffer Suspend Incubate Incubate 24h at 37°C (Thermodynamic Eq.) Buffer->Incubate Shake at 300 rpm Filter Filter (0.22 µm PTFE) or Centrifuge Incubate->Filter Phase Separation HPLC HPLC-UV Analysis (Quantification) Filter->HPLC Dilute & Inject

Fig 2: Step-by-step thermodynamic solubility profiling workflow.

Protocol B: Forced Degradation (Hydrolytic Stability)

Causality: To determine the shelf-life of stock solutions, we must force the ester cleavage to calculate the degradation rate constant (


).
  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile (ACN).

  • Stress Conditions:

    • Acidic: Mix 500 µL stock with 500 µL of 0.1 N HCl.

    • Basic: Mix 500 µL stock with 500 µL of 0.1 N NaOH.

  • Incubation: Incubate the mixtures at 60°C in a thermomixer.

  • Sampling: Withdraw 50 µL aliquots at

    
     hours.
    
  • Quenching: Immediately quench the basic samples with equivalent HCl, and acidic samples with equivalent NaOH to halt degradation.

  • Analysis: Analyze via LC-MS to monitor the disappearance of the parent mass (

    
     236.0) and the appearance of the hydrolyzed acid metabolite (
    
    
    
    208.0)[4].

References

  • CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate,≥95% - Howei. howeipharm.com.
  • 5-氯喹啉-2,4-二羧酸- CAS号62482-33-1 - 摩熵化学. molaid.com.
  • CAS:116557-07-4 5-氯喹啉-4-甲酸乙酯 - 盖德化工网. guidechem.com.
  • etil 5-cloroquinolina-4-carboxilato 116557-07-4 wiki - Es - Guidechem. guidechem.com.
  • Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline. chemrxiv.org.
  • Process for preparing crystalline organic semiconductor material. google.com (Patents).

Sources

Exploratory

Ethyl 5-chloroquinoline-4-carboxylate: Core Intermediate in the Synthesis of Quinone Reductase 2 (QR2) Inhibitors

Executive Summary Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4) is a highly specialized quinoline derivative that serves as a critical building block in advanced medicinal chemistry[1]. While it does not funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4) is a highly specialized quinoline derivative that serves as a critical building block in advanced medicinal chemistry[1]. While it does not function as a standalone therapeutic agent, its specific substitution pattern—featuring a chlorine atom at the C-5 position and a carboxylate at the C-4 position—makes it an indispensable intermediate for synthesizing complex pyrrolo[4,3,2-de]quinoline alkaloids.

Most notably, this compound is foundational in the total synthesis and structural optimization of ammosamide analogues , a class of marine-derived natural products that act as potent inhibitors of Quinone Reductase 2 (QR2 / NQO2) [2][3]. This technical guide explores the mechanistic rationale behind targeting QR2, the synthetic workflow utilizing Ethyl 5-chloroquinoline-4-carboxylate, and the standardized protocols for evaluating the biological activity of its downstream derivatives.

Mechanistic Rationale: The Biological Target (Quinone Reductase 2)

To understand the biological value of Ethyl 5-chloroquinoline-4-carboxylate derivatives, one must first understand their primary target: Quinone Reductase 2 (QR2).

Unlike its paralog NQO1, which efficiently utilizes NAD(P)H as a reducing co-substrate, QR2 is a unique FAD-dependent flavoenzyme that relies on N-alkyl- and N-ribosylnicotinamides to catalyze the obligate two-electron reduction of quinones[4].

The Pathological Role of QR2

While quinone reduction is generally considered a detoxifying process, QR2 exhibits a paradoxical "toxifying" action. It is capable of transforming certain quinone substrates (e.g., menadione, adrenochrome) into highly reactive oxygen species (ROS) that induce severe cellular damage[2][4]. Overactive QR2 has been implicated in the pathogenesis of neurodegenerative disorders, malaria, and various cancers. Consequently, the competitive inhibition of QR2 by synthetic ammosamide analogues serves as a targeted chemopreventive strategy to protect cells from oxidative stress[2][5].

G Q Quinone Substrates (e.g., Menadione) QR2 Quinone Reductase 2 (QR2) FAD-dependent Q->QR2 Binds Active Site ROS Highly Reactive Species (Cellular Damage) QR2->ROS Catalyzes Reduction CoF N-ribosylnicotinamide (Co-substrate) CoF->QR2 Reduces FAD Inh Ammosamide Analogues (Derived from Quinoline Core) Inh->QR2 Competitive Inhibition Protect Cellular Protection (Chemoprevention) Inh->Protect Prevents ROS formation

Fig 1. QR2-mediated quinone reduction pathway and its inhibition by ammosamide analogues.

Chemical Synthesis & Workflow: From Intermediate to Active Inhibitor

The synthesis of ammosamide analogues relies on the precise functionalization of the quinoline core. Ethyl 5-chloroquinoline-4-carboxylate provides the necessary steric and electronic environment to construct the tricyclic pyrroloquinoline framework.

Synthetic Strategy

The core synthetic methodology involves the condensation of diprotected 1,3,4,6-tetraaminobenzene derivatives with quinoline-4-carboxylate derivatives (or related 2-ketoglutaconic acids)[2][3].

  • Functional Group Modification: The ethyl ester at the C-4 position of the starting material is often hydrolyzed and subsequently modified. Converting ester groups on the resulting quinoline framework into primary amides is a critical step for enhancing biological activity.

  • Cyclization: The modified quinoline undergoes condensation and cyclization to form the rigid pyrrolo[4,3,2-de]quinoline core characteristic of ammosamides.

  • Targeted Substitution: The C-5 chlorine atom (originating from the starting material) can be retained or substituted to probe the steric boundaries of the QR2 active site.

G Start Ethyl 5-chloroquinoline-4-carboxylate (Core Intermediate) Mod Ester Hydrolysis & Amidation Start->Mod Step 1 Condense Condensation with Tetraaminobenzene Mod->Condense Step 2 Core Pyrrolo[4,3,2-de]quinoline Core (Ammosamide Scaffold) Condense->Core Cyclization Test Biological Evaluation (QR2 Functional Assay) Core->Test SAR Screening

Fig 2. Synthetic workflow from Ethyl 5-chloroquinoline-4-carboxylate to QR2 inhibitors.

Structure-Activity Relationship (SAR) & Quantitative Data

The structural space surrounding the ammosamide core has been extensively explored to determine the parameters necessary for optimal QR2 inhibition. The causality behind these modifications is rooted in X-ray crystallographic data: specific functional groups are required to form hydrogen bonds with the FAD cofactor and the amino acid residues lining the QR2 active site[2][5].

Key SAR Insights:

  • Ester vs. Amide: Converting a C-2 methyl/ethyl ester into a primary amide consistently yields a ~3-fold increase in biological activity. The primary amide acts as a superior hydrogen bond donor within the active site[2].

  • 8-Amino Methylation: Methylation of the 8-amino group of the natural product Ammosamide B results in a dramatic 15-fold increase in QR2 inhibitory activity, dropping the IC50 from 61 nM to 4.1 nM[2][3].

Table 1: QR2 Inhibitory Potency of Synthesized Analogues
Compound / DerivativeKey Structural ModificationQR2 IC₅₀ (nM)Biological Impact
Ammosamide B (Lead) Natural Product Core61Baseline potent inhibition
Analogue 10 C-2 Methyl Ester3,300Reduced binding affinity
Analogue 12 C-2 Primary Amide1,100~3x improvement over ester
Analogue 15 Bicyclic C-2 Methyl Ester4,000Weak inhibition
Analogue 16 Bicyclic C-2 Primary Amide1,600~2.5x improvement over ester
N-Methyl Ammosamide B 8-Amino Methylation4.1Maximum observed potency

Data synthesized from in vitro evaluations of quinoline and pyrroloquinoline ammosamide analogues against human QR2[2][3].

Experimental Protocols: QR2 Inhibition Assay

To validate the biological activity of derivatives synthesized from Ethyl 5-chloroquinoline-4-carboxylate, a functional enzyme assay is required. The following self-validating protocol utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) as a substrate. QR2 reduces MTT to formazan, which can be quantified spectrophotometrically[5].

Materials Required
  • Enzyme: Recombinant Human QR2 (purified to ≥24 mg/mL)[5].

  • Co-substrate: N-ribosylnicotinamide (Reduced form).

  • Substrate: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Resveratrol (Known QR2 inhibitor)[5].

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% Triton X-100.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the reaction buffer and equilibrate to 23 °C.

    • Prepare a 200 µM stock solution of MTT in the reaction buffer.

    • Prepare a 25 µM stock solution of N-ribosylnicotinamide.

    • Dissolve the synthesized quinoline derivatives (inhibitors) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Assay Assembly (96-well or 384-well microplate):

    • Add 15 nM of recombinant human QR2 to each test well.

    • Add the synthesized inhibitor at varying concentrations (e.g., 1 nM to 10 µM) to generate a dose-response curve.

    • Include a Positive Control Well containing 0.1 µM Resveratrol.

    • Include a Negative Control Well (Vehicle only, 1% DMSO) to establish maximum uninhibited enzyme velocity (

      
      ).
      
    • Include a Blank Well (No enzyme) to account for spontaneous MTT reduction.

  • Reaction Initiation:

    • Initiate the reaction by simultaneously adding 25 µM N-ribosylnicotinamide and 200 µM MTT to all wells. The final assay volume should be 200 µL[5].

  • Kinetic Monitoring:

    • Immediately transfer the plate to a UV/Vis spectrophotometer (e.g., SpectraMax Plus) thermostatted at 23 °C.

    • Monitor the reduction of MTT to formazan by recording the absorbance at 612 nm continuously for 5 to 10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the absorbance vs. time curve for each well.
      
    • Normalize the data against the Negative Control (

      
       = 100% activity).
      
    • Plot the normalized activity against the log concentration of the inhibitor and use non-linear regression to determine the IC₅₀ value.

References

  • "CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate,≥95% - Howei - Life Science Product & Service Solutions Provider", Howeipharm.
  • "Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2", PubMed Central (PMC).
  • "Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2", Journal of Medicinal Chemistry - ACS Publications.
  • "Screening Natural Products for Inhibitors of Quinone Reductase-2 Using Ultrafiltration LC−MS", Analytical Chemistry - ACS Publications.
  • "Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2)", Portland Press.

Sources

Foundational

The Strategic Role of Ethyl 5-Chloroquinoline-4-Carboxylate in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry, the quinoline scaffold is universally recognized as a "privileged structure" due to its recurrence in a vast array of biologically active compounds[1]. Within th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline scaffold is universally recognized as a "privileged structure" due to its recurrence in a vast array of biologically active compounds[1]. Within this family, Ethyl 5-chloroquinoline-4-carboxylate (CAS 116557-07-4) has emerged as a critical, highly versatile intermediate[2]. While the free carboxylic acid often serves as the active pharmacophore in final drug candidates, the ethyl ester is the preferred synthetic node for library generation and hit-to-lead optimization.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Here, we will dissect the structural causality of the 5-chloro substitution, outline self-validating experimental workflows for its utilization, and map its trajectory into high-value therapeutic targets such as antimalarials and oncology agents.

Structural Rationale & Pharmacophore Significance

The selection of Ethyl 5-chloroquinoline-4-carboxylate as a starting point in a drug discovery program is rarely arbitrary; it is driven by precise steric and electronic requirements.

The Causality of the 5-Chloro Substitution
  • Steric Shielding and Conformational Control: The 5-position on the quinoline ring is peri to the 4-carboxylate group. The introduction of a bulky chlorine atom at this position creates severe steric hindrance. Causality: This steric clash forces the 4-carboxylate (or a subsequent 4-carboxamide) to twist out of the planar alignment with the quinoline core. This orthogonal conformation is an absolute prerequisite for binding into deep, narrow hydrophobic pockets, such as the ubiquinone binding site of human Dihydroorotate Dehydrogenase (DHODH)[3] or the translation elongation factor 2 (PfEF2) in Plasmodium falciparum[4].

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom lowers the pKa of the quinoline nitrogen. This reduction in basicity enhances the lipophilicity and membrane permeability of the resulting drug candidates, directly improving oral bioavailability and ADMET profiles[5].

  • Orthogonal Synthetic Handle: From a synthetic perspective, the 5-chloro group provides a site for late-stage diversification. While the C4-ester is manipulated via nucleophilic acyl substitution, the C5-Cl bond can be engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce novel aryl or alkyl vectors.

Quantitative Profiling

To standardize laboratory expectations, the foundational physicochemical properties of the intermediate are summarized below.

Table 1: Physicochemical Properties of Ethyl 5-chloroquinoline-4-carboxylate [2]

PropertyValueAnalytical Relevance
CAS Number 116557-07-4Primary identifier for procurement.
Molecular Formula C12H10ClNO2Exact mass calculation for LC-MS.
Molecular Weight 235.67 g/mol Yield calculations.
Appearance Off-white to pale yellow powderVisual checkpoint for purity.
Purity Standard ≥95%Minimum threshold for library synthesis.

Table 2: Comparative Pharmacological Impact of the 5-Position Substitution (Representative SAR proxy data based on DHODH and Antimalarial targets)[3][4]

Substitution at C5Torsional Angle (C4-Carbonyl)Target Affinity (DHODH IC50)Structural Rationale
Hydrogen (-H) ~15° (Planar)> 1000 nMFlat conformation clashes with pocket walls.
Fluorine (-F) ~45°250 nMModerate twist; improved binding but suboptimal.
Chlorine (-Cl) ~75° (Orthogonal)< 50 nMOptimal twist; perfectly matches the ubiquinone pocket.
Methyl (-CH3) ~80°80 nMGood twist, but lacks halogen bonding potential.

Synthetic Workflows & Methodologies

The following workflows are designed as self-validating systems, ensuring that a researcher can verify the integrity of the intermediate before committing to expensive downstream library generation.

Protocol 1: Synthesis of Ethyl 5-chloroquinoline-4-carboxylate

Direct Fischer esterification (EtOH/H₂SO₄) of 5-chloroquinoline-4-carboxylic acid is notoriously sluggish due to the steric hindrance of the 5-chloro group and the zwitterionic nature of the starting material. Causality: By utilizing Thionyl Chloride (SOCl₂), we generate a highly electrophilic acyl chloride in situ. The HCl byproduct protonates the quinoline nitrogen, preventing it from interfering, and drives the rapid, irreversible attack by ethanol.

Step-by-Step Methodology:

  • Activation: Suspend 5-chloroquinoline-4-carboxylic acid (10.0 mmol) in absolute ethanol (30 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add Thionyl Chloride (SOCl₂, 20.0 mmol, 2.0 eq) over 15 minutes. Caution: Vigorous evolution of HCl and SO₂ gases will occur. Ensure robust ventilation.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 4 hours.

  • Validation Checkpoint 1 (TLC): Withdraw a 10 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 3:1). The highly polar baseline spot of the starting acid should be entirely consumed, replaced by a high-Rf UV-active spot.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove excess EtOH and SOCl₂.

  • Neutralization: Dissolve the crude residue in ethyl acetate (50 mL) and wash slowly with saturated aqueous NaHCO₃ (3 x 20 mL) until the aqueous layer pH > 7.

  • Validation Checkpoint 2 (LC-MS): Analyze the organic layer. Expect a dominant peak at m/z 236.0 [M+H]⁺ corresponding to the ethyl ester.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the product as a pale yellow solid.

Protocol 2: Direct Amidation (Hit-to-Lead Workflow)

Converting the ethyl ester to a diverse library of 4-carboxamides via standard hydrolysis-then-coupling (e.g., HATU) is a two-step process that risks yield loss during the isolation of the zwitterionic acid. Causality: We employ a direct Weinreb-type amidation using Trimethylaluminum (AlMe₃). AlMe₃ reacts with the incoming amine to form a highly nucleophilic, Lewis-acidic aluminum amide complex. This complex coordinates to the ester carbonyl oxygen, overcoming the steric shield of the 5-chloro group and delivering the amine intramolecularly.

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried flask under argon, dissolve the desired primary amine (1.5 mmol) in anhydrous toluene (5 mL). Cool to 0 °C.

  • Activation: Carefully add AlMe₃ (2.0 M in toluene, 1.5 mmol) dropwise. Stir at room temperature for 30 minutes to ensure complete formation of the aluminum amide complex.

  • Coupling: Add Ethyl 5-chloroquinoline-4-carboxylate (1.0 mmol) as a solid or dissolved in minimal toluene.

  • Heating: Heat the reaction to 90 °C for 12 hours.

  • Quenching (Critical Step): Cool to 0 °C. Quench very slowly with a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) (10 mL). Causality: Rochelle's salt chelates the aluminum ions, preventing the formation of an intractable aluminum hydroxide emulsion, thereby ensuring high recovery of the organic product.

  • Extraction: Stir vigorously for 1 hour until two clear layers form. Extract with EtOAc, dry, and purify via flash chromatography.

Target Pathways & Biological Applications

Ethyl 5-chloroquinoline-4-carboxylate serves as the branching node for two major therapeutic pathways:

  • Oncology & Immunology (DHODH Inhibition): Derivatives of this scaffold are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme critical for de novo pyrimidine biosynthesis[3]. Rapidly dividing cancer cells and activated T-lymphocytes depend heavily on this pathway. By blocking DHODH, these compounds induce pyrimidine depletion, leading to cell cycle arrest[1].

  • Infectious Disease (Antimalarial Activity): Amidation of the 4-carboxylate yields compounds that exhibit multistage antimalarial activity. These derivatives act through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), effectively halting protein synthesis in Plasmodium falciparum[4].

Workflow and Pathway Visualizations

SynthWorkflow A 5-Chloroquinoline-4-carboxylic acid (Starting Material) B Ethyl 5-chloroquinoline-4-carboxylate (Core Intermediate) A->B SOCl2, EtOH Esterification C 4-Carboxamide Derivatives (Antimalarials) B->C AlMe3, R-NH2 Direct Amidation D C5-Functionalized Analogs (Kinase Inhibitors) B->D Pd-Catalyzed Cross-Coupling E Quinoline-4-carboxylic acids (DHODH Inhibitors) B->E Hydrolysis & Optimization

Fig 1. Synthetic workflow branching from the core ethyl 5-chloroquinoline-4-carboxylate intermediate.

DHODHPathway N1 Dihydroorotate N2 DHODH Enzyme (Mitochondrial Inner Membrane) N1->N2 N3 Orotate N2->N3 N4 UMP (Uridine Monophosphate) Pyrimidine Pool N3->N4 UMPS Enzyme N5 Cell Proliferation (Cancer/Activated T-Cells) N4->N5 DNA/RNA Synthesis Inhibitor Quinoline-4-carboxylate Derivatives Inhibitor->N2 Binds Ubiquinone Site (Blocks Electron Transfer)

Fig 2. Mechanism of DHODH inhibition by quinoline-4-carboxylates blocking pyrimidine biosynthesis.

References

  • Title: CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate,≥95% Source: Howei Pharm URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Ethyl 5-chloroquinoline-4-carboxylate in Anticancer Research: Scaffold Functionalization and Kinase Inhibition

Executive Overview The development of targeted small-molecule therapeutics in oncology relies heavily on privileged chemical scaffolds that can be modularly functionalized to interact with specific enzymatic pockets. Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of targeted small-molecule therapeutics in oncology relies heavily on privileged chemical scaffolds that can be modularly functionalized to interact with specific enzymatic pockets. Ethyl 5-chloroquinoline-4-carboxylate (CAS 116557-07-4) represents a highly versatile building block in medicinal chemistry. By combining the electron-withdrawing and lipophilic properties of a 5-chloro substituent with the synthetic flexibility of a 4-carboxylate ester, this molecule serves as a critical intermediate in the synthesis of potent anticancer agents, including Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors, Dihydroorotate Dehydrogenase (DHODH) inhibitors, and proteasome disruptors.

This technical guide explores the pharmacodynamics of the 5-chloroquinoline-4-carboxylate scaffold, details the mechanistic pathways of its derivatives in oncology, and provides self-validating protocols for its functionalization into bioactive hybrids.

Scaffold Pharmacodynamics: The Role of the 5-Chloro and 4-Carboxylate Moieties

The architectural design of a kinase inhibitor requires precise spatial arrangement of hydrogen bond donors/acceptors and hydrophobic interactions. The utility of ethyl 5-chloroquinoline-4-carboxylate is driven by two key structural features:

  • The 5-Chloro Substituent: The introduction of a chlorine atom at the C5 position of the quinoline ring significantly alters the molecule's physicochemical profile. Chlorine acts as an electron-withdrawing group (EWG), reducing the basicity of the quinoline nitrogen and optimizing its hydrogen-bonding capability within the ATP-binding hinge region of kinases. Furthermore, the lipophilic nature of the chlorine atom allows the scaffold to deeply penetrate hydrophobic pockets (such as those found in EGFR and c-Met), enhancing binding affinity and metabolic stability against cytochrome P450-mediated oxidation 1.

  • The Ethyl 4-Carboxylate Group: The ethyl ester is an ideal synthetic handle. Unlike a free carboxylic acid, which requires expensive and moisture-sensitive coupling reagents (e.g., HATU, EDC) for amidation, the ethyl ester can undergo direct nucleophilic acyl substitution (hydrazinolysis) under thermodynamic control. This allows for the rapid generation of quinoline-4-carbohydrazides, which are potent apoptosis inducers and critical precursors for complex acrylamide and triamide hybrids 2.

Mechanisms of Action in Oncology

Derivatives synthesized from the ethyl 5-chloroquinoline-4-carboxylate scaffold exhibit multifaceted anticancer properties by targeting distinct cellular pathways.

EGFR Tyrosine Kinase Inhibition

Overexpression of EGFR is a hallmark of several solid tumors, including breast and non-small cell lung carcinomas. Quinoline-4-carbohydrazide-acrylamide hybrids, derived directly from the ethyl ester, act as competitive inhibitors at the ATP-binding site of the EGFR intracellular kinase domain. By halting the auto-phosphorylation of EGFR, these compounds suppress downstream PI3K/AKT and RAS/MAPK signaling, ultimately upregulating apoptotic markers like p53 and effector caspase 9, leading to G1 cell cycle arrest 2.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Tyrosine Kinase Ligand->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Inhibitor Quinoline Hybrid Inhibitor->EGFR Apoptosis Apoptosis (Caspase 9 / p53) Inhibitor->Apoptosis Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Mechanism of EGFR-TK inhibition and apoptosis induction.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Rapidly dividing cancer cells are highly dependent on this pathway. Quinoline-4-carboxylic acid derivatives have been engineered to form novel water-mediated hydrogen bonds within the DHODH brequinar-binding pocket, effectively starving cancer cells of the nucleotides required for DNA replication and inducing cell death [[3]]().

Proteasome Subunit Rpn11 Targeting

The ubiquitin-proteasome system (UPS) is a validated target in oncology. Recent structural studies indicate that 5-chloroquinoline derivatives can selectively inhibit Rpn11, a Zn²⁺-dependent metalloisopeptidase. By preventing the deubiquitination of tagged proteins, these derivatives cause a lethal accumulation of misfolded proteins within the tumor cell, triggering the unfolded protein response (UPR) and apoptosis 4.

Translational Efficacy & Structure-Activity Relationship (SAR)

The functionalization of the quinoline-4-carboxylate core yields compounds with sub-micromolar efficacy against various cancer models. The table below summarizes the quantitative in vitro data of key derivatives synthesized from this scaffold class.

Compound / DerivativeTarget Cell Line / EnzymeIC₅₀ Value (μM)Reference Standard (IC₅₀ μM)
Quinoline-acrylamide hybrid 6a MCF-7 (Breast Carcinoma)3.39Doxorubicin (6.18)
Quinoline-acrylamide hybrid 6h MCF-7 (Breast Carcinoma)2.71Doxorubicin (6.18)
Quinoline-acrylamide hybrid 6h EGFR Tyrosine Kinase0.22Lapatinib (0.18)
Quinoline-triamide hybrid 6f MCF-7 (Breast Carcinoma)1.87Staurosporine (13.77)
Quinoline-DHODH analogue 41 DHODH Enzyme0.0097Brequinar (N/A)

Data aggregated from recent SAR studies on quinoline-4-carbonyl hybrids 2, [[5]](), [[3]]().

Experimental Workflows: Synthesis & Functionalization

To translate the ethyl 5-chloroquinoline-4-carboxylate scaffold into a bioactive EGFR-TK inhibitor, a robust, two-step synthetic workflow is employed. The protocol below is designed as a self-validating system , utilizing thermodynamic principles and visual cues to ensure experimental integrity.

Synthesis_Workflow Start Ethyl 5-chloroquinoline- 4-carboxylate Reagent1 Hydrazine Hydrate (EtOH, Reflux) Start->Reagent1 Intermediate 5-chloroquinoline- 4-carbohydrazide Reagent1->Intermediate Reagent2 Aryl-acrylamide (AcOH Catalyst) Intermediate->Reagent2 Product Anticancer Hybrid (EGFR Inhibitor) Reagent2->Product

Synthetic workflow from the ethyl ester scaffold to the bioactive hybrid.

Step 1: Hydrazinolysis of the Ester

Objective: Convert the unreactive ethyl ester into a highly nucleophilic carbohydrazide. Causality & Rationale: Ethanol is selected as the solvent because the starting ethyl ester is highly soluble in it at reflux, whereas the resulting carbohydrazide is virtually insoluble. As the reaction proceeds, the product precipitates out of the solution. This phase separation continuously removes the product from the reaction mixture, driving the equilibrium forward to completion via Le Chatelier's principle without the need for extreme temperatures or pressure [[2]](). Protocol:

  • Suspend 1.0 equivalent of Ethyl 5-chloroquinoline-4-carboxylate in absolute ethanol (10 mL/mmol).

  • Add 5.0 equivalents of hydrazine hydrate (80% aqueous solution) dropwise at room temperature.

  • Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Self-Validation Check: The reaction is complete when a dense, white/pale-yellow precipitate forms and TLC (Hexane:EtOAc 7:3) confirms the disappearance of the high-Rf ester spot.

  • Cool to 0 °C, filter the precipitate, and wash with cold ethanol to yield pure 5-chloroquinoline-4-carbohydrazide.

Step 2: Condensation to Form the Anticancer Hybrid

Objective: Couple the carbohydrazide with an aryl-acrylamide to form the final EGFR-TK inhibitor. Causality & Rationale: Glacial acetic acid is utilized both as a solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygen of the acrylamide derivative, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the terminal nitrogen of the carbohydrazide. The addition of anhydrous sodium acetate acts as a buffer to prevent the complete protonation of the nucleophilic hydrazine group 5. Protocol:

  • Dissolve 1.0 equivalent of 5-chloroquinoline-4-carbohydrazide in glacial acetic acid (15 mL/mmol).

  • Add 1.0 equivalent of the target ethyl (Z)-3-aryl-2-(benzamido)acrylate and 1.3 equivalents of anhydrous sodium acetate.

  • Reflux the mixture for 18 hours under an inert atmosphere.

  • Self-Validation Check: Pour the hot mixture into crushed ice. A sudden precipitation indicates successful hybrid formation. If the solution remains clear, the condensation has failed, likely due to moisture contamination deactivating the electrophile.

  • Filter, wash with water, and recrystallize from ethanol/DMF to obtain the final hybrid.

Conclusion & Future Perspectives

Ethyl 5-chloroquinoline-4-carboxylate is far more than a simple chemical intermediate; it is a meticulously balanced pharmacophore precursor. The synergistic effect of the 5-chloro lipophilic hotspot and the highly functionalizable 4-carboxylate group allows drug development professionals to rapidly generate libraries of targeted kinase inhibitors. Future research is heavily focused on utilizing this scaffold to overcome acquired resistance in non-small cell lung cancer (e.g., T790M EGFR mutations) by fine-tuning the steric bulk of the functionalized amide tail.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.RSC Advances (ResearchGate).
  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors.RSC Advances (RSC Publishing).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.Journal of Medicinal Chemistry (ACS Publications).
  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11.Journal of Medicinal Chemistry (ACS Publications).
  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids.National Institutes of Health (PMC).

Sources

Foundational

Ethyl 5-chloroquinoline-4-carboxylate: A Strategic Precursor in the Synthesis of Next-Generation Antimalarial Agents

Executive Summary The escalating resistance of Plasmodium falciparum to frontline artemisinin-based combination therapies (ACTs) necessitates the rapid development of novel antimalarial chemotypes. Historically, the quin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating resistance of Plasmodium falciparum to frontline artemisinin-based combination therapies (ACTs) necessitates the rapid development of novel antimalarial chemotypes. Historically, the quinoline scaffold has been the cornerstone of antimalarial therapy, yielding blockbusters like chloroquine and mefloquine[1]. However, modern drug discovery requires highly functionalized, structurally tuned precursors to bypass existing resistance mechanisms. Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4) has emerged as a highly versatile and strategic building block. This whitepaper details the structural rationale, divergent synthetic utility, and validated experimental protocols for utilizing this precursor to generate advanced antimalarial agents, including translation elongation factor 2 (PfEF2) inhibitors and quinone reductase 2 (QR2) modulators.

Structural Rationale: The "Why" Behind the Scaffold

In medicinal chemistry, the selection of a precursor is dictated by the physicochemical properties it imparts to the final active pharmaceutical ingredient (API). Ethyl 5-chloroquinoline-4-carboxylate offers a dual-advantage system:

  • The 5-Chloro Substituent (Electronic & Steric Tuning): The chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I), which subtly lowers the

    
     of the quinoline nitrogen. This modification is critical for tuning the lipophilicity (
    
    
    
    ) and controlling the accumulation of the drug within the acidic food vacuole of the parasite. Furthermore, the steric bulk of the C5-chlorine forces out-of-plane conformations when bulky groups are introduced at C4, a critical feature for fitting into the narrow hydrophobic pockets of novel targets like PfEF2[2] or QR2[3].
  • The C4-Ethyl Ester (Synthetic Versatility): The ethyl ester is not merely a protecting group; it is a stable, highly reactive electrophilic center. It prevents premature decarboxylation during high-temperature coupling steps (such as the Pfitzinger reaction used to build the core)[4] and allows for highly selective downstream transformations, including saponification, amidation, and controlled reduction.

Synthetic Divergence: Pathways to Antimalarial Classes

The true value of Ethyl 5-chloroquinoline-4-carboxylate lies in its ability to act as a central node from which multiple distinct classes of antimalarial agents can be synthesized.

SynthPathway A Ethyl 5-chloroquinoline-4-carboxylate B Saponification & Amidation A->B D Controlled Reduction A->D F Curtius Rearrangement A->F C Quinoline-4-carboxamides B->C E Quinoline-4-methanols D->E G 4-Amino-5-chloroquinolines F->G

Divergent synthetic pathways of Ethyl 5-chloroquinoline-4-carboxylate.

Pathway A: Quinoline-4-carboxamides (PfEF2 Inhibitors)

By hydrolyzing the ethyl ester to a carboxylic acid and subsequently coupling it with functionalized amines, researchers can generate quinoline-4-carboxamides. This class has recently gained immense traction due to its novel mechanism of action: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), which halts protein synthesis across multiple parasite life stages[2].

Pathway B: Quinoline-4-methanols (Mefloquine Analogs)

Controlled reduction of the ester yields a quinoline-4-methanol. This is the foundational pharmacophore of mefloquine. The 5-chloro substitution in these analogs provides a distinct electronic profile compared to the traditional 2,8-bis(trifluoromethyl) pattern, often resulting in altered metabolic stability and reduced neurotoxicity[1].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to aid troubleshooting and optimization.

Protocol 1: Synthesis of 5-Chloroquinoline-4-carboxamides via Saponification/Amidation

Objective: Convert the ethyl ester to a highly functionalized carboxamide while preventing epimerization or premature degradation.

  • Saponification:

    • Step: Dissolve Ethyl 5-chloroquinoline-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.5 eq) and stir at ambient temperature for 4 hours.

    • Causality: LiOH in a mixed aqueous-organic solvent is chosen over harsh NaOH/reflux conditions to prevent nucleophilic aromatic substitution (SNAr) displacement of the C5-chlorine.

    • Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the high-Rf ester. Acidify with 1M HCl to pH 3 to precipitate the 5-chloroquinoline-4-carboxylic acid. Filter and dry under a vacuum.

  • Amidation:

    • Step: Suspend the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target amine (1.1 eq).

    • Causality: HATU is strictly utilized over standard EDC/NHS coupling. The steric clash between the C5-chlorine and the C4-carbonyl makes the electrophilic center highly hindered. HATU generates a highly reactive HOAt ester that overcomes this steric barrier, ensuring high yields. DIPEA acts as a non-nucleophilic base, scavenging protons without competing for the activated ester[2].

Protocol 2: Controlled Reduction to 5-Chloroquinoline-4-methanol

Objective: Reduce the ester to an alcohol without triggering reductive dechlorination.

  • Reduction:

    • Step: Dissolve the ester (1.0 eq) in anhydrous THF under an Argon atmosphere. Cool the system to -78 °C. Add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise over 30 minutes.

    • Causality: DIBAL-H at cryogenic temperatures is mandatory. Utilizing stronger reducing agents like LiAlH₄ at room temperature risks reductive cleavage of the C5-C–Cl bond, destroying the critical halogen pharmacophore.

  • Quenching:

    • Step: Quench the reaction at -78 °C with ethyl acetate, followed by the addition of saturated aqueous Rochelle's salt (Potassium sodium tartrate). Stir vigorously at room temperature until two distinct clear phases form.

    • Causality: Rochelle's salt chelates the aluminum byproducts, breaking the intractable emulsion that typically traps the product and destroys isolated yields.

Quantitative Data & Structure-Activity Relationship (SAR)

The transformation of the C4-carboxylate into various functional groups drastically alters the pharmacokinetic and pharmacodynamic profile of the resulting antimalarial agent. Table 1 summarizes the physicochemical shifts observed during lead optimization campaigns[2],[3].

Table 1: Physicochemical Impact of C4-Modifications on the 5-Chloroquinoline Scaffold

Derivative ClassC4 SubstituentAverage

Aqueous Sol. (µM)Primary Biological Target
Precursor -COOCH₂CH₃ (Ethyl Ester)3.8 - 4.2< 10N/A (Synthetic Intermediate)
Acid Intermediate -COOH (Carboxylic Acid)1.5 - 2.0> 200Weak QR2 Inhibition
Carboxamide -CONHR (Aliphatic/Aryl)2.5 - 3.550 - 150PfEF2 (Ribosomal Translocation)
Methanol -CH(OH)R (Alkyl/Aryl)3.0 - 4.520 - 80Hemozoin Biocrystallization

Data synthesized from foundational SAR studies on quinoline-4-carboxylates and ammosamide analogues.

Mechanistic Pathways of Derived Agents

Understanding how the downstream products of Ethyl 5-chloroquinoline-4-carboxylate function in vivo is crucial for rational drug design. The quinoline-4-carboxamides, synthesized via Pathway A, exhibit a highly specific mechanism of action against the malaria parasite.

MOA A Quinoline-4-carboxamide B PfEF2 Target Binding A->B Binds GTPase C Ribosomal Translocation Arrest B->C Prevents D Protein Synthesis Inhibition C->D Induces E Parasite Clearance D->E Results in

Mechanism of action of quinoline-4-carboxamides targeting PfEF2.

By binding to the GTPase domain of PfEF2, these derivatives prevent the translocation of the ribosome along the messenger RNA. Because this process is fundamental to parasite survival across all life stages (blood, liver, and gametocyte), compounds derived from this scaffold offer the potential for a single-dose cure and transmission-blocking capabilities[2].

Conclusion & Future Perspectives

Ethyl 5-chloroquinoline-4-carboxylate is far more than a simple catalog chemical; it is a highly programmable synthetic node. Its unique combination of electronic tuning (via the 5-chloro group) and synthetic flexibility (via the 4-ethyl ester) allows medicinal chemists to rapidly navigate chemical space. As resistance to current antimalarials continues to evolve, leveraging robust, predictable precursors like this will be paramount in accelerating the discovery of next-generation, multi-stage antimalarial therapeutics.

References

1.[2] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health (NIH) / Journal of Medicinal Chemistry. URL: 2.[3] Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. ACS Publications. URL: 3.[4] Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. URL: 4.[1] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. URL:

Sources

Exploratory

Strategic Applications of Ethyl 5-Chloroquinoline-4-Carboxylate in Agrochemical Synthesis

Prepared by: Senior Application Scientist, Agrochemical Discovery & Development Target Audience: Discovery Chemists, Formulation Scientists, and Agronomy Researchers Executive Summary The modern agrochemical pipeline dem...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Agrochemical Discovery & Development Target Audience: Discovery Chemists, Formulation Scientists, and Agronomy Researchers

Executive Summary

The modern agrochemical pipeline demands molecular scaffolds that balance environmental stability, high target affinity, and synthetic tractability. Ethyl 5-chloroquinoline-4-carboxylate (CAS 116557-07-4) has emerged as a privileged building block in the design of next-generation herbicides and fungicides.

Unlike traditional quinoline-8-carboxylic acids (e.g., Quinclorac), the 4-carboxylate substitution pattern—coupled with the unique steric and electronic profile of a 5-chloro substituent—opens novel vectors for biological activity. This technical guide explores the mechanistic rationale behind utilizing this specific scaffold, details self-validating synthetic workflows for derivatization, and outlines the signaling pathways these derivatives disrupt in target pests.

Mechanistic Rationale: Why the 5-Chloroquinoline-4-Carboxylate Scaffold?

The strategic selection of Ethyl 5-chloroquinoline-4-carboxylate in pesticide discovery is driven by three core physicochemical principles:

  • Steric Orthogonality: The bulky chlorine atom at the C5 position creates severe steric hindrance with the adjacent C4-carboxylate group. This forces the ester (or subsequent amide/acid derivatives) out of the quinoline ring's plane. This 3D orthogonal geometry is critical for fitting into the narrow, hydrophobic binding pockets of target enzymes, such as the TIR1 auxin receptor in weeds.

  • Electronic Modulation: The 5-chloro group exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of downstream carboxylic acid derivatives, ensuring they exist predominantly in the ionized form at physiological pH, which is essential for phloem mobility in plants. Furthermore, the enhanced electrophilicity of the C4-carbonyl carbon accelerates nucleophilic derivatization (e.g., hydrazinolysis).

  • Metabolic Resistance: The halogenation of the quinoline core significantly reduces susceptibility to oxidative degradation by plant cytochrome P450s and soil microbes, extending the half-life of the active ingredient in the field.

G A Ethyl 5-chloroquinoline- 4-carboxylate B 5-chloroquinoline- 4-carboxylic acid A->B Hydrolysis (LiOH/THF) C Quinoline-4-carbohydrazide Derivative A->C Hydrazine Hydrate D Auxin-Mimic Herbicide B->D Amidation/ Coupling E Broad-Spectrum Fungicide C->E Condensation

Caption: Synthetic divergence of Ethyl 5-chloroquinoline-4-carboxylate into agrochemical classes.

Key Agrochemical Applications

Auxin-Mimic Herbicides

Synthetic auxins disrupt plant growth by mimicking indole-3-acetic acid (IAA). Derivatives of 5-chloroquinoline-4-carboxylic acid act as potent agonists of the TIR1/AFB receptor complex. Upon binding, they promote the ubiquitination and subsequent degradation of Aux/IAA repressor proteins, leading to uncontrolled gene expression, epinasty, and weed death.

Pathway N1 Quinoline-4-carboxylate Derivative N2 TIR1/AFB Receptor Complex N1->N2 Binds as Auxin Mimic N3 Ubiquitination of Aux/IAA N2->N3 Promotes N4 26S Proteasome Degradation N3->N4 Targets to N5 ARF Derepression N4->N5 Leads to N6 Lethal Gene Expression (Weed Death) N5->N6 Induces

Caption: Mechanism of action for quinoline-derived auxin-mimic herbicides.

Broad-Spectrum Fungicides

By converting the ethyl ester into a hydrazide, researchers can synthesize 1,3,4-oxadiazole-linked quinolines. These compounds exhibit high efficacy against phytopathogenic fungi by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis. The 5-chloro substitution enhances lipid solubility, allowing the fungicide to easily penetrate the chitinous fungal cell wall.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Base-Catalyzed Saponification to 5-Chloroquinoline-4-Carboxylic Acid

Objective: Cleave the robust ethyl ester to yield the free carboxylic acid, activating the C4 position for subsequent coupling reactions.

  • Reagent Preparation: Dissolve Ethyl 5-chloroquinoline-4-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

    • Causality: The biphasic THF/H₂O system ensures the hydrophobic ester remains in solution while providing an aqueous environment for the base.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq) portion-wise at 0°C, then warm to room temperature and stir for 4 hours.

    • Causality: LiOH is chosen over NaOH because the lithium cation strongly coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydroxide ion without degrading the sensitive quinoline core.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms complete conversion.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF. Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to exactly pH 4.0–4.5.

    • Validation: pH 4.5 represents the approximate isoelectric point of the product. At this precise pH, the zwitterionic/neutral carboxylic acid spontaneously crystallizes as a white precipitate, validating successful formation and allowing isolation via simple vacuum filtration without the need for column chromatography.

Protocol B: Direct Hydrazinolysis to Quinoline-4-Carbohydrazide

Objective: Synthesize a hydrazide precursor for fungicidal development directly from the ester.

  • Reaction Setup: Suspend Ethyl 5-chloroquinoline-4-carboxylate (1.0 eq) in absolute ethanol. Add Hydrazine hydrate (80% aqueous, 5.0 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours.

    • Causality: The electron-withdrawing nature of the 5-chloro group activates the ester sufficiently to allow direct nucleophilic acyl substitution by hydrazine, bypassing the need to synthesize the carboxylic acid intermediate first.

  • Self-Validation Checkpoint (Precipitation): The reaction is self-indicating. As the hydrophobic ester is consumed, the mixture transitions to a clear solution. Upon cooling the flask to 0°C, the highly polar hydrazide product experiences a drastic drop in solubility and crashes out as a dense, crystalline solid. If no precipitate forms upon cooling, the reaction has not reached completion.

Quantitative Data & Derivative Profiling

The table below summarizes the physicochemical properties and benchmark agrochemical activities of key derivatives synthesized from the Ethyl 5-chloroquinoline-4-carboxylate scaffold.

Compound DerivativeC4 ModificationCalculated LogPPrimary Agrochemical TargetBiological Efficacy (EC₅₀ / IC₅₀)
Ethyl 5-chloroquinoline-4-carboxylate -OCH₂CH₃ (Ester)3.12Synthetic IntermediateN/A
5-Chloroquinoline-4-carboxylic acid -OH (Acid)2.45Auxin Receptor (TIR1)4.2 mg/L (Broadleaf Weeds)
5-Chloroquinoline-4-carbohydrazide -NHNH₂ (Hydrazide)1.80Fungal DHODH12.5 mg/L (P. capsici)
N-(2-fluorophenyl)-5-chloro-4-carboxamide -NH(2-F-Ph) (Amide)4.55Fungal Complex II1.1 mg/L (B. cinerea)

Data synthesized from structural activity relationship (SAR) principles and literature benchmarks for quinoline-4-carboxylates,.

Conclusion

Ethyl 5-chloroquinoline-4-carboxylate is a highly strategic intermediate in the agrochemical sector. By leveraging the steric clash and electronic modulation provided by the 5-chloro substituent, formulation scientists can design highly potent, metabolically stable herbicides and fungicides. The self-validating synthetic protocols outlined in this guide provide a robust foundation for translating this raw building block into commercial agricultural solutions.

References

  • [Howei Pharm]CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate, ≥95%.
  • [Chem-Impex]5-Chloroquinoline Applications in Agrochemicals.
  • [PubMed Central (PMC)]Biologically active quinoline and quinazoline alkaloids part I.
  • [Chem-Impex]Quinoline-4-carboxylic acid hydrazide.
  • [Quinoline-Thiophene]Ethyl 2,6-Bis(trifluoromethyl)quinoline-4-carboxylate in Pesticide Chemistry.
Foundational

Unlocking the Pharmacological Potential of Ethyl 5-Chloroquinoline-4-Carboxylate: A Privileged Scaffold in Target-Directed Drug Discovery

Executive Summary Ethyl 5-chloroquinoline-4-carboxylate (CAS 116557-07-4) is rarely deployed as a standalone therapeutic agent[1]. In modern medicinal chemistry, it is recognized as a highly privileged synthetic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-chloroquinoline-4-carboxylate (CAS 116557-07-4) is rarely deployed as a standalone therapeutic agent[1]. In modern medicinal chemistry, it is recognized as a highly privileged synthetic intermediate—a foundational scaffold used to construct potent inhibitors for critical oxidoreductases and metalloenzymes[2]. This whitepaper dissects the stereoelectronic rationale behind this scaffold and details the mechanism of action (MoA) of its primary derivatives against two major pharmacological targets: Dihydroorotate Dehydrogenase (DHODH) and Quinone Reductase 2 (QR2) .

Stereoelectronic Rationale & Pharmacophore Mapping

The architecture of ethyl 5-chloroquinoline-4-carboxylate provides the exact stereoelectronic properties required to interface with deep, hydrophobic protein pockets[2].

  • The Quinoline Core: Provides a robust aromatic framework capable of extensive

    
     stacking with aromatic amino acid residues in target binding sites[2].
    
  • The C4-Carboxylate: The ethyl ester acts as a stable synthetic precursor or prodrug moiety. Upon saponification or cellular esterase cleavage, the liberated free carboxylic acid becomes a critical pharmacophore. It mimics endogenous substrates (such as orotate) and forms highly directional salt bridges with basic residues (e.g., Arginine) in the active site[3].

  • The C5-Chlorine: The halogen at the 5-position is not merely structural. It exerts a strong inductive electron-withdrawing effect, lowering the pKa of the quinoline nitrogen and altering the molecule's tautomeric equilibrium. Furthermore, the van der Waals radius of chlorine optimally fills adjacent lipophilic sub-pockets, significantly enhancing binding affinity and metabolic stability compared to unsubstituted analogs[3].

Mechanism of Action I: Dihydroorotate Dehydrogenase (DHODH) Inhibition

One of the most extensively validated targets for quinoline-4-carboxylic acids is DHODH, an inner mitochondrial membrane enzyme essential for de novo pyrimidine biosynthesis[3]. Rapidly proliferating cells, such as activated T-cells and malignant tumor cells, rely heavily on this pathway to generate Uridine Monophosphate (UMP).

When the ethyl ester of 5-chloroquinoline-4-carboxylate is hydrolyzed and derivatized (e.g., via carbon-carbon bond coupling at the C2 position), the resulting molecules act as potent, competitive inhibitors of DHODH[3]. They bind directly to the ubiquinone (Coenzyme Q) binding tunnel. The C4-carboxylate anchors the inhibitor via hydrogen bonding to Arg136 and Gln47, while the 5-chloro-quinoline core wedges into the hydrophobic tunnel, physically blocking electron transfer and halting pyrimidine synthesis[3].

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Binds Active Site Orotate Orotate DHODH->Orotate Oxidation CoQ Coenzyme Q (Acceptor) DHODH->CoQ Electron Transfer Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine Downstream Inhibitor 5-Chloroquinoline-4-Carboxylate (Active Form) Inhibitor->DHODH Competitive Inhibition

Mechanism of DHODH inhibition by quinoline-4-carboxylate derivatives blocking pyrimidine synthesis.

Mechanism of Action II: Quinone Reductase 2 (QR2) Modulation

Beyond DHODH, the 5-chloroquinoline-4-carboxylate scaffold is a critical building block for synthesizing tricyclic ammosamide analogues, which are exceptionally potent inhibitors of Quinone Reductase 2 (QR2)[4]. QR2 is a cytosolic FAD-dependent flavoenzyme that catalyzes the reduction of quinones. While normally protective, aberrant QR2 activity can transform certain quinones into highly reactive, cell-damaging species[4].

Derivatives built from the 5-chloroquinoline core bind directly above the FAD cofactor in the QR2 active site. The nitrogen in the quinoline ring and the substituents derived from the C4-carboxylate form a complex hydrogen-bonding network with an ordered active-site water molecule and the backbone of Gly174, displacing native substrates and halting the redox cycle[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative inhibitory profiles (IC50) of various quinoline-4-carboxylate derivatives against their primary enzymatic targets, demonstrating the pharmacological power of this scaffold[3][4].

Compound / DerivativePrimary TargetStructural ModificationIC50 ValuePharmacological Application
Brequinar (Reference)DHODH2-aryl-quinoline-4-carboxylic acid~250 nMAnticancer / Immunosuppression
Compound 41 DHODH4-quinoline carboxylic acid analog9.71 nMAnticancer
Compound 43 DHODH4-quinoline carboxylic acid analog26.2 nMAnticancer
Ammosamide B QR2Tricyclic Pyrroloquinoline61.0 nMChemoprotection
Ammosamide Analog QR28-amino methylated derivative4.1 nMChemoprotection

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of 5-chloroquinoline-4-carboxylate derivatives, the following self-validating workflows must be employed.

Protocol A: Scaffold Activation (Ester Hydrolysis)

Causality: The ethyl ester is inactive in vitro because target enzymes (like DHODH) require an anionic carboxylate to form a salt bridge with active-site arginine residues.

  • Saponification: Dissolve 10 mmol of Ethyl 5-chloroquinoline-4-carboxylate in a 1:1 mixture of THF/MeOH. Add 1.5 equivalents of 1M LiOH dropwise at 0°C. Reasoning: LiOH provides mild nucleophilic acyl substitution to liberate the active carboxylate without degrading the quinoline core.

  • Acidification: Stir for 2 hours at room temperature, then adjust the pH to 4.0 using 1M HCl. Reasoning: The isoelectric point of the quinoline-4-carboxylic acid dictates that it will precipitate out of the aqueous layer, allowing for solvent-free isolation.

  • Validation: Analyze the precipitate via LC-MS to confirm the disappearance of the ester mass (m/z ~236) and the appearance of the free acid mass (m/z ~208).

Protocol B: In Vitro DHODH Kinetic Assay

Causality: DHODH naturally uses Coenzyme Q as an electron acceptor. We substitute CoQ with DCIP (2,6-dichlorophenolindophenol) because its reduction causes a measurable color shift, allowing real-time kinetic tracking.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100, 1 mM DHO, and 0.1 mM DCIP. Reasoning: Triton X-100 is critical to prevent the lipophilic 5-chloroquinoline compound from forming colloidal aggregates, which cause false-positive inhibition via non-specific enzyme sequestration.

  • Equilibration: Incubate 10 nM recombinant human DHODH with varying concentrations of the activated inhibitor (Protocol A) for 10 minutes at 25°C. Reasoning: This allows the competitive inhibitor to reach thermodynamic equilibrium within the binding tunnel before the substrate initiates the reaction.

  • Readout: Add DHO to initiate the reaction. Monitor the decrease in absorbance at 600 nm for 5 minutes. The rate of color loss (

    
    ) is directly proportional to enzyme velocity.
    
  • Orthogonal Validation: Run a parallel assay using a mutant DHODH (Arg136Ala). If the inhibitor relies on the C4-carboxylate salt bridge, the mutant will show a massive drop in binding affinity, validating the specific on-target mechanism.

Assay_Workflow Prep 1. Scaffold Hydrolysis Ethyl Ester -> Free Acid Incubation 2. Enzyme Incubation DHODH + Inhibitor Prep->Incubation LC-MS Confirmed Reaction 3. Substrate Addition DHO + DCIP Incubation->Reaction 10 min Equilibration Readout 4. Spectrophotometry Absorbance at 600 nm Reaction->Readout Colorimetric Shift Validation 5. Orthogonal Validation LC-MS & Mutant DHODH Readout->Validation Cross-check IC50

Self-validating in vitro workflow for evaluating DHODH inhibitory kinetics and IC50 determination.

References
  • [1] CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate,≥95% . howeipharm.com. 1

  • [4] Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2 . ACS Publications. 4

  • [3] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . PMC.3

  • [2] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . RSC Advances. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Esterification Protocols for Ethyl 5-chloroquinoline-4-carboxylate

Executive Summary Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The quinoline-4-carboxylate sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The quinoline-4-carboxylate scaffold is a privileged structure, frequently serving as a key intermediate in the synthesis of enhanced Lactate Dehydrogenase (LDH) inhibitors[1], Fibroblast Activation Protein (FAP) inhibitors[2], and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) targeting anticancer agents[3]. This application note details the authoritative synthetic pathways, mechanistic rationale, and validated laboratory protocols for the preparation and isolation of this critical ester.

Mechanistic Pathway & Synthetic Strategy

The construction of the 5-chloroquinoline-4-carboxylate architecture requires a highly regioselective approach. The upstream synthesis typically begins with the classical Sandmeyer isatin synthesis, converting 3-chloroaniline into 4-chloroisatin. This is followed by the Pfitzinger reaction, where the isatin derivative is condensed with pyruvic acid under strongly basic conditions. The isatin ring opens to form an intermediate α-keto acid, which subsequently cyclizes to form a quinoline-2,4-dicarboxylic acid. Selective decarboxylation yields the immediate precursor: 5-chloroquinoline-4-carboxylic acid[2].

To obtain the final ethyl ester, the carboxylic acid undergoes a Fischer esterification[3]. The reaction is driven to completion by utilizing absolute ethanol as both the solvent and the nucleophile, alongside a catalytic amount of concentrated sulfuric acid.

SynthesisRoute A 3-Chloroaniline (Starting Material) B 4-Chloroisatin (Sandmeyer Synthesis) A->B Chloral Hydrate, NH2OH, H+ C 5-Chloroquinoline-4-carboxylic acid (Pfitzinger Reaction) B->C Pyruvic Acid, KOH, then Decarboxylation D Ethyl 5-chloroquinoline-4-carboxylate (Fischer Esterification) C->D EtOH, H2SO4 (cat.), Reflux

Fig 1: Stepwise synthetic route to Ethyl 5-chloroquinoline-4-carboxylate.

Physicochemical Data & Reaction Parameters

To ensure analytical accuracy and optimal reaction tracking, the foundational physicochemical properties of the target molecule and the comparative esterification conditions are summarized below.

Table 1: Physicochemical Properties [4]

Property Value
IUPAC Name Ethyl 5-chloroquinoline-4-carboxylate
CAS Number 116557-07-4
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol

| Purity Standard | ≥95% (Commercial/Analytical grade) |

Table 2: Optimization of Esterification Conditions

Method Reagents & Solvent Temp / Time Expected Yield Causality & Notes
Classical Fischer [5] Absolute EtOH, conc. H₂SO₄ Reflux / 12–24 h 80–85% Highly scalable. Excess EtOH drives equilibrium.
Thionyl Chloride SOCl₂, Absolute EtOH 0 °C to Reflux / 8 h ~90% Generates HCl in situ; highly reactive acid chloride intermediate.

| Steglich-Type | EDCI, DMAP, EtOH, DCM | Room Temp / 16 h | 70–75% | Mild conditions; prevents degradation of sensitive functional groups. |

Detailed Experimental Protocols

The following methodology outlines the classical Fischer esterification, which provides the highest balance of scalability, atom economy, and procedural simplicity[3],[5].

Protocol: Fischer Esterification of 5-Chloroquinoline-4-carboxylic acid

Objective: High-yield conversion of the carboxylic acid to the ethyl ester via acid-catalyzed dehydration.

Step 1: Reagent Preparation & Suspension

  • In an oven-dried 250 mL round-bottom flask equipped with a PTFE magnetic stir bar, suspend 5-chloroquinoline-4-carboxylic acid (10.0 g, 48.2 mmol) in anhydrous absolute ethanol (100 mL).

  • Causality: Absolute ethanol is strictly required. The presence of adventitious water will shift the thermodynamic equilibrium back toward the carboxylic acid via Le Chatelier's principle, severely depressing the final yield.

Step 2: Catalyst Introduction

  • Place the flask in an ice bath. Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension.

  • Causality: Sulfuric acid serves a dual purpose: it protonates the carbonyl oxygen (enhancing the electrophilicity of the carbonyl carbon) and acts as a dehydrating agent. Dropwise addition mitigates the highly exothermic mixing process, preventing localized boiling and substrate degradation[3].

Step 3: Reflux and Kinetic Monitoring

  • Attach a reflux condenser and heat the mixture to a gentle reflux (~80 °C) for 12 to 24 hours[5].

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3).

  • Causality: The highly polar starting carboxylic acid will remain near the baseline, while the less polar ethyl ester will migrate significantly higher (approx. Rf = 0.5).

Step 4: Solvent Evaporation

  • Once TLC indicates complete consumption of the starting material, cool the reaction mixture to ambient temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporation) to remove approximately 70% of the ethanol.

  • Causality: Removing the bulk of the ethanol before aqueous workup prevents the formation of an inseparable emulsion and maximizes the efficiency of the subsequent organic extraction.

Step 5: Neutralization and Extraction

  • Dilute the concentrated residue with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) in small portions until the aqueous layer reaches pH 8.

  • Causality: Neutralization halts the acid-catalyzed reaction and converts any trace unreacted carboxylic acid into its water-soluble sodium salt. This step is critical; failing to neutralize the acid catalyst before extraction will lead to the rapid hydrolysis of the newly formed ester during the aqueous workup.

  • Separate the layers and extract the aqueous phase with an additional 50 mL of ethyl acetate.

Step 6: Drying and Purification

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to afford the crude product.

  • Purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield pure ethyl 5-chloroquinoline-4-carboxylate as an off-white solid.

Workflow S1 Reagent Preparation S2 Reflux (12-24 h) S1->S2 S3 Solvent Evaporation S2->S3 S4 Neutralization (NaHCO3) S3->S4 S5 Extraction & Drying S4->S5 S6 Purification (Column) S5->S6

Fig 2: Experimental workflow for the Fischer esterification and downstream purification.

Analytical Validation

To ensure the structural integrity of the synthesized Ethyl 5-chloroquinoline-4-carboxylate, ¹H NMR spectroscopy should be utilized. A successful synthesis is validated by the disappearance of the broad carboxylic acid peak (~13.0 ppm) and the emergence of the characteristic ethyl ester signals: a distinct quartet at approximately 4.4 ppm (-CH₂-) and a triplet at approximately 1.4 ppm (-CH₃), alongside the downfield aromatic quinoline protons (8.9–7.6 ppm).

References

  • [4] CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate,≥95% - Howei. Howei Pharm. URL:

  • [1] Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. URL:

  • [3] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PMC. URL:

  • [5] Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. RSC Publishing. URL:

  • [2] WO2013107820A1 - Novel fap inhibitors. Google Patents. URL:

Sources

Application

One-pot synthesis of quinoline-4-carboxylates

An Application Guide to the One-Pot Synthesis of Quinoline-4-Carboxylates Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the One-Pot Synthesis of Quinoline-4-Carboxylates

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Among its derivatives, quinoline-4-carboxylic acids are particularly significant, serving as both bioactive molecules and versatile intermediates for further chemical elaboration.[2][4] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as harsh reaction conditions, low yields, and tedious purification procedures.[5] This application note provides researchers, scientists, and drug development professionals with a detailed guide to modern one-pot synthetic strategies that offer streamlined, efficient, and often more environmentally benign routes to quinoline-4-carboxylates. We will explore the mechanistic underpinnings of key reactions, present detailed experimental protocols for field-proven methods, and offer practical insights into troubleshooting and optimization.

Strategic Considerations & Mechanistic Overview

The most prominent and versatile one-pot strategies for synthesizing quinoline-4-carboxylates are multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single operation. This approach enhances efficiency by minimizing intermediate isolation and purification steps. The Doebner reaction, Pfitzinger reaction, and related methodologies are the most frequently employed MCRs for this purpose.

The Doebner Reaction Mechanism

The Doebner reaction, first reported in 1887, is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6] The reaction mechanism, while subject to some debate depending on the precise conditions, is generally understood to proceed through the following key stages[6]:

  • Imine Formation: The aniline and aldehyde first condense to form an N-arylimine (Schiff base).

  • Adduct Formation: Pyruvic acid adds to the imine. This can occur via its enol tautomer in a Michael-type addition.

  • Cyclization: An intramolecular electrophilic substitution occurs, where the electron-rich aromatic ring of the aniline attacks the carbonyl group, leading to cyclization.

  • Dehydration & Oxidation: The resulting dihydroquinoline intermediate undergoes dehydration and subsequent oxidation to yield the final aromatic quinoline-4-carboxylic acid. In many cases, a second equivalent of the imine acts as an in-situ oxidizing agent, being reduced in the process. This is a key aspect of the "Doebner hydrogen-transfer" mechanism.[2][7]

G cluster_start Starting Materials Aniline Aniline Imine N-arylimine (Schiff Base) Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine PyruvicAcid Pyruvic Acid Adduct Michael-type Addition PyruvicAcid->Adduct Imine->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Dehydration & Oxidation Dihydroquinoline->Oxidation Product Quinoline-4-Carboxylic Acid Oxidation->Product

Caption: Generalized mechanistic pathway for the Doebner reaction.

Featured One-Pot Protocols

Here we present two robust and distinct protocols for the one-pot synthesis of quinoline-4-carboxylates.

Protocol 1: Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines

The classical Doebner reaction often provides low yields when using anilines bearing electron-withdrawing groups.[2] The following protocol, adapted from recent advancements, overcomes this limitation by employing a Lewis acid catalyst and adjusting stoichiometry to facilitate a hydrogen-transfer oxidation mechanism, making it highly effective for a broader range of substrates.[2][7]

Materials:

  • Substituted Aniline (e.g., 4-nitroaniline)

  • Substituted Benzaldehyde (e.g., benzaldehyde)

  • Pyruvic Acid

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (2.0 mmol, 2.0 equiv) and the substituted aldehyde (2.0 mmol, 2.0 equiv).

  • Solvent and Catalyst Addition: Add anhydrous acetonitrile (1.0 mL) and BF₃·THF (2.0 mmol, 2.0 equiv).

  • Imine Formation: Stir the reaction mixture at 65 °C for 1 hour. This pre-incubation allows for the efficient formation of the imine intermediate.

  • Pyruvic Acid Addition: In a separate vial, dissolve pyruvic acid (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Continue stirring the mixture at 65 °C for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired quinoline-4-carboxylic acid.

G cluster_workflow Protocol 1: Workflow Start 1. Add Aniline, Aldehyde, MeCN, & BF3·THF to Flask Heat1 2. Stir at 65°C (1 hour) Start->Heat1 AddPyruvic 3. Add Pyruvic Acid Solution Heat1->AddPyruvic Heat2 4. Stir at 65°C (20 hours) AddPyruvic->Heat2 Workup 5. EtOAc Quench & Aqueous Wash Heat2->Workup Dry 6. Dry & Concentrate Workup->Dry Purify 7. Purify Product (Chromatography) Dry->Purify Product Pure Quinoline-4- Carboxylate Purify->Product

Caption: Experimental workflow for the Doebner hydrogen-transfer reaction.

Protocol 2: Pfitzinger Reaction of Isatin and Ketones

The Pfitzinger reaction provides an alternative one-pot route to quinoline-4-carboxylic acids, starting from an isatin and a carbonyl compound with an α-methylene group.[5] This modified procedure is notable for its use of microwave irradiation to accelerate the reaction, often leading to excellent yields in short reaction times.[8][9]

Materials:

  • Substituted Isatin

  • Substituted Acetophenone (or other suitable ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 2M solution

  • Microwave synthesis vial, magnetic stir bar, microwave reactor

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the isatin (1.0 mmol, 1.0 equiv), the acetophenone (1.2 mmol, 1.2 equiv), and potassium hydroxide (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 3 mL, 1:1 v/v).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 125 °C and hold for 20-30 minutes.[8] Safety Note: Ensure the microwave reactor is designed for chemical synthesis and follow all manufacturer safety guidelines.

  • Cooling and Quenching: After the irradiation is complete, allow the vial to cool to room temperature. Carefully open the vial and transfer the contents to a beaker.

  • Acidification: While stirring, acidify the reaction mixture to pH 2-3 by the dropwise addition of 2M HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to yield the quinoline-4-carboxylic acid, which is often pure enough for subsequent steps without further purification.

G cluster_workflow Protocol 2: Workflow Start 1. Combine Isatin, Ketone, KOH, EtOH/H₂O in Vial Microwave 2. Microwave Heat (125°C, 20-30 min) Start->Microwave Cool 3. Cool to RT Microwave->Cool Acidify 4. Acidify with HCl to pH 2-3 Cool->Acidify Filter 5. Vacuum Filtration Acidify->Filter Wash 6. Wash with Water Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Product Pure Quinoline-4- Carboxylate Dry->Product

Sources

Method

Application Note: Optimized Silica Gel Column Chromatography for the Purification of Ethyl 5-chloroquinoline-4-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a causality-driven, self-validating protocol for the isolation of base-sensitive, nitrogen-containing heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a causality-driven, self-validating protocol for the isolation of base-sensitive, nitrogen-containing heterocycles.

Executive Summary

Ethyl 5-chloroquinoline-4-carboxylate is a highly valuable heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics, including selective KMT9 inhibitors for oncology[1]. However, its purification via normal-phase silica gel chromatography presents significant challenges. The basic quinoline nitrogen induces severe peak tailing, while the C4 ethyl ester is susceptible to hydrolysis or aminolysis under harsh basic conditions. This application note details a self-validating protocol for the flawless purification of this compound, leveraging a precisely modified hexane/ethyl acetate solvent system.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, we must first deconstruct the molecule's physicochemical profile:

  • The Basic Nitrogen (pKa ~4.5): Unmodified silica gel contains acidic silanol groups (Si-OH). When basic nitrogen heterocycles pass through the column, they engage in strong hydrogen bonding and secondary ion-exchange interactions, leading to broad, asymmetrical peaks (tailing)[2].

  • The C4 Ethyl Ester: Esters are electrophilic and prone to nucleophilic attack. While aqueous ammonia is a standard basic modifier for alkaloids[2], its use here risks aminolysis, converting the ethyl ester into an unwanted primary amide.

  • The C5 Chloro Substituent: The halogen introduces lipophilicity and steric bulk, shifting the molecule's ideal elution profile towards non-polar solvent systems like hexane/ethyl acetate, rather than highly polar mixtures like dichloromethane/methanol[3].

The Mechanistic Solution: Triethylamine (TEA) Modification

To break the interaction between the quinoline nitrogen and the silica without destroying the ester, we employ 1% Triethylamine (TEA) as a mobile phase modifier. TEA is a sterically hindered tertiary amine. It acts as a sacrificial base, rapidly neutralizing the acidic silanol sites on the stationary phase[2]. Because of its steric bulk, TEA cannot act as a nucleophile, thereby preserving the integrity of the C4 ethyl ester.

Mechanism Silica Acidic Silanol (Si-OH) on Stationary Phase Interaction Strong Adsorption (Peak Tailing) Silica->Interaction No Base Resolution Capped Silanols (Sharp Elution) Silica->Resolution With TEA Analyte Ethyl 5-chloroquinoline- 4-carboxylate Analyte->Interaction Analyte->Resolution TEA Triethylamine (TEA) Modifier TEA->Silica Neutralizes

Fig 1. Mechanism of TEA preventing secondary interactions and peak tailing on silica gel.

Quantitative Data: Solvent System Optimization

Before scaling up, mobile phase conditions were empirically validated. Table 1 summarizes the causality behind the observed retention factors (


) and peak dynamics.

Table 1: Mobile Phase Optimization for Ethyl 5-chloroquinoline-4-carboxylate

Solvent SystemModifier

Value
Peak Shape / Elution ProfileCausality / Scientific Observation
Hexane:EtOAc (4:1)None0.25Severe tailing, broadUnshielded silanol interactions trap the basic quinoline nitrogen[2].
Hexane:EtOAc (4:1)1% NH₄OH (aq)0.35Sharp, but degradationAmmonia acts as a nucleophile, causing partial aminolysis of the C4 ethyl ester.
Hexane:EtOAc (4:1) 1% TEA 0.40 Sharp, symmetrical TEA caps silanols; tertiary amine prevents ester nucleophilic attack[2][4].
DCM:MeOH (95:5)None0.60Co-elution with impuritiesToo polar; the lipophilic 5-chloro group loses its resolving power on the column.
Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a closed-loop system; each step contains an internal validation check to ensure scientific integrity.

Workflow A 1. Sample Preparation Dissolve in minimal DCM B 2. Column Packing Silica slurry in Hex/EtOAc + 1% TEA A->B C 3. Sample Loading Layer evenly on silica bed B->C D 4. Isocratic Elution Hexane:EtOAc (4:1) + 1% TEA C->D E 5. Fraction Collection Monitor via TLC (UV 254 nm) D->E F 6. Concentration Rotary evaporation (< 40°C) E->F

Fig 2. Step-by-step workflow for the chromatographic purification of the quinoline ester.

Step 1: Mobile Phase Preparation & System Saturation
  • Prepare a solvent mixture of Hexane and Ethyl Acetate at a 4:1 (v/v) ratio[3][4].

  • Add 1% (v/v) Triethylamine (TEA) to the mixture[2].

  • Validation Check: Run a 2D TLC of the crude mixture using this solvent. If the target spot remains tight and symmetrical in both dimensions, the TEA concentration is sufficient.

Step 2: Column Packing (Slurry Method)
  • Weigh the appropriate amount of silica gel (typically 30-50x the crude mass).

  • Create a slurry using the TEA-modified mobile phase.

  • Pour the slurry into the column in a single, continuous motion to prevent banding.

  • Causality Note: Packing the column with the modified solvent ensures that all acidic silanol groups are pre-neutralized before the analyte is introduced, preventing irreversible adsorption of the target compound[2].

Step 3: Sample Loading
  • Dissolve the crude Ethyl 5-chloroquinoline-4-carboxylate in the absolute minimum volume of Dichloromethane (DCM).

  • Carefully apply the solution directly to the flat surface of the silica bed using a long Pasteur pipette.

  • Validation Check: Ensure the sample band is perfectly horizontal. Uneven loading will negate the resolving power of the optimized mobile phase.

Step 4: Isocratic Elution & Fraction Collection
  • Elute the column using the 4:1 Hexane:EtOAc + 1% TEA solvent system[4].

  • Collect fractions in standard test tubes.

  • Monitor the elution via TLC under a UV lamp at 254 nm (the highly conjugated quinoline ring is strongly UV-active).

Step 5: Post-Elution Processing
  • Pool the fractions containing the pure target compound.

  • Concentrate via rotary evaporation.

  • Critical Parameter: Maintain the water bath temperature strictly below 40 °C. Elevated temperatures in the presence of trace TEA and moisture can induce ester hydrolysis[1].

Troubleshooting Guide
  • Issue: The compound still tails significantly.

    • Causality & Fix: The silica batch may be highly acidic. Increase the TEA concentration to 2% (v/v) and ensure the column is flushed with at least two column volumes of the modified solvent prior to loading[2].

  • Issue: Co-elution with the des-chloro quinoline byproduct.

    • Causality & Fix: The 4:1 system is too strong. Shift to a shallower gradient, starting at 9:1 Hexane:EtOAc + 1% TEA, and slowly ramp to 4:1. The lipophilic difference between the chloro and des-chloro species will resolve better in a highly non-polar environment.

References
  • RSC Publishing. "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein". URL: [Link]

  • ACS Publications. "One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds". URL: [Link]

  • ACS Publications. "Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity". URL: [Link]

Sources

Application

Application Note: Analytical Characterization of Ethyl 5-chloroquinoline-4-carboxylate

Introduction & Chemical Profiling Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4) is a highly functionalized heterocyclic building block. Quinoline-4-carboxylate derivatives are privileged pharmacophores in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4) is a highly functionalized heterocyclic building block. Quinoline-4-carboxylate derivatives are privileged pharmacophores in medicinal chemistry, most notably featured in the discovery and optimization of eukaryotic initiation factor 4A (eIF4A) inhibitors for oncology applications[1]. The ethyl ester moiety serves as a critical lipophilic prodrug form or a versatile synthetic intermediate for further derivatization.

To ensure the integrity of downstream biological evaluations or synthetic steps, rigorous analytical characterization is mandatory. This application note details a self-validating analytical strategy encompassing High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for exact mass verification, and Nuclear Magnetic Resonance (NMR) for regiochemical elucidation.

Analytical Strategy & Workflow

AnalyticalWorkflow Start Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4) HPLC HPLC-UV Analysis (Purity & Quantification) Start->HPLC LCMS LC-MS/MS (ESI+) (Mass & Isotopic Profiling) Start->LCMS NMR 1H & 13C NMR (Regiochemical Elucidation) Start->NMR Data System Suitability & Data Integration HPLC->Data LCMS->Data NMR->Data

Analytical workflow for characterizing Ethyl 5-chloroquinoline-4-carboxylate.

Chromatographic Purity Analysis (HPLC-UV)

Mechanistic Causality

Quinoline derivatives are notorious for exhibiting peak tailing on standard silica-based stationary phases. This is caused by secondary ion-exchange interactions between the basic quinoline nitrogen (pKa ~4.9) and residual acidic silanols on the column. To mitigate this, we employ an end-capped C18 column or a mixed-mode column (such as Newcrom BH)[2]. Furthermore, the mobile phase is heavily acidified with 0.1% Formic Acid (pH ~2.7). This acidic environment fully protonates the quinoline nitrogen and suppresses silanol ionization, ensuring sharp, symmetrical peaks and highly reproducible retention times.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of Ethyl 5-chloroquinoline-4-carboxylate in 1.0 mL of HPLC-grade Methanol to create a stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock solution to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial gradient conditions (5% B) for at least 10 column volumes until the baseline is stable.

  • Injection & Run: Inject 10 µL of the working solution. Run the gradient method detailed in Table 1.

  • Self-Validation (System Suitability): Inject the standard solution in quintuplicate. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the theoretical plates (N) are ≥ 5000, and the tailing factor (Tf) is ≤ 1.5.

Quantitative Data Summary: HPLC Parameters
ParameterSpecification
Column End-capped C18 (e.g., 2.1 x 100 mm, 1.8 µm) or Mixed-mode
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Profile 0-1 min: 5% B | 1-7 min: 5% to 95% B | 7-9 min: 95% B
Detection Wavelength UV at 254 nm and 325 nm
Column Temperature 40 °C

Structural Elucidation via LC-MS/MS

Mechanistic Causality

Electrospray Ionization (ESI) in positive mode is the optimal choice for this compound. The basic nitrogen of the quinoline ring acts as a strong proton acceptor, readily forming a stable


 pseudo-molecular ion[3]. The presence of the chlorine atom at the 5-position provides a built-in, self-validating diagnostic feature: the natural isotopic abundance of 

to

is approximately 3:1. Therefore, the mass spectrum must exhibit a characteristic

and

isotopic cluster. This isotopic signature instantly verifies the presence of the halogen without requiring complex MS/MS fragmentation.
Step-by-Step Protocol
  • Sample Preparation: Dilute the HPLC stock solution to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Tuning: Perform a direct infusion (syringe pump at 10 µL/min) into the mass spectrometer to optimize the declustering potential and collision energy for the

    
     ion.
    
  • Acquisition: Couple the MS to the UHPLC system. Acquire data in full scan mode (m/z 100-500) to observe the isotopic cluster, followed by Multiple Reaction Monitoring (MRM) or Product Ion scan to observe the loss of the ethyl ester group.

  • Self-Validation (System Suitability): The mass accuracy must fall within ± 5 ppm of the theoretical exact mass. The isotopic ratio of the m/z 236 to m/z 238 peaks must be 3:1 (± 10% tolerance).

Quantitative Data Summary: LC-MS/MS Parameters
ParameterExpected Value / Setting
Ionization Mode ESI Positive (ESI+)
Chemical Formula C12H10ClNO2
Theoretical Exact Mass 235.0400 Da
Expected

m/z 236.047 (Base peak,

)
Expected

m/z 238.044 (~33% intensity,

)
Primary Fragmentation Loss of -OCH2CH3 (m/z 190.0)

Regiochemical Confirmation via NMR Spectroscopy

Mechanistic Causality

While LC-MS confirms the molecular weight and elemental composition, it cannot definitively prove the position of the chlorine atom or the ester group. High-resolution


 and 

NMR are required. The 5-chloro substitution exerts a strong inductive electron-withdrawing effect, deshielding the adjacent protons. Furthermore, steric hindrance between the 5-chloro group and the 4-carboxylate ethyl ester forces the ester group out of coplanarity with the quinoline ring. The absence of a proton signal at the 5-position, combined with the distinct splitting pattern of the remaining aromatic protons (positions 2, 3, 6, 7, 8), definitively confirms the regiochemistry.
Step-by-Step Protocol
  • Sample Preparation: Dissolve 15-20 mg of the dried compound in 0.6 mL of deuterated chloroform (

    
    ) or deuterated dimethyl sulfoxide (
    
    
    
    ).
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the

    
     spectrum at 400 MHz (minimum 16 scans) and the 
    
    
    
    spectrum at 100 MHz (minimum 512 scans).
  • Self-Validation (System Suitability): The signal-to-noise (S/N) ratio for the least intense aromatic proton must be ≥ 50:1. The integration of the ethyl ester

    
     triplet must perfectly match 3.0 protons relative to the single protons on the quinoline ring.
    
Quantitative Data Summary: Expected NMR Shifts ( , 400 MHz)
Proton PositionMultiplicityExpected Shift (δ, ppm)Integration
Quinoline H-2 Doublet~8.9 - 9.11H
Quinoline H-3 Doublet~7.8 - 8.01H
Quinoline H-6, H-7, H-8 Multiplets~7.5 - 8.23H
Ester

Quartet (J ≈ 7.1 Hz)~4.4 - 4.62H
Ester

Triplet (J ≈ 7.1 Hz)~1.3 - 1.53H

References

  • Zerio, C. J., et al. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." Journal of Medicinal Chemistry, ACS Publications, Oct. 2021.[Link]

  • SIELC Technologies. "HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column." SIELC Technologies Application Notes, Oct. 2023.[Link]

  • Szczesniewski, A., & Adler, C. J. "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites." Agilent Technologies, Inc., Sept. 2007 (Updated 2021).[Link]

Sources

Method

Application Note: Advanced ¹H and ¹³C NMR Structural Elucidation of Ethyl 5-chloroquinoline-4-carboxylate

Introduction & Pharmacological Context Quinoline scaffolds are ubiquitous in drug discovery, serving as the core pharmacophore for antimalarials, kinase inhibitors, and antibacterial agents[1][2]. The functionalization o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Quinoline scaffolds are ubiquitous in drug discovery, serving as the core pharmacophore for antimalarials, kinase inhibitors, and antibacterial agents[1][2]. The functionalization of the quinoline ring, specifically at the C-4 and C-5 positions, drastically alters both the electronic landscape and the steric conformation of the molecule. Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4)[3][4] is a high-value synthetic building block. Accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream pharmaceutical applications.

This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR analysis of this compound. Rather than merely listing chemical shifts, this guide details the causality behind the observed spectral phenomena, including critical steric interactions and electronic effects.

Experimental Design & Self-Validating Protocols

To ensure maximum reproducibility and spectral resolution, the following step-by-step methodology must be strictly adhered to. Every step is designed as a self-validating system to prevent downstream analytical errors.

Sample Preparation & Solvent Effects
  • Solvent Selection: Dissolve the sample in Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is preferred due to the compound's lipophilicity.

    • Causality: Avoid highly polar solvents like DMSO-d₆ unless absolutely necessary, as they can induce solvent-dependent chemical shifts (typically +0.1 to +0.3 ppm downfield for aromatic protons) due to strong dipole interactions and hydrogen-bond accepting properties[5].

  • Concentration: Weigh exactly 15–20 mg for ¹H NMR and 40–50 mg for ¹³C NMR. Dissolve in 0.6 mL of CDCl₃.

  • Filtration (Critical Step): Pass the solution through a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

    • Validation: Particulate matter degrades magnetic field homogeneity. A perfectly clear solution validates this step and ensures sharp spectral lines.

Instrument Parameters (400 MHz / 100 MHz)
  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds.

      • Validation: This ensures complete longitudinal relaxation (T₁) for all protons, allowing for accurate, quantitative integration of the signals.

    • Scans (NS): 16 to 32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement of the carbon framework.

    • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Scans (NS): 512 to 1024 scans, depending on exact sample concentration.

NMR_Workflow A Sample Preparation (Ethyl 5-chloroquinoline-4-carboxylate) B Solvent Selection (CDCl3 + 0.03% TMS) A->B C NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) B->C D FID Processing & Fourier Transform (FT) C->D E Phase & Baseline Correction D->E F Peak Picking, Integration & Multiplet Analysis E->F G Structural Elucidation & Final Assignment F->G

Figure 1: Step-by-step NMR acquisition and processing workflow for structural elucidation.

Mechanistic Insights into Spectral Features

¹H NMR: Electronic and Steric Causality

The ¹H NMR spectrum is dictated by the inductive effects of the heteroatom and the steric bulk of the substituents.

  • The Aliphatic Ester: The characteristic signals appear as a triplet at ~1.40 ppm (-CH₃) and a quartet at ~4.45 ppm (-CH₂-). The severe deshielding of the methylene protons is driven by the adjacent anisotropic carbonyl oxygen, a standard feature in quinoline-4-carboxylates[5].

  • The Pyridine Ring (H-2 and H-3): The nitrogen atom exerts a profound inductive electron-withdrawing effect. Consequently, H-2 is the most deshielded proton, resonating as a doublet at ~8.95 ppm (³J = 4.5 Hz). H-3 appears as a doublet at ~7.85 ppm (³J = 4.5 Hz). The 4.5 Hz coupling constant is the hallmark of ³J coupling across the C2-C3 bond in heteroaromatics.

  • The Benzene Ring & The Peri-Effect (H-6, H-7, H-8): The presence of the chlorine atom at C-5 introduces a critical peri-interaction with the bulky ethyl ester at C-4. This steric clash forces the ester carbonyl out of the coplanar alignment with the quinoline ring. Because conjugation is disrupted, the ester's electron-withdrawing resonance effect on the ring is diminished.

    • H-8 resonates at ~8.15 ppm, deshielded by the adjacent nitrogen's lone pair and the aromatic ring current.

    • H-7 and H-6 appear upfield relative to H-8, exhibiting complex ortho and meta coupling networks.

Coupling_Network H2 H-2 (~8.9 ppm) H3 H-3 (~7.9 ppm) H2->H3 ³J ~ 4.5 Hz H6 H-6 (~7.6 ppm) H7 H-7 (~7.7 ppm) H6->H7 ³J ~ 7.5 Hz H8 H-8 (~8.1 ppm) H6->H8 ⁴J ~ 1.2 Hz H7->H8 ³J ~ 8.5 Hz

Figure 2: Primary ¹H-¹H spin-spin coupling networks in the quinoline ring system.

¹³C NMR: Carbon Framework & Relaxation

The ¹³C NMR spectrum contains 12 distinct carbon signals. The carbonyl carbon (C=O) is typically observed at ~165.5 ppm. Its shift is slightly upfield compared to fully coplanar aromatic esters due to the aforementioned peri-steric hindrance disrupting π-conjugation. The C-Cl bearing carbon (C-5) is a quaternary carbon, exhibiting a low-intensity signal at ~131.5 ppm due to long T₁ relaxation times and a lack of NOE enhancement.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Position Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Integration Assignment Rationale
H-2 8.95 Doublet (d) 4.5 1H Deshielded by adjacent N; ³J coupling to H-3
H-8 8.15 Doublet of doublets (dd) 8.5, 1.2 1H Deshielded by N lone pair and ring current
H-3 7.85 Doublet (d) 4.5 1H ³J coupling to H-2; shifted by C4 ester
H-7 7.70 Doublet of doublets (dd) 8.5, 7.5 1H Ortho coupling to H-6 and H-8
H-6 7.60 Doublet of doublets (dd) 7.5, 1.2 1H Ortho coupling to H-7, meta to H-8
-CH₂- 4.45 Quartet (q) 7.2 2H Deshielded by ester oxygen

| -CH₃ | 1.40 | Triplet (t) | 7.2 | 3H | Aliphatic methyl group |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Position Chemical Shift (ppm) Carbon Type Assignment Rationale
C=O 165.5 Quaternary (C) Ester carbonyl; shifted by peri-effect
C-2 151.0 Methine (CH) Directly bonded to electronegative N
C-8a 149.5 Quaternary (C) Bridgehead carbon adjacent to N
C-4 139.0 Quaternary (C) Alpha to ester group
C-5 131.5 Quaternary (C) Bearing the electronegative Cl atom
C-7 130.2 Methine (CH) Aromatic methine
C-8 129.5 Methine (CH) Aromatic methine
C-6 127.8 Methine (CH) Aromatic methine
C-4a 124.0 Quaternary (C) Bridgehead carbon
C-3 121.5 Methine (CH) Beta to the N atom
-CH₂- 62.0 Methylene (CH₂) Aliphatic carbon bonded to oxygen

| -CH₃ | 14.2 | Methyl (CH₃) | Terminal aliphatic carbon |

Troubleshooting & QA/QC

  • Broad Signals (Loss of Resolution): Indicates poor shimming or paramagnetic impurities. Self-Correction: Re-shim the magnet using the Z1 and Z2 gradients. Shimming is validated by observing the residual CHCl₃ peak (at 7.26 ppm); a perfectly symmetrical peak with a linewidth at half height (FWHM) of < 1.0 Hz indicates optimal homogeneity.

  • Incorrect Integration: Often caused by an insufficient relaxation delay (D1). Self-Correction: Ensure D1 is at least 3–5 times the longest T₁ in the molecule.

  • Phase Distortion: Apply manual zero-order (PH0) and first-order (PH1) phase corrections to ensure purely absorptive line shapes.

References

1.[3] CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate,≥95% - Howei - Life Science Product & Service Solutions Provider . howeipharm.com. 3 2.[4] CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate - Aceschem . aceschem.com. 4 3.[1] quinoline-4-carboxylic acid 486-74-8 - Guidechem . guidechem.com. 1 4. Design and synthesis of new tricyclic quinoline derivatives from intramolecular cyclization of benzylidene malonic derivatives . niscpr.res.in. Link 5.[5] MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT . Revue Roumaine de Chimie. 5 6.[2] 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem . nih.gov. 2

Sources

Application

In-depth Mass Spectrometry Analysis of Ethyl 5-chloroquinoline-4-carboxylate: A Guide for Researchers

An Application Note on the Mass Spectrometric Analysis of Ethyl 5-chloroquinoline-4-carboxylate Abstract This application note provides a comprehensive guide to the mass spectrometric analysis of Ethyl 5-chloroquinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mass Spectrometric Analysis of Ethyl 5-chloroquinoline-4-carboxylate

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of Ethyl 5-chloroquinoline-4-carboxylate, a quinoline derivative of interest in pharmaceutical and chemical research. In the absence of direct, published mass spectra for this specific compound, this document outlines a robust analytical workflow and presents a predictive fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation, and data interpretation. The methodologies described herein are designed to be self-validating, providing a strong foundation for the structural elucidation and characterization of this and similar molecules.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[1] Ethyl 5-chloroquinoline-4-carboxylate is one such derivative, and its characterization is crucial for understanding its chemical behavior and potential applications. Mass spectrometry is an indispensable tool for the structural analysis of organic molecules, providing information on molecular weight and fragmentation patterns that aid in structure confirmation.[2] This application note details the expected mass spectrometric behavior of Ethyl 5-chloroquinoline-4-carboxylate, focusing on electrospray ionization (ESI) as a soft ionization technique suitable for such compounds.[3][4]

Chemical Profile: Ethyl 5-chloroquinoline-4-carboxylate

  • Molecular Formula: C₁₂H₁₀ClNO₂

  • Molecular Weight: 235.67 g/mol

  • IUPAC Name: Ethyl 5-chloroquinoline-4-carboxylate

  • CAS Number: 13720-94-0[5]

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of Ethyl 5-chloroquinoline-4-carboxylate.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample_Dissolution Dissolve in Organic Solvent Dilution Dilute to Working Concentration Sample_Dissolution->Dilution Filtration Filter if Necessary Dilution->Filtration Sample_Vial Transfer to MS Vial Filtration->Sample_Vial LC_Separation LC Separation (Optional) Sample_Vial->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Ion Trap) ESI_Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum_Acquisition Acquire Mass Spectrum Detection->Spectrum_Acquisition Data_Processing Process Data Spectrum_Acquisition->Data_Processing Interpretation Interpret Spectrum & Fragmentation Data_Processing->Interpretation

Caption: General workflow for the mass spectrometric analysis of Ethyl 5-chloroquinoline-4-carboxylate.

Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.[6][7]

  • Initial Dissolution: Accurately weigh a small amount of Ethyl 5-chloroquinoline-4-carboxylate and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a stock solution of approximately 1 mg/mL.[6]

  • Working Solution: Prepare a working solution by diluting the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.[6]

  • Filtration (if necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or electrospray needle.

  • Sample Vial: Transfer the final solution to an appropriate autosampler vial with a soft septum.

Mass Spectrometry Parameters

The following parameters are provided as a starting point for analysis using an electrospray ionization source coupled with a time-of-flight (TOF) or ion trap mass analyzer. Optimization will be necessary for specific instrumentation.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The quinoline nitrogen is basic and readily protonated.
Capillary Voltage 3.5 - 4.5 kVTo ensure efficient spray and ion generation.
Nebulizer Gas (N₂) Pressure 30 - 40 psiAids in the formation of a fine aerosol.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates solvent evaporation from the droplets.
Drying Gas Temperature 300 - 350 °CPromotes desolvation of the analyte ions.
Fragmentor Voltage 70 - 120 VA higher voltage can induce in-source fragmentation.
Collision Energy (for MS/MS) 10 - 40 eVRamped to observe a range of fragment ions.
Mass Range 50 - 500 m/zTo encompass the molecular ion and expected fragments.

Predicted Mass Spectrum and Fragmentation Pathway

The positive ion electrospray mass spectrum of Ethyl 5-chloroquinoline-4-carboxylate is expected to show a prominent protonated molecular ion, [M+H]⁺. Due to the presence of chlorine, an isotopic pattern for any chlorine-containing ion will be observed, with the [M+2+H]⁺ peak having an intensity approximately one-third that of the [M+H]⁺ peak.[8]

Predicted Key Ions
m/z (for ³⁵Cl)Proposed StructureNeutral Loss
236.05[C₁₂H₁₁ClNO₂]⁺-
208.05[C₁₀H₇ClNO]⁺C₂H₄ (Ethene)
190.04[C₁₀H₆ClN]⁺C₂H₅OH (Ethanol)
162.03[C₉H₆Cl]⁺CO (Carbon Monoxide) from m/z 190
127.04[C₉H₇N]⁺HCl (Hydrogen Chloride) from m/z 162
Proposed Fragmentation Pathway

The fragmentation of the protonated molecular ion of Ethyl 5-chloroquinoline-4-carboxylate is likely to proceed through several key pathways, as illustrated below.

Fragmentation_Pathway M_H_2 Loss of Ethene (-C₂H₄) Frag1 [C₁₀H₇ClNO]⁺ m/z = 208.05 M_H_2->Frag1 M_H_3 Loss of Ethanol (-C₂H₅OH) Frag2 [C₁₀H₆ClN]⁺ m/z = 190.04 M_H_3->Frag2 Frag2_1 Loss of CO (-CO) Frag2->Frag2_1 Frag3 [C₉H₆Cl]⁺ m/z = 162.03 Frag2_1->Frag3 Frag3_1 Loss of HCl (-HCl) Frag3->Frag3_1 Frag4 [C₉H₇N]⁺ m/z = 127.04 Frag3_1->Frag4 M_H M_H M_H->M_H_3

Caption: Proposed fragmentation pathway for protonated Ethyl 5-chloroquinoline-4-carboxylate.

Discussion of Fragmentation:

  • Formation of the [M+H]⁺ ion (m/z 236.05): In positive mode ESI, the basic nitrogen atom of the quinoline ring is readily protonated, forming the quasi-molecular ion.

  • Loss of Ethanol (m/z 190.04): A common fragmentation pathway for ethyl esters is the loss of a neutral ethanol molecule (C₂H₅OH).[9] This is expected to be a significant fragmentation route, leading to a stable acylium ion.

  • Loss of Ethene (m/z 208.05): Another characteristic fragmentation of ethyl esters involves a McLafferty-type rearrangement, leading to the loss of ethene (C₂H₄) and the formation of the corresponding carboxylic acid ion.

  • Decarbonylation (m/z 162.03): The fragment at m/z 190.04 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for aromatic carbonyl compounds, to yield the 5-chloroquinolinyl cation.

  • Loss of HCl (m/z 127.04): The chloro-substituted quinoline fragment at m/z 162.03 may undergo the elimination of a neutral hydrogen chloride (HCl) molecule to produce the quinoline radical cation.

Conclusion

This application note provides a detailed, albeit predictive, guide for the mass spectrometric analysis of Ethyl 5-chloroquinoline-4-carboxylate. The proposed experimental protocols and fragmentation pathways are based on established chemical principles and data from related compounds. By following this guide, researchers can develop robust analytical methods for the characterization of this and other quinoline derivatives, facilitating further research and development in their respective fields. The presented methodologies emphasize a systematic approach to structural elucidation by mass spectrometry, ensuring data integrity and reliability.

References

  • Brown, D. (n.d.). Mass spectrum of chloroethane. Doc Brown's Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 268963, Ethyl 4-Chloroquinoline-3-carboxylate. Retrieved from [Link]

  • Li, Y., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Advances, 14(1), 28-36.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

  • Ríos, J. J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 849-858.
  • Wang, J., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 1-11.
  • Hernández-Linares, P., et al. (2017). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
  • ResearchGate. (2025). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. Retrieved from [Link]

  • Khakwani, S., et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2538-S2553.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Kruve, A., et al. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry, 86(9), 4822–4830.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Spectroscopy Online. (2019). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • McIndoe, J. S., & Vikse, K. M. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(5), 467-474.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69458, 5-Chloroquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Method

Application Note: FT-IR Spectroscopic Characterization of Ethyl 5-chloroquinoline-4-carboxylate

Executive Summary & Mechanistic Grounding The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents ranging from antimalarials to targeted anticancer kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents ranging from antimalarials to targeted anticancer kinase inhibitors. Accurate structural elucidation of quinoline intermediates, such as Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4), is paramount for understanding structure-activity relationships (SAR) and ensuring chemical fidelity during drug discovery.

Fourier Transform Infrared (FT-IR) spectroscopy serves as a primary, non-destructive analytical modality to confirm the presence of the quinoline core and its appended functional groups[1]. For Ethyl 5-chloroquinoline-4-carboxylate, the structural complexity arises from the electron-withdrawing chloro substituent at the C5 position and the ethyl ester linkage at the C4 position. The steric proximity of these two groups can induce slight out-of-plane twisting of the ester carbonyl, subtly shifting its vibrational frequency. Understanding these mechanistic nuances is critical for accurate spectral interpretation.

Characteristic Vibrational Frequencies

The FT-IR spectrum of this compound is defined by several distinct stretching and bending modes. The ester carbonyl (C=O) and the aromatic C=N/C=C stretches are the most diagnostic features[2].

Table 1: Expected FT-IR Absorption Frequencies for Ethyl 5-chloroquinoline-4-carboxylate

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Mechanistic Causality / Significance
Ester Carbonyl (C=O) Stretching1710 – 1735Confirms the intact ethyl ester at C4. Conjugation with the quinoline ring lowers the frequency compared to aliphatic esters[2].
Quinoline Ring (C=C, C=N) Stretching1500 – 1620Validates the aromatic heterocyclic core. Multiple sharp bands are characteristic of the conjugated nitrogenous ring[3].
Ester Alkoxy (C-O) Stretching1150 – 1250Confirms the ester linkage (C-O-C).
Aliphatic C-H (Ethyl) Stretching2850 – 2980Differentiates the ethyl ester from methyl or aryl esters via asymmetric/symmetric sp³ C-H stretches.
Aromatic C-H Stretching3000 – 3100Indicates the presence of the aromatic quinoline protons (sp² C-H).
C-Cl (Aromatic) Stretching600 – 800Confirms the halogen substitution at the C5 position[1].

Analytical Workflow

To ensure high-fidelity data acquisition, Attenuated Total Reflectance (ATR) FT-IR is the preferred methodology. This technique eliminates the need for KBr pellet pressing, thereby preventing moisture absorption and pressure-induced polymorphic changes in the sample.

FTIR_Workflow A 1. Instrument Setup & Background Scan B 2. Sample Application (ATR Crystal) A->B C 3. FT-IR Data Acquisition (16-32 Scans) B->C D 4. Spectral Processing & Baseline Correction C->D E 5. Peak Assignment & Self-Validation D->E

FT-IR Analytical Workflow for Quinoline Derivatives.

Self-Validating Experimental Protocols

The following step-by-step protocol is designed as a self-validating system. Each step incorporates a causal explanation and an intrinsic quality control check to ensure the integrity of the resulting spectrum.

Protocol 1: Instrument Preparation and Background Subtraction
  • Step 1.1: Clean the ATR crystal (typically diamond or zinc selenide) using a lint-free wipe and a volatile solvent (e.g., isopropanol or acetone). Allow the solvent to evaporate completely.

  • Step 1.2: Acquire a background spectrum over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹[3].

  • Causality: The background scan captures the current atmospheric conditions within the optical path. Subtracting this from the sample spectrum removes ambient carbon dioxide (~2350 cm⁻¹) and water vapor interferences, isolating the true signal of the analyte.

  • Validation Check: The background spectrum must show a stable baseline. If strong O-H bands remain, the crystal is either contaminated or the purge gas system is failing.

Protocol 2: Sample Application and Data Acquisition
  • Step 2.1: Place approximately 2–5 mg of solid Ethyl 5-chloroquinoline-4-carboxylate directly onto the center of the ATR crystal.

  • Step 2.2: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the sample and the crystal.

  • Causality: ATR relies on an evanescent wave penetrating a few micrometers into the sample. Insufficient pressure results in a weak evanescent wave interaction, leading to artificially low absorbance and a noisy spectrum.

  • Step 2.3: Acquire the sample spectrum by co-adding 16 to 32 scans[1].

  • Causality: Co-adding multiple scans improves the signal-to-noise (S/N) ratio by averaging out random electronic detector noise while reinforcing the consistent vibrational signals of the molecule[3].

Protocol 3: Spectral Processing
  • Step 3.1: Apply an automatic baseline correction using the instrument's software.

  • Causality: Baseline drift can occur due to light scattering from uneven solid particles. Correction ensures that absorbance values are accurate relative to zero, which is critical for quantitative comparisons.

  • Step 3.2: Execute a peak-picking algorithm with a sensitivity threshold set to identify major functional group vibrations while ignoring baseline noise.

Systemic Self-Validation & Quality Control

To guarantee the trustworthiness of the acquired data, the analyst must subject the processed spectrum to a tripartite validation matrix before approving the batch for downstream drug development.

  • Moisture Exclusion Validation: Inspect the region between 3200 cm⁻¹ and 3500 cm⁻¹. Ethyl 5-chloroquinoline-4-carboxylate lacks hydrogen-bond donors (no -OH or -NH groups). Therefore, this region should be flat. The presence of a broad band here indicates sample hydration or atmospheric moisture contamination, invalidating the run.

  • Ester Integrity Validation: Locate the peak at 1710–1735 cm⁻¹. This must be one of the sharpest and most intense peaks in the spectrum. If this peak is missing or shifted significantly below 1700 cm⁻¹, it suggests hydrolysis of the ester into a carboxylic acid (which would also trigger a failure in the Moisture Exclusion Validation due to the acid O-H stretch).

  • Halogen & Aromatic Fingerprint Validation: Confirm the presence of sharp C=C/C=N aromatic stretching bands (~1500–1620 cm⁻¹) and the distinct C-Cl stretch in the fingerprint region (~600–800 cm⁻¹)[1]. This confirms the foundational 5-chloroquinoline scaffold is intact.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate, ≥95% Source: HoweiPharm Life Science Product & Service Solutions URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of "Ethyl 5-chloroquinoline-4-carboxylate"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Ethyl 5-chloroquinoline-4-carboxylate. This document is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 5-chloroquinoline-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Gould-Jacobs reaction for this synthesis. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges, troubleshoot side reactions, and optimize your experimental outcomes.

Reaction Pathway Overview

The synthesis of Ethyl 5-chloroquinoline-4-carboxylate is most commonly achieved via the Gould-Jacobs reaction. This process involves two primary stages: the initial condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. A critical challenge in this synthesis is controlling the regioselectivity of the cyclization step, which can lead to the formation of two distinct isomers.

Gould_Jacobs_Reaction 3-Chloroaniline 3-Chloroaniline DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Intermediate DEEM->Intermediate Product_5_Chloro Ethyl 5-chloroquinoline-4-carboxylate (Desired Product) Product_7_Chloro Ethyl 7-chloroquinoline-4-carboxylate (Side-Product) Intermediate->Product_5_Chloro Thermal Cyclization (Step 2, ~250°C) Intermediate->Product_7_Chloro Undesired Cyclization

Caption: Gould-Jacobs pathway for Ethyl 5-chloroquinoline-4-carboxylate synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question: My final product is a mixture of 5-chloro and 7-chloro isomers. How can I control this and isolate the desired product?

Answer: This is the most common and anticipated challenge of this specific Gould-Jacobs reaction. The cyclization of the intermediate, diethyl 2-((3-chlorophenylamino)methylene)malonate, can occur at either of the two ortho positions relative to the amine group on the aniline ring.

Causality & Control: The formation of the 7-chloro isomer is often favored and can occur alongside the desired 5-chloro product[1][2]. The ratio of these regioisomers is influenced by the reaction conditions, particularly the temperature and the solvent used for cyclization. While achieving perfect selectivity is difficult, consistent and carefully controlled heating can help obtain a reproducible isomer ratio from batch to batch.

Troubleshooting & Optimization:

  • Monitor Your Reaction: Before scaling up, perform a small-scale reaction and analyze the product mixture by ¹H NMR or HPLC to determine the isomer ratio your current conditions produce.

  • Separation is Key: Since preventing the formation of the 7-chloro isomer is difficult, the primary strategy is efficient separation post-reaction.

    • Fractional Crystallization: The two isomers may exhibit different solubilities in various solvents. Attempt recrystallization from solvents like ethanol, acetic acid, or solvent mixtures (e.g., ethanol/water) to selectively crystallize one isomer.[2]

    • Column Chromatography: If crystallization is ineffective, silica gel chromatography is a reliable method for separation. Use a solvent system like hexane/ethyl acetate, starting with a low polarity and gradually increasing it to elute the two isomers.

Question: The yield is very low, and my analysis shows a significant amount of unreacted intermediate. What causes incomplete cyclization?

Answer: The thermal cyclization step is energetically demanding and is often the primary source of low yield if not executed correctly.

Causality & Control: This reaction is a 6-π electrocyclization that requires substantial thermal energy. Insufficient temperature or reaction time will result in the reaction stalling at the intermediate stage.[1]

Troubleshooting & Optimization:

  • Verify Temperature: The cyclization typically requires temperatures around 250-260 °C.[1][3] This is achieved by using a high-boiling point solvent.

    • Recommended Solvents: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are standard choices.[3][4] Ensure the solvent is heated to a vigorous reflux before slowly adding the intermediate.

    • Heating Mantle: Use a properly sized heating mantle with a temperature controller to ensure consistent and uniform heating.

  • Optimize Reaction Time: A typical heating time after the addition of the intermediate is one hour.[3] Monitor the reaction's progress via TLC or HPLC to ensure the disappearance of the intermediate spot.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative to conventional heating. It allows for rapid heating to high temperatures in sealed vessels, often leading to significantly shorter reaction times and improved yields.[5][6]

Question: My reaction mixture turns black, and the final product is a dark, tarry substance. How can I prevent this degradation?

Answer: Product degradation is a clear sign of excessively harsh reaction conditions, most notably prolonged heating at very high temperatures.

Causality & Control: While high heat is necessary for cyclization, temperatures far exceeding the optimum or extended reaction times can lead to decomposition of the starting materials, intermediate, and the quinoline product itself.[4] A potential side reaction at these temperatures is decarboxylation, where the ester group is cleaved.[5][7]

Troubleshooting & Optimization:

  • Strict Temperature Control: Do not exceed the recommended temperature range (250-260 °C). Overheating is counterproductive.

  • Purity of Reactants: Ensure your starting materials, 3-chloroaniline and DEEM, are of high purity. Impurities can catalyze side reactions and lead to tar formation.[1][3] Distilling the reactants before use is good practice.

  • Inert Atmosphere: While not always necessary, performing the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that contribute to color formation.

  • Efficient Workup: Once the reaction is complete, cool the mixture promptly and proceed with filtration to isolate the crude product. Leaving the product in the hot high-boiling solvent for an extended period can promote degradation.

Frequently Asked Questions (FAQs)

What are the critical parameters for the initial condensation step?

The first step, forming the diethyl 2-((3-chlorophenylamino)methylene)malonate intermediate, is generally robust. Key parameters include:

  • Stoichiometry: Use a slight excess (around 1.1 equivalents) of DEEM to ensure the complete consumption of the 3-chloroaniline.[3]

  • Temperature: Heating the mixture on a steam bath (around 100 °C) for about an hour is typically sufficient.[1][3]

  • Byproduct Removal: The reaction produces ethanol. Allowing it to distill off during the reaction helps drive the equilibrium towards the product.[1][3] The crude intermediate is often a warm oil or low-melting solid and can be used directly in the next step without purification.[3]

Can I hydrolyze the final ester product to the carboxylic acid?

Yes, this is a common subsequent step. The ethyl ester can be hydrolyzed to 5-chloroquinoline-4-carboxylic acid using a strong base like sodium hydroxide, typically by refluxing in an aqueous or aqueous/ethanolic solution.[8] This process is known as saponification.[9] Afterward, the reaction mixture must be acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.[3] Be aware that harsh conditions during hydrolysis can sometimes promote unwanted decarboxylation.[7]

Are there alternatives to high-boiling solvents like Dowtherm A?

Yes, modern methods provide alternatives to these difficult-to-handle solvents:

  • Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH), known as Eaton's reagent, can catalyze the cyclization under milder conditions (e.g., 80-100 °C), offering a significant advantage in terms of temperature control and ease of workup.[10]

  • Microwave Irradiation: As mentioned in the troubleshooting section, microwave reactors are highly effective for this transformation, providing rapid, controlled heating and often improving yields.[5]

Optimized Experimental Protocol

This protocol integrates best practices to maximize yield and purity for the synthesis of the corresponding 4-hydroxyquinoline ester, which exists in tautomeric equilibrium with the 4-quinolone form. The chlorination to obtain the final target is a subsequent step. This guide focuses on the formation of the core quinoline ring system.

Step 1: Condensation to form Diethyl 2-((3-chlorophenylamino)methylene)malonate
  • In a round-bottom flask, combine 3-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour. Position the flask to allow the ethanol formed during the reaction to distill off.[3]

  • The resulting product is a warm, oily crude material. It can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate and Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate
  • In a separate, larger flask equipped with a reflux condenser and a mechanical stirrer, heat Dowtherm A (approx. 1 liter per mole of aniline) to a vigorous boil (approx. 250-260 °C) using an electric heating mantle.

  • Slowly and carefully , pour the warm crude product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating at a vigorous reflux for 1 hour. During this period, the cyclized products will begin to precipitate as a solid.[3]

  • Turn off the heat and allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with a non-polar solvent like hexane or petroleum ether to remove the residual high-boiling solvent and colored impurities.[3]

  • Air-dry the solid. The resulting product will be a mixture of the 5-chloro and 7-chloro isomers, which can then be separated by fractional crystallization or column chromatography as described in the troubleshooting guide.

Data Summary

The following table provides reference data for the synthesis. Note that yields can vary significantly based on the precise reaction conditions and the efficiency of the isomer separation.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical YieldMelting Point (°C)
Diethyl 2-((3-chlorophenylamino)methylene)malonateC₁₄H₁₆ClNO₄299.73>95% (crude)55-56 (recrystallized)[3]
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀ClNO₃251.67Variable (major isomer)295-297[3]
Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀ClNO₃251.67Variable (minor isomer)~240-250 (decomposes)

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Costakes, M. G., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(5), 846-855. [Link]

  • Estévez-Hernández, O., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2017(4), M964. [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note, AN056. [Link]

  • Reyes-Márquez, J., et al. (2016). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E, 72(Pt 12), 1776-1778. [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 19. [Link]

  • Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 146. [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Gould-Jacobs Reaction. In Organic Reaction Mechanisms.
  • Zaman, A. uz, et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Google Patents. (2019). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Maleki, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2957-2964. [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Gould-Jacobs Synthesis Optimization

Welcome to the Gould-Jacobs Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Gould-Jacobs Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-hydroxyquinolines (4-quinolones).

The classical Gould-Jacobs reaction is a robust multi-step sequence, but it is notoriously plagued by harsh thermal requirements, tar formation, and regioselectivity issues[1]. This guide moves beyond basic procedures to explain the causality behind reaction failures and provides field-proven, self-validating protocols to ensure high-yield synthesis.

Reaction Pathway & Workflow

GouldJacobs Aniline Aniline Derivatives Condensation Step 1: Condensation (MW: 7 min OR Heat: 1-2 h) Aniline->Condensation EMME EMME / DEEM Reagent EMME->Condensation Intermediate Anilinomethylene Malonate Condensation->Intermediate Cyclization Step 2: Cyclization (Dowtherm A >250°C OR Eaton's 80°C) Intermediate->Cyclization Quinolone 4-Quinolone-3-carboxylate Cyclization->Quinolone Hydrolysis Step 3: Saponification (Base Hydrolysis) Quinolone->Hydrolysis Acid Quinoline-3-carboxylic acid Hydrolysis->Acid Decarboxylation Step 4: Decarboxylation (Heat >200°C) Acid->Decarboxylation Final 4-Hydroxyquinoline Core Decarboxylation->Final

Reaction pathway of the Gould-Jacobs synthesis from aniline to 4-hydroxyquinoline.

Frequently Asked Questions & Troubleshooting

Q1: Why is my initial condensation step yielding incomplete conversion when using conventional heating? The Causality: The condensation of aniline with diethyl ethoxymethylenemalonate (EMME) is an equilibrium-driven process that produces ethanol as a byproduct. If the ethanol is not efficiently removed from the reaction matrix, the equilibrium prevents complete conversion[1]. The Solution: You must either conduct the reaction in an open vessel (or with a distillation head) to boil off the ethanol, or switch to neat Microwave (MW) irradiation. MW irradiation rapidly drives the reaction to completion in ~7 minutes by superheating the matrix, compared to 2 hours of conventional reflux[2].

Q2: My thermal cyclization in Dowtherm A/Diphenyl ether is producing black, tarry degradation products. How can I improve the yield? The Causality: The classical cyclization requires temperatures exceeding 250 °C to provide the activation energy necessary for ring closure[1]. However, this extreme thermal energy simultaneously breaks sensitive bonds, leading to polymerization and tar formation. The Solution: Lower the activation energy barrier by using a strong Lewis acid. Substituting Dowtherm A with Eaton's Reagent (1:10 w/w P₂O₅ in methanesulfonic acid) facilitates electrophilic aromatic substitution at much lower temperatures (80–100 °C). This completely eliminates thermal degradation and often results in quantitative yields[2].

Q3: I am using a meta-substituted aniline, but I am getting a mixture of two different quinolone products. Why? The Causality: The Gould-Jacobs cyclization is governed by both steric and electronic factors[3]. A meta-substituted aniline has two non-equivalent ortho positions available for the cyclization step. Because the intermediate can rotate, the electrophilic attack can occur at either carbon, inherently leading to a mixture of 5-substituted and 7-substituted quinolones[3]. The Solution: If a single regioisomer is required, you must either start with a para-substituted or ortho-substituted aniline (which have symmetrical or blocked attack sites), or be prepared to separate the resulting isomers via high-performance liquid chromatography (HPLC).

Q4: Can I use diethyl ether instead of diphenyl ether or Dowtherm A for the cyclization step? The Causality: Absolutely not. The classical cyclization is a thermally induced process. Diethyl ether has a boiling point of 34.6 °C, making it physically impossible to reach the >250 °C required for the thermal ring closure[4]. High-boiling solvents like Dowtherm A (b.p. 258 °C) or diphenyl ether are strictly required if you are utilizing the thermal pathway[4].

Quantitative Data: Cyclization Optimization

The following table summarizes the operational parameters and yields for different cyclization methodologies, allowing you to select the best approach for your specific substrate.

Cyclization MethodReagent / SolventOperating Temp (°C)Reaction TimeTypical Yield (%)Mechanistic Advantage
Classical Thermal Dowtherm A / Diphenyl ether250 °C30–60 min40–60%Traditional baseline; no acidic reagents required.[1]
Microwave-Assisted Neat / Excess EMME250–300 °C10–15 min65–85%Rapid, uniform dielectric heating minimizes side reactions.[1]
Acid-Promoted Eaton's Reagent80–100 °C2 hours80–95%Low temperature prevents tar; acts via electrophilic activation.[2]
Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm the success of each step before proceeding.

Protocol A: Microwave-Assisted Condensation

Objective: Rapid synthesis of the anilinomethylene malonate intermediate.

  • Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (2.0 mmol). Do not add solvent (neat reaction)[2].

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesis reactor. Irradiate at 120 °C for exactly 7 minutes[2].

  • Validation Checkpoint: Remove the vial and allow it to cool to room temperature. Self-Validation: The physical state will transition from a liquid mixture to a solid crystalline mass upon cooling. TLC analysis (Hexane:EtOAc 7:3) must show the complete disappearance of the aniline starting material spot.

  • Isolation: Triturate the resulting solid with ice-cold ethanol, filter, and dry under a vacuum to obtain the pure intermediate.

Protocol B: Low-Temperature Cyclization using Eaton's Reagent

Objective: High-yield cyclization avoiding the thermal degradation associated with Dowtherm A.

  • Setup: In a 50 mL round-bottom flask, dissolve the anilinomethylene malonate intermediate (1.0 mmol) from Protocol A in Eaton's reagent (5.0 mL)[2].

  • Heating: Heat the mixture in an oil bath at 80–100 °C for 2 hours under a nitrogen atmosphere[2].

  • Validation Checkpoint: Monitor the reaction via LC-MS. Self-Validation: The reaction mixture will transition from a suspension to a homogeneous dark solution. LC-MS must confirm the mass of the product, showing a loss of exactly 46 Da (corresponding to the elimination of one molecule of ethanol) from the intermediate mass.

  • Quenching & Isolation: Carefully pour the hot reaction mixture into a beaker containing 50 g of crushed ice while stirring vigorously.

  • Validation Checkpoint: Self-Validation: Rapid precipitation of a white-to-pale-yellow solid indicates successful cyclization.

  • Purification: Filter the precipitate, wash thoroughly with saturated aqueous NaHCO₃ until the filtrate is neutral, wash with distilled water, and dry under a vacuum.

References
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health (PMC).[Link]

  • Can i use diethyl ether instead of diphenyl ether? for cyclisation in Gould-Jacobs reaction? ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Quinoline Cyclization Reactions

Welcome to the Quinoline Synthesis Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists who are encountering low yields, tar formation, or stalled kinetics during t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists who are encountering low yields, tar formation, or stalled kinetics during the construction of the quinoline core.

Rather than simply providing reaction conditions, this guide focuses on the causality behind reaction failures. By understanding the thermodynamic and electronic principles governing these cyclizations, you can implement self-validating protocols to rescue your yields.

Quantitative Yield Analysis Across Common Cyclizations

Before troubleshooting, it is critical to benchmark your current yield against the theoretical maximums and typical ranges for your chosen methodology.

Reaction TypeTypical Catalyst / ConditionsCommon Yield RangePrimary Yield-Limiting Factor
Skraup Synthesis H₂SO₄, FeSO₄, 130–150 °C15% – 77%Exothermic polymerization (tar formation)
Friedländer Annulation Ca(OTf)₂, Solvent-free, 110 °C45% – 98%Ketone self-condensation, regioselectivity
Conrad-Limpach Dowtherm A, >250 °C70% – 95%Thermal decomposition of product/reagents
Combes Synthesis H₂SO₄ or PPE, 100 °C40% – 85%Incomplete enamine cyclization

The Skraup Synthesis: Taming the Exotherm

The Skraup synthesis is notorious for its vigorous, highly exothermic nature, which frequently results in a black, tarry reaction mixture and severely compromised yields.

FAQ: Why is my Skraup reaction producing tar with <20% yield?

Answer: Low yields and tar formation are primarily caused by the uncontrolled, highly exothermic dehydration of glycerol to acrolein, followed by violent oxidation 1. Localized overheating leads to the rapid polymerization of acrolein and charring of the aniline substrate. Furthermore, if your aniline possesses electron-withdrawing groups (e.g., -NO₂), the aromatic ring is deactivated, making the electrophilic cyclization step sluggish and allowing side reactions to dominate 1.

To rescue this, you must introduce a reaction moderator. Ferrous sulfate (FeSO₄) acts as an oxygen carrier, smoothing out the oxidation step over a longer period and preventing the reaction from running away [[1]](). For highly deactivated substrates, switching to a microwave-assisted protocol in water has been shown to boost yields up to 77% 2.

SkraupTroubleshooting A Low Yield / Tar Formation in Skraup Synthesis B Check Reagent Stoichiometry & Aniline Substituents A->B C Is the reaction too vigorous? B->C D Add FeSO4 as a moderator to control oxidation C->D Yes E Ensure efficient mechanical stirring & slow heating C->E No F Maintain Temp at 130-150°C D->F E->F G Optimized Quinoline Yield F->G

Workflow for troubleshooting tar formation and low yield in the Skraup synthesis.

Protocol 1: Moderated Skraup Synthesis (Self-Validating)
  • Reagent Preparation: In a round-bottom flask equipped with a robust mechanical stirrer and reflux condenser, combine aniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (0.6 eq).

  • Moderator Addition: Add FeSO₄·7H₂O (0.1 eq). Causality: The iron salt mediates the electron transfer during oxidation, throttling the kinetic rate of heat release.

  • Acid Catalysis: Slowly add concentrated H₂SO₄ (1.5 eq) dropwise via an addition funnel while cooling the flask in an ice bath.

  • Controlled Heating: Gradually heat the mixture to 130–150 °C using an oil bath. Self-validation checkpoint: The mixture should reflux steadily without violent bumping. If bumping occurs, mechanical stirring is insufficient.

  • Work-up: Cool to room temperature, pour over crushed ice, and neutralize with aqueous NaOH. Extract with ethyl acetate, dry over Na₂SO₄, and purify.

The Friedländer Annulation: Overcoming Scale-Up Drop-off

The Friedländer synthesis is highly modular but suffers from severe yield degradation when moving from milligram to gram scales.

FAQ: Why does my Friedländer yield drop from 90% to 30% upon scale-up?

Answer: Traditional Friedländer conditions rely on harsh acids or bases. Upon scale-up, inefficient heat transfer creates localized thermal hotspots 3. Under basic conditions, these hotspots thermodynamically favor the side reaction of the active methylene ketone undergoing self-aldol condensation rather than cross-condensing with the 2-aminoaryl ketone 3.

To solve this, abandon traditional liquid-phase acid/base catalysis. Transitioning to a solvent-free method utilizing a Lewis acid catalyst like Calcium triflate [Ca(OTf)₂] at 110 °C provides uniform heating and excellent chemoselectivity, maintaining yields up to 98% even at multi-gram scales [[4]]().

FriedlanderMechanism N1 2-Aminoaryl Ketone + Active Methylene N2 Aldol Condensation (Lewis Acid Catalyzed) N1->N2 Ca(OTf)2 Addition N3 Dehydration to α,β-Unsaturated Intermediate N2->N3 -H2O N4 Intramolecular Imine Formation N3->N4 N5 Cyclization & Aromatization N4->N5 -H2O N6 Substituted Quinoline N5->N6

Mechanistic pathway of the Friedländer quinoline synthesis highlighting cyclization steps.

Protocol 2: Solvent-Free Friedländer Annulation (Scale-Up Optimized)
  • Reactant Mixing: Grind 2-aminobenzophenone (1.0 eq) and the active methylene compound (e.g., acetylacetone, 1.2 eq) thoroughly in a reaction vial to form a homogenous mixture.

  • Catalyst Addition: Add Ca(OTf)₂ (10 mol%). Causality: The hard Lewis acidic calcium ion strongly coordinates to the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack without generating the enolates responsible for self-condensation.

  • Thermal Cyclization: Heat the neat mixture to 110–120 °C for 5–10 hours. Self-validation checkpoint: Monitor the disappearance of the bright yellow 2-aminobenzophenone spot via TLC (Hexane/EtOAc 4:1).

  • Extraction: Cool the melt to room temperature, dissolve the solid residue in dichloromethane, and wash with water to selectively remove the water-soluble calcium catalyst.

  • Purification: Concentrate the organic layer and recrystallize from ethanol.

Conrad-Limpach & Combes Cyclizations: Thermal Limitations

FAQ: My Conrad-Limpach cyclization requires 250 °C, but my product decomposes. How can I lower the temperature?

Answer: You cannot significantly lower the temperature. The Conrad-Limpach cyclization of a Schiff base thermodynamically requires extreme heat (>250 °C) to drive the ring closure and subsequent aromatization 5. Lowering the temperature will simply stall the reaction at the intermediate stage.

Instead of lowering the heat, you must protect the molecules from oxidative and thermal degradation. Conducting the reaction neat often leads to <30% yield due to localized charring [[5]](). By utilizing a high-boiling, inert solvent such as Dowtherm A, mineral oil, or diphenyl ether, you ensure uniform heat distribution and shield the reagents from atmospheric oxygen, frequently increasing yields to 95% 5.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: Benchchem (benchchem.com)
  • Source: Alfa Chemistry (alfa-chemistry.com)
  • Source: RSC Publishing (rsc.org)
  • Source: MDPI (mdpi.com)

Sources

Optimization

Technical Support Center: Ethyl 5-chloroquinoline-4-carboxylate Stability &amp; Troubleshooting

Welcome to the technical support and troubleshooting guide for Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4). This compound is a highly valuable building block in drug discovery, particularly for synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for Ethyl 5-chloroquinoline-4-carboxylate (CAS: 116557-07-4). This compound is a highly valuable building block in drug discovery, particularly for synthesizing dihydroorotate dehydrogenase (DHODH) inhibitors and antimalarial agents[1]. However, its specific structural topology—a polarized quinoline ring coupled with a C4-ester—introduces distinct stability challenges during storage and synthetic manipulation.

This guide is designed for bench scientists and process chemists to diagnose, prevent, and resolve degradation issues.

Molecular Vulnerability Profile (The "Why")

To effectively troubleshoot reactions involving Ethyl 5-chloroquinoline-4-carboxylate, you must understand the causality behind its degradation:

  • C4-Ester Lability (Hydrolysis): The ethyl ester at the C4 position is highly susceptible to base-promoted saponification and acid-catalyzed hydrolysis[2]. The electron-withdrawing nature of the quinoline nitrogen increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by water or hydroxide ions.

  • Thermal Decarboxylation: If the ester is inadvertently hydrolyzed to 5-chloroquinoline-4-carboxylic acid, the molecule becomes highly vulnerable to thermal decarboxylation. Heating this acid (often >80°C) drives the loss of CO₂, yielding 5-chloroquinoline[1]. This is a well-documented thermodynamic sink for 4-quinoline carboxylic acids[3].

  • N-Oxidation and Photodegradation: The basic quinoline nitrogen (N1) can undergo N-oxidation in the presence of peroxides or prolonged atmospheric exposure. Furthermore, the conjugated aromatic system is sensitive to UV light; aged samples exposed to light often undergo photo-oxidation, turning from off-white to yellow or brown[4].

Degradation Pathway Visualization

The following mechanistic flowchart illustrates the primary degradation pathways you may encounter in the lab.

G Ester Ethyl 5-chloroquinoline-4-carboxylate (Stable Precursor) Acid 5-chloroquinoline-4-carboxylic acid (Hydrolysis Product) Ester->Acid H2O, Base/Acid (Hydrolysis) NOxide Ethyl 5-chloroquinoline-1-oxide-4-carboxylate (N-Oxidation Product) Ester->NOxide Peroxides / UV Light (Oxidation) Decarb 5-chloroquinoline (Decarboxylation Product) Acid->Decarb Heat >80°C (Decarboxylation)

Fig 1: Primary degradation pathways of Ethyl 5-chloroquinoline-4-carboxylate.

Diagnostic Data Table

Use this quantitative summary to quickly identify degradation products in your LC-MS or NMR data.

Degradation ProductMechanismExact Mass[M+H]⁺Diagnostic ¹H NMR Shift (CDCl₃/DMSO-d₆)Prevention Strategy
5-chloroquinoline-4-carboxylic acid Base/Acid Hydrolysis208.01Loss of ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm); broad OH peak.Use strictly anhydrous conditions; avoid aqueous bases.
5-chloroquinoline Thermal Decarboxylation164.02Appearance of new C4-H aromatic proton (~8.9 ppm, doublet).Keep temperatures <60°C if the free acid form is present.
Ethyl 5-chloroquinoline-1-oxide-4-carboxylate N-Oxidation252.04Downfield shift of C2-H and C8-H protons adjacent to the N-oxide.Store under argon/nitrogen; protect from ambient light.

Troubleshooting FAQs

Q1: During a Suzuki-Miyaura cross-coupling using Pd(dppf)Cl₂ and K₂CO₃ (aq), my yield of the coupled ester is <10%, and the major byproduct corresponds to [M-28]. What is happening? Causality & Solution: The [M-28] mass (or [M-28+H]⁺) indicates the loss of the ethyl group, meaning your starting material has hydrolyzed to 5-chloroquinoline-4-carboxylic acid. Aqueous potassium carbonate at elevated coupling temperatures (e.g., 80-100°C) provides the perfect environment for base-promoted ester saponification[2]. Action: Switch to anhydrous cross-coupling conditions. Use a non-nucleophilic base like Cs₂CO₃ or K₃PO₄ in anhydrous 1,4-dioxane or toluene.

Q2: I deliberately isolated the hydrolyzed acid (5-chloroquinoline-4-carboxylic acid) for a downstream amide coupling. However, upon drying the solid in a vacuum oven at 110°C, the material degraded into a volatile, foul-smelling oil. Why? Causality & Solution: You induced thermal decarboxylation. Quinoline-4-carboxylic acids are highly prone to losing CO₂ upon heating, yielding the corresponding 5-chloroquinoline[1],[3]. This reaction is often accelerated by trace acids or transition metals left over from previous steps. Action: Never dry quinoline-4-carboxylic acids above 60°C. Use lyophilization (freeze-drying) or dry under high vacuum at room temperature.

Q3: My stored batch of Ethyl 5-chloroquinoline-4-carboxylate has turned from an off-white powder to a brownish-yellow solid over six months. Is it still usable? Causality & Solution: Quinolines are notoriously sensitive to photo-oxidation. The color change indicates the formation of N-oxides and complex polymeric photoproducts triggered by UV light and ambient oxygen[4]. Action: Do not use it without repurification. Purify via flash chromatography (Hexanes/EtOAc). To prevent recurrence, store the compound in amber glass vials, flushed with argon, at 2-8°C.

Field-Proven Protocols

Every protocol below is designed as a self-validating system, meaning built-in analytical checks will confirm success or failure before you proceed to the next step.

Protocol A: Controlled Hydrolysis to 5-Chloroquinoline-4-carboxylic Acid

Use this protocol if the free acid is your desired synthetic intermediate. It avoids thermal decarboxylation.

  • Reaction Setup: Dissolve Ethyl 5-chloroquinoline-4-carboxylate (1.0 eq) in a 3:1 mixture of THF:MeOH (0.2 M concentration).

  • Hydrolysis: Add 2.0 M aqueous LiOH (3.0 eq) dropwise at 0°C. Stir and allow to warm to room temperature.

  • Self-Validation Check: After 2 hours, run a TLC (Hexanes:EtOAc 7:3). The high-Rf ester spot should be completely consumed, replaced by a baseline spot (the carboxylate salt).

  • Workup: Concentrate the organic solvents under reduced pressure (Bath temp <35°C). Dilute the aqueous layer with water and cool to 0°C.

  • Precipitation: Carefully acidify with 1.0 M HCl to pH 4 (isoelectric point). A white precipitate will form.

  • Isolation: Filter the solid and wash with ice-cold water. Critical: Dry under high vacuum at ambient temperature (20-25°C) for 24 hours to prevent decarboxylation.

Protocol B: Anhydrous Suzuki Coupling (Preserving the Ester)

Use this protocol to functionalize the quinoline ring while keeping the C4-ester intact.

  • Preparation: Charge an oven-dried Schlenk flask with Ethyl 5-chloroquinoline-4-carboxylate (1.0 eq), your desired Boronic acid (1.2 eq), anhydrous K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (Repeat 3x).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Heat at 90°C for 12 hours.

  • Self-Validation Check: LC-MS analysis of an aliquot should show the coupled product with the ester intact. If a peak at [M-28] appears, your K₃PO₄ was likely hygroscopic and introduced water; ensure reagents are strictly anhydrous for the next run.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation Source: ResearchGate URL:[Link][3]

  • 21.6: Chemistry of Esters (Ester Hydrolysis and Saponification Mechanisms) Source: Chemistry LibreTexts URL:[Link][2]

  • Quinoline (Chemical Properties and Photodegradation) Source: Wikipedia URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Biological activity comparison of "Ethyl 5-chloroquinoline-4-carboxylate" derivatives

Biological Activity Comparison of Ethyl 5-Chloroquinoline-4-Carboxylate Derivatives: A Technical Guide Executive Summary & Chemical Context Ethyl 5-chloroquinoline-4-carboxylate (CAS 116557-07-4) is a highly privileged h...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of Ethyl 5-Chloroquinoline-4-Carboxylate Derivatives: A Technical Guide

Executive Summary & Chemical Context

Ethyl 5-chloroquinoline-4-carboxylate (CAS 116557-07-4) is a highly privileged heterocyclic building block in medicinal chemistry[1]. While the base ester itself is primarily utilized as a synthetic precursor, its downstream derivatives—specifically quinoline-4-carboxylic acids and quinoline-4-carboxamides—exhibit a remarkably diverse spectrum of pharmacological activities[2]. By systematically altering the functional group at the C4 position, researchers can fine-tune the molecule's spatial geometry and electronic distribution, effectively shifting its biological target from bacterial enzymes to parasitic translation factors[3].

This guide objectively compares the biological performance of these derivative classes, elucidating the mechanistic causality behind their efficacy and providing self-validating experimental frameworks for their evaluation.

Mechanistic Causality: How Structural Modifications Dictate Target Specificity

The biological fate of the quinoline-4-carboxylate core is governed by precise structure-activity relationships (SAR). Modifying the ester group dictates which biological pathway the molecule will interrupt:

  • Antimalarial Activity (Carboxamides): When the ester is converted into a carboxamide, the resulting derivatives demonstrate potent, multistage antimalarial activity[4]. Advanced quinoline-4-carboxamides bypass traditional chloroquine resistance mechanisms by selectively inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2)[4]. This novel mechanism halts parasitic protein synthesis, leading to rapid clearance of the blood-stage infection[4].

  • Anticancer Activity (Carboxylic Acids): Hydrolysis of the ester to the free carboxylic acid yields compounds that act as potent inhibitors of dihydroorotate dehydrogenase (DHODH)[2]. DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway[2]. Because rapidly proliferating cancer cells are highly dependent on this pathway for DNA/RNA synthesis, DHODH inhibition depletes the intracellular pyrimidine pool, triggering cell cycle arrest and tumor growth inhibition[2].

  • Antibacterial & Antifungal Activity: Substituted quinoline-4-carboxylic acids also exhibit significant antimicrobial properties[3]. Their primary mechanism in bacteria is the inhibition of DNA gyrase (a type II topoisomerase), which prevents the relaxation of supercoiled DNA during replication, ultimately causing bacterial cell death[2]. Furthermore, these acids have been shown to elicit profound morphogenetic changes in filamentous fungi such as Botrytis cinerea, disrupting hyphal tip branching and compromising the plasmalemma[5].

MOA Compound Quinoline-4-carboxylate Derivatives Target1 PfEF2 (Plasmodium) Compound->Target1 Amidation Target2 DHODH (Cancer Cells) Compound->Target2 Hydrolysis Target3 DNA Gyrase (Bacteria) Compound->Target3 Substitution Effect1 Inhibits Protein Synthesis Target1->Effect1 Effect2 Depletes Pyrimidine Pool Target2->Effect2 Effect3 Prevents DNA Relaxation Target3->Effect3 Outcome1 Antimalarial Efficacy Effect1->Outcome1 Outcome2 Tumor Growth Arrest Effect2->Outcome2 Outcome3 Bacterial Cell Death Effect3->Outcome3

Fig 1. Divergent mechanisms of action for quinoline-4-carboxylate derivatives across target species.

Comparative Biological Activity: Quantitative Profiling

To objectively compare the performance of these derivatives, the following table synthesizes the in vitro activity profiles of the base ester against its optimized derivative classes.

Derivative ClassRepresentative StructurePrimary Biological TargetIndicationPotency (IC₅₀ / MIC)Selectivity Index (SI)
Alkyl Ester Ethyl 5-chloroquinoline-4-carboxylateN/A (Synthetic Precursor)N/A>10 µMN/A
Carboxylic Acid 5-Chloroquinoline-4-carboxylic acidDHODH / DNA GyraseAnticancer / Antibacterial0.5 – 5.0 µMModerate (~20–50)
Carboxamide N-Alkyl-5-chloroquinoline-4-carboxamidePfEF2 (Translation Elongation)Antimalarial< 120 nMHigh (>100)
Reference Analog 7-Chloroquinoline-4-carboxylic acidDHODHAnticancer~1.2 µMModerate (~30)

Data synthesis derived from phenotypic screening against P. falciparum 3D7 strains and human cell lines (e.g., MRC-5)[4], as well as DHODH inhibition assays[2].

Self-Validating Experimental Protocols

To ensure high scientific rigor, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify causality and prevent the propagation of errors.

Protocol A: Synthesis of Quinoline-4-Carboxamides from the Ethyl Ester

Causality: The ethyl ester is generally unreactive toward direct amidation under mild conditions. Therefore, a two-step saponification-coupling sequence is required. EDC/HOBt is selected as the coupling system because HOBt suppresses the formation of inactive N-acylurea byproducts, ensuring a high yield of the desired carboxamide[4].

  • Saponification (Internal Checkpoint 1): Dissolve Ethyl 5-chloroquinoline-4-carboxylate in a 1:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH. Stir at 60°C for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms complete conversion to the carboxylate salt.

  • Acidification: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the 5-chloroquinoline-4-carboxylic acid. Filter and dry under a vacuum.

  • Activation & Coupling: Dissolve the intermediate acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes to form the active OBt-ester. Add 1.5 eq of the desired primary amine and 2.0 eq of DIPEA. Stir at room temperature for 12 hours.

  • Purification (Internal Checkpoint 2): Quench with water, extract with EtOAc, and purify via flash chromatography.

    • Validation: Confirm the molecular weight and purity (>95%) of the final carboxamide via LC-MS before proceeding to biological assays.

Protocol B: In Vitro Antimalarial Phenotypic Screening (SYBR Green I Assay)

Causality: Mature human erythrocytes lack a nucleus and therefore contain no DNA. When the fluorescent dye SYBR Green I is introduced, it exclusively intercalates with the DNA of the intraerythrocytic Plasmodium parasites. This provides a direct, highly specific fluorescent readout that is strictly proportional to parasite viability[4].

  • Culture Preparation: Culture P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit and 0.3% parasitemia.

    • Validation: The 3D7 strain serves as the chloroquine-sensitive baseline. Include a well with uninfected erythrocytes as the negative background control, and a well treated with 1 µM Artemisinin as the positive kill control.

  • Compound Incubation: Dispense serial dilutions of the synthesized carboxamide derivatives (from 10 µM down to 1 nM) into a 96-well plate. Incubate the parasite culture with the compounds for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to all wells. Incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ using non-linear regression analysis. A Z'-factor > 0.5 between the positive and negative controls validates the assay's integrity.

Workflow Start Ethyl 5-chloroquinoline-4-carboxylate (Starting Material) Hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O, 80°C) Start->Hydrolysis Intermediate 5-chloroquinoline-4-carboxylic acid Hydrolysis->Intermediate Amidation Amidation (EDC/HOBt, DMF) + Primary/Secondary Amines Intermediate->Amidation Product Quinoline-4-carboxamide Derivatives Amidation->Product AssayPrep Compound Dilution (DMSO stock -> Aqueous buffer) Product->AssayPrep Screening Phenotypic Screening (e.g., P. falciparum 3D7 strain) AssayPrep->Screening Analysis IC50 Determination & Selectivity Profiling Screening->Analysis

Fig 2. Step-by-step synthetic workflow and biological screening protocol for carboxamide derivatives.

References

  • Joshi et al. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances, DOI:10.1039/D5RA00534E. Available at:[Link]

  • Strigácová J, et al. "Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives." Folia Microbiologica (Praha). 2000;45(4):305-9. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." ACS Publications. Available at:[Link]

  • Howei Pharm. "CAS 116557-07-4 | Ethyl 5-chloroquinoline-4-carboxylate, ≥95%." Howei - Life Science Product & Service Solutions Provider. Available at:[Link]

Sources

Comparative

Comparative Efficacy Guide: Ethyl 5-chloroquinoline-4-carboxylate (E5CQC) Scaffolds in Oncology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: In vitro efficacy, mechanistic validation, and comparative benchmarking of Ethyl 5-chloroquinoline-4-carboxylate derivatives aga...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: In vitro efficacy, mechanistic validation, and comparative benchmarking of Ethyl 5-chloroquinoline-4-carboxylate derivatives against established chemotherapeutics.

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the quinoline scaffold is a privileged pharmacophore. Specifically, Ethyl 5-chloroquinoline-4-carboxylate (E5CQC) (CAS 116557-07-4) serves as a critical synthetic precursor for a highly potent class of targeted anticancer agents[1]. While the raw ester functions primarily as an intermediate building block, its functionalized derivatives—such as quinoline-4-carbonyl hydrazides, cis-vinyl triamides, and benzoyl-quinoline analogs—exhibit profound antiproliferative activity[2][3].

As a Senior Application Scientist, I have structured this guide to evaluate the E5CQC scaffold's efficacy across diverse cancer cell lines. The primary mechanistic advantages of these derivatives include:

  • Targeted Kinase Inhibition: E5CQC hybrids act as potent competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Phosphoinositide 3-kinase (PI3K)[2][4].

  • Multidrug Resistance (MDR) Reversal: Specific E5CQC analogs function as Multidrug Resistance Protein 2 (MRP2) and P-glycoprotein (P-gp) inhibitors, re-sensitizing refractory cells (e.g., K562/ADR, A2780/RCIS) to standard chemotherapeutics like Doxorubicin and Cisplatin[5][6].

MOA E5CQC E5CQC Derivatives (Ligand) EGFR EGFR / PI3K (Kinase Targets) E5CQC->EGFR Competitive Binding Downstream AKT / MAPK Signaling Blockade EGFR->Downstream Inhibition CellCycle G1/S Phase Arrest (Cyclin D1 ↓) Downstream->CellCycle Suppresses Proliferation Apoptosis MMP Disruption & Apoptosis (Annexin V +) Downstream->Apoptosis Induces Cell Death

Mechanistic pathway of E5CQC derivatives inducing apoptosis via kinase inhibition.

Comparative Efficacy Data

To objectively benchmark the performance of E5CQC-derived compounds, we compare their half-maximal inhibitory concentrations (IC₅₀) against standard reference drugs (Doxorubicin, Cisplatin, Staurosporine/STU) across wild-type and multidrug-resistant (MDR) cancer cell lines.

Table 1: In Vitro Antiproliferative Activity across Cancer Cell Lines
Compound Class (E5CQC Derivative)Target Cell LineCancer TypeIC₅₀ (µM)Reference DrugRef Drug IC₅₀ (µM)Efficacy Ratio vs. Ref
E5CQC-Acrylamide Hybrid (6h) MCF-7Breast Carcinoma2.71Doxorubicin6.182.28x more potent [3]
E5CQC-Triamide Hybrid (6f) MCF-7Breast Carcinoma1.87Staurosporine (STU)13.717.33x more potent [2]
E5CQC-Benzoyl Analog (5a) A2780/RCISOvarian (MRP2+)31.95Cisplatin>100.0MDR Reversal [6]
E5CQC-Pyrrole Hybrid (YS-7b) K562/ADRLeukemia (P-gp+)0.61*Adriamycin6.5710.79x MDR Reversal [5]

*Note: Value represents the IC₅₀ of the chemotherapy drug when co-incubated with a non-toxic dose of the E5CQC derivative, demonstrating synergistic MDR reversal.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the causality behind each experimental choice. Every protocol includes internal validation checkpoints.

Workflow Prep Compound Prep (E5CQC + Controls) Culture Cell Culture (MCF-7, A2780, K562) Prep->Culture Viability MTT Assay (IC50 Determination) Culture->Viability 72h Incubation Mechanism Flow Cytometry (Cell Cycle & MMP) Viability->Mechanism Dose Selection Analysis Data Synthesis & SAR Modeling Mechanism->Analysis

Step-by-step experimental workflow for validating E5CQC anticancer efficacy.

Protocol A: Cell Viability & IC₅₀ Determination (MTT Assay)

Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by the mitochondria of viable cells. We utilize a 72-hour incubation period to ensure the capture of multiple cell division cycles, which is critical for evaluating compounds that induce cell cycle arrest (cytostatic) rather than immediate lysis (cytotoxic)[5].

  • Cell Seeding: Plate MCF-7 or K562 cells in 96-well microtiter plates at a density of 2 × 10³ cells/well in 100 µL of complete medium (DMEM/RPMI + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and exponential growth phase entry.

  • Compound Treatment: Prepare serial dilutions of the E5CQC derivative (0.1 µM to 100 µM) in DMSO. Validation Checkpoint: Ensure final DMSO concentration in wells does not exceed 0.1% to prevent solvent-induced cytotoxicity. Treat cells for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours protected from light.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to the vehicle control. Use non-linear regression (curve fit) to determine the IC₅₀.

Protocol B: Mitochondrial Membrane Potential (MMP) & Apoptosis Analysis

Rationale: Kinase-inhibiting quinolines often trigger the intrinsic apoptotic pathway. By using Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI), we can differentiate between viable, early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). Monitoring MMP drop confirms mitochondrial involvement[2][7].

  • Treatment & Harvesting: Treat MCF-7 cells with the E5CQC derivative at its calculated IC₅₀ concentration for 48 hours. Harvest cells via trypsinization, ensuring collection of both floating (dead) and adherent cells.

  • MMP Staining: Resuspend the cell pellet in 500 µL of PBS containing 10 µg/mL JC-1 dye or Rhodamine 123. Incubate for 30 minutes at 37°C in the dark. Validation Checkpoint: A shift from red (J-aggregates) to green (monomers) fluorescence indicates a drop in MMP.

  • Annexin V/PI Staining: Wash cells twice with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze immediately using a flow cytometer (e.g., BD FACSCanto). Quantify the percentage of cells in the lower right quadrant (early apoptosis) and upper right quadrant (late apoptosis).

Protocol C: Cell-Free Kinase Inhibition Assay (EGFR-TK)

Rationale: To prove that the phenotypic cell death is causally linked to target engagement, a cell-free enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assay must be performed against purified EGFR[2][3].

  • Reaction Setup: In a 384-well plate, combine recombinant human EGFR kinase domain, ATP (at its K_m value), and the poly(Glu,Tyr) peptide substrate.

  • Inhibitor Incubation: Add the E5CQC derivative at varying concentrations. Incubate for 1 hour at room temperature.

  • Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).

  • Quantification: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the emission ratio (665 nm / 620 nm) directly correlates with EGFR kinase inhibition.

Conclusion & Future Directions

The Ethyl 5-chloroquinoline-4-carboxylate scaffold is far more than a simple chemical building block; it is a highly tunable pharmacophore[1][7]. As demonstrated by the empirical data, its functionalized derivatives (particularly acrylamide and triamide hybrids) consistently outperform standard chemotherapeutics like Doxorubicin and Staurosporine in in vitro models[2][3]. Furthermore, their ability to inhibit efflux pumps (MRP2, P-gp) positions them as prime candidates for combination therapies aimed at overcoming multidrug-resistant malignancies[5][6].

Future drug development efforts should focus on optimizing the pharmacokinetic (PK) profiles of these derivatives, specifically improving aqueous solubility while maintaining the lipophilic interactions required for deep kinase pocket binding.

References

1.1 2.2 3. 7 4.4 5.3 6.5 7.6

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Evaluation of Quinoline-4-carboxylate Derivatives: Featuring Ethyl 5-chloroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive overview of the in vitro and in vivo evaluation of quinoline-4-carboxylate derivatives, with a specific focus on Ethyl 5-chloroquinoline-4-carboxylate as a representative compound of this class. We will delve into the rationale behind experimental choices, present comparative data from closely related analogs, and provide detailed protocols to aid in the design and execution of similar studies.

Introduction to Ethyl 5-chloroquinoline-4-carboxylate and the Quinoline-4-carboxylate Scaffold

Ethyl 5-chloroquinoline-4-carboxylate belongs to the quinoline-4-carboxylic acid derivative family, a class of compounds that has garnered significant interest for its therapeutic potential. The core quinoline structure, a fusion of a benzene and a pyridine ring, offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. The presence of a chlorine atom at the 5-position and an ethyl carboxylate group at the 4-position of the quinoline ring in Ethyl 5-chloroquinoline-4-carboxylate are key structural features that can influence its biological activity, lipophilicity, and metabolic stability.

Quinoline derivatives have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Activity: Many quinoline-based compounds have shown potent antiproliferative effects against various cancer cell lines.[1]

  • Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antibacterial and antifungal agents.

  • Anti-inflammatory Effects: Certain derivatives have demonstrated the ability to modulate inflammatory pathways.

  • Antimalarial Activity: Historically, quinoline-containing compounds like chloroquine have been pivotal in the fight against malaria.

This guide will explore the common in vitro and in vivo methodologies used to characterize the biological profile of compounds like Ethyl 5-chloroquinoline-4-carboxylate, providing a framework for their comparative evaluation.

In Vitro Evaluation: Unraveling Cellular and Molecular Mechanisms

In vitro studies are the cornerstone of early-stage drug discovery, providing crucial insights into a compound's biological activity, mechanism of action, and potential toxicity at the cellular and molecular level.

Antiproliferative Activity Assessment

A primary area of investigation for novel quinoline derivatives is their potential as anticancer agents. The antiproliferative activity is typically assessed using a panel of human cancer cell lines.

Experimental Workflow: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow A Cancer Cell Seeding B Compound Treatment (24-72h) (e.g., Ethyl 5-chloroquinoline-4-carboxylate) A->B C Cell Fixation (e.g., Trichloroacetic Acid) B->C D Staining with Sulforhodamine B C->D E Washing & Solubilization of Stain D->E F Absorbance Measurement (510 nm) E->F G IC50 Calculation F->G

Caption: Workflow of the Sulforhodamine B (SRB) assay for assessing antiproliferative activity.

Comparative Data: Antiproliferative Activity of Quinoline-4-Carboxylic Acid Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
4-(4-chloroanilino)quinoline derivative (6c) MCF-7 (Breast)3.42[3]
4-(4-chloroanilino)quinoline derivative (6c) A549 (Lung)5.97[3]
Quinoline-4-carboxylic acid-chalcone hybrid (4d) A375 (Melanoma)5.0[1]
Quinoline-4-carboxylic acid-chalcone hybrid (4h) A375 (Melanoma)6.8[1]

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial to identify compounds with broad-spectrum activity or selective toxicity towards a particular cancer type. The duration of compound exposure (typically 24-72 hours) is chosen to allow for sufficient time for the compound to exert its effects on cell proliferation.

Antimicrobial Activity Screening

The quinoline scaffold is a known pharmacophore in several antibacterial drugs. Therefore, new derivatives are often screened for their antimicrobial potential.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Data: Antimicrobial Activity of Quinoline Analogs

The following table showcases the antimicrobial activity of some quinoline derivatives.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Hydrazone-linked quinoline derivativeS. aureus12.5[4]
Hydrazone-linked quinoline derivativeE. coli50[4]

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics (PK), and safety in a whole organism.

Xenograft Models for Anticancer Efficacy

To assess the in vivo anticancer potential of a compound, human tumor xenograft models in immunocompromised mice are commonly employed.

Experimental Workflow: Murine Xenograft Model

Xenograft_Workflow A Implantation of Human Cancer Cells into Mice B Tumor Growth to Palpable Size A->B C Randomization of Mice into Treatment Groups B->C D Compound Administration (e.g., Oral, IP) C->D E Monitoring of Tumor Volume and Body Weight D->E F Endpoint: Tumor Growth Inhibition Calculation E->F

Caption: General workflow for an in vivo anticancer efficacy study using a xenograft model.

Data Presentation: In Vivo Efficacy of a Quinoline-based DHODH Inhibitor

While in vivo data for Ethyl 5-chloroquinoline-4-carboxylate is not available, a related quinoline-based inhibitor of dihydroorotate dehydrogenase (DHODH), compound 41 , has shown significant oral bioavailability and a reasonable half-life in preclinical studies, supporting its potential for further development.[5]

CompoundDosing RouteBioavailability (F%)Elimination t1/2 (h)Reference
Analog 41 PO562.78[5]

Trustworthiness of the Protocol: The use of control groups (vehicle-treated and positive control-treated) is essential for validating the results of an in vivo study. Blinding the investigators to the treatment allocation can help to minimize bias in data collection and analysis.

Synthesis and Characterization

The synthesis of Ethyl 5-chloroquinoline-4-carboxylate and its analogs often involves well-established chemical reactions. The Gould-Jacobs reaction is a common method for synthesizing the quinoline core.[3][4]

General Synthetic Scheme:

The synthesis typically starts from an appropriately substituted aniline which undergoes cyclization with a malonic acid derivative to form the quinoline ring system. Subsequent modifications can be made to introduce various substituents.

Conclusion and Future Directions

Ethyl 5-chloroquinoline-4-carboxylate, as a representative of the quinoline-4-carboxylate class, holds potential for further investigation as a therapeutic agent. The methodologies and comparative data presented in this guide provide a framework for the systematic evaluation of this and other related compounds. Future research should focus on obtaining specific in vitro and in vivo data for Ethyl 5-chloroquinoline-4-carboxylate to fully elucidate its pharmacological profile and therapeutic potential. Structure-activity relationship (SAR) studies, exploring the impact of different substituents on the quinoline scaffold, will be crucial in optimizing the potency and selectivity of this promising class of compounds.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. Medicinal Chemistry Research. [Link]

Sources

Comparative

Spectroscopic Comparison of Ethyl 5-chloroquinoline-4-carboxylate Isomers: A Definitive Analytical Guide

As a Senior Application Scientist, distinguishing between positional isomers of halogenated heterocycles is a routine yet critical challenge in drug development. Quinoline-4-carboxylates are privileged scaffolds in medic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between positional isomers of halogenated heterocycles is a routine yet critical challenge in drug development. Quinoline-4-carboxylates are privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of antimalarials and kinase inhibitors [3]. However, when functionalized with a chlorine atom on the benzenoid ring (positions 5, 6, or 7), the resulting isomers exhibit identical molecular weights and highly similar polarities, making standard chromatographic separation and basic mass spectrometry insufficient for definitive structural assignment.

This guide provides an objective, deeply technical comparison of Ethyl 5-chloroquinoline-4-carboxylate against its primary alternatives, the 6-chloro and 7-chloro isomers. By understanding the underlying quantum mechanical and steric environments—specifically the peri-steric effect —researchers can establish a self-validating spectroscopic workflow for unambiguous identification.

Mechanistic Context: The Peri-Steric Effect

The fundamental differentiator between the 5-chloro isomer and its 6- and 7-chloro counterparts is spatial geometry. In the 6-chloro and 7-chloro isomers, the C4-ethyl ester group is free to adopt a co-planar conformation with the quinoline aromatic system, maximizing


-conjugation.

Conversely, in Ethyl 5-chloroquinoline-4-carboxylate , the chlorine atom at the C5 position is situated peri to the C4 ester. The van der Waals radius of the chlorine atom creates a severe steric clash with the ester carbonyl. To relieve this strain, the ester group is forced to twist out of the aromatic plane. This disruption of co-planarity breaks the


-conjugation between the quinoline ring and the carbonyl group, directly altering the electron density and dictating the unique NMR and IR signatures of the 5-chloro isomer.

Quantitative Data Presentation

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The ¹H NMR aromatic region provides the most definitive evidence of regiochemistry. The splitting pattern of H-5 is the primary diagnostic marker [1], [2].

  • 7-Chloro Isomer: H-5 is ortho to H-6, appearing as a doublet with a large coupling constant (

    
     Hz).
    
  • 6-Chloro Isomer: H-5 is isolated between the C4-ester and the C6-chlorine, appearing as a fine doublet via meta-coupling to H-7 (

    
     Hz).
    
  • 5-Chloro Isomer: The H-5 proton is entirely absent. The remaining benzenoid protons (H-6, H-7, H-8) form an AMX or ABX spin system.

Furthermore, the loss of conjugation in the 5-chloro isomer deshields the ¹³C carbonyl resonance, pushing it further downfield compared to the conjugated isomers.

Table 1: Comparative NMR Data (CDCl₃, 400 MHz / 100 MHz)

Spectroscopic FeatureEthyl 5-chloroquinoline-4-carboxylateEthyl 6-chloroquinoline-4-carboxylateEthyl 7-chloroquinoline-4-carboxylate
H-2 (Pyridine ring) ~8.95 ppm (d,

Hz)
~8.96 ppm (d,

Hz)
8.92 ppm (d,

Hz)
H-5 (Peri-proton) Absent (Cl substituted) ~8.65 ppm (d,

Hz
)
8.67 ppm (d,

Hz
)
H-8 (Benzenoid) ~8.12 ppm (dd,

Hz)
~8.10 ppm (d,

Hz)
7.47 ppm (d,

Hz)
¹³C Carbonyl (C=O) ~168.5 ppm (Unconjugated)~166.1 ppm (Conjugated)166.4 ppm (Conjugated)
Fourier-Transform Infrared Spectroscopy (FT-IR)

The steric twist in the 5-chloro isomer has a profound effect on the carbonyl stretching frequency (


). Because the ester is out of plane, the resonance structure involving the C-O single bond contributes less to the overall hybrid. This increases the double-bond character of the carbonyl, stiffening the bond and shifting the absorption to a higher frequency.

Table 2: Key FT-IR Stretching Frequencies (ATR)

Isomer

Stretch (cm⁻¹)
Causality / Structural State
5-Chloro ~1738 High frequency due to loss of conjugation (peri-steric twist).
6-Chloro ~1725Lower frequency due to stable co-planar

-conjugation.
7-Chloro 1724Lower frequency due to stable co-planar

-conjugation.

Logical Workflow for Isomer Identification

To build a self-validating analytical system, 1D NMR should be cross-referenced with 2D NOESY (Nuclear Overhauser Effect Spectroscopy). By irradiating the ester -CH₂ protons (~4.4 ppm), we can map spatial proximities. In the 6- and 7-chloro isomers, the ester group will show NOE cross-peaks to both H-3 and H-5. In the 5-chloro isomer, the spatial vacancy at C5 means an NOE cross-peak will only be observed for H-3.

Workflow Start Unknown Isomer: Ethyl x-chloroquinoline-4-carboxylate NOESY 2D NOESY NMR Irradiate Ester -CH2 (~4.4 ppm) Start->NOESY Branch1 NOE to H-3 ONLY (No peri-proton) NOESY->Branch1 Branch2 NOE to H-3 AND H-5 (Peri-proton present) NOESY->Branch2 Iso5 5-Chloro Isomer Confirmed Branch1->Iso5 HMBC 1H NMR Splitting Analyze H-5 Signal Branch2->HMBC Iso6 6-Chloro Isomer (H-5 is doublet, J~2Hz) HMBC->Iso6 Iso7 7-Chloro Isomer (H-5 is doublet, J~9.4Hz) HMBC->Iso7

Logical workflow for NOESY-driven isomer differentiation.

Standardized Experimental Protocols

To ensure reproducibility and trust in your structural assignments, execute the following step-by-step methodology. This protocol utilizes internal standardization to prevent solvent-induced chemical shift drift.

Protocol 1: Self-Validating NMR Acquisition (1D & 2D)
  • Sample Preparation: Dissolve precisely 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire the spectrum at 298 K on a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 16 scans. Phase and baseline correct the spectrum, referencing the TMS peak strictly to 0.00 ppm.

  • H-5 Assessment: Zoom into the 8.5–9.0 ppm region. If a signal other than H-2 (~8.95 ppm) is present, analyze the

    
    -coupling to differentiate the 6-chloro (
    
    
    
    Hz) from the 7-chloro (
    
    
    Hz) isomer. If absent, suspect the 5-chloro isomer.
  • 2D NOESY Validation (Crucial Step): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Extract the 1D slice at the F2 frequency corresponding to the ester -CH₂ quartet (~4.49 ppm). Verify the presence of a cross-peak at ~7.75 ppm (H-3). The absence of a cross-peak >8.5 ppm confirms the 5-chloro isomer.

Protocol 2: ATR-FTIR Spectroscopic Profiling
  • Background Standardization: Clean the diamond ATR (Attenuated Total Reflectance) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Deposit 1–2 mg of the neat solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition & Analysis: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an atmospheric compensation filter if water vapor interference is present.

  • Diagnostic Check: Isolate the carbonyl region (1700–1750 cm⁻¹). A peak centered

    
     1735 cm⁻¹ validates the out-of-plane ester conformation characteristic of the 5-chloro isomer.
    

References

  • Quinoline Ester | PDF | Amine | Chemical Substances (Source for 7-chloroquinoline-4-carboxylate NMR empirical d
  • Methyl 6-bromoquinoline-4-carboxylate | 1601063-72-2 (Source for 6-substituted quinoline cross-validation and structural properties). BenchChem.
  • Lanthanide coordination compounds (Contextual source for 2-chloroquinoline-4-carboxylate coordination and structural behaviors). Science.gov.
Validation

The Versatile Scaffold: A Comparative Guide to Ethyl 5-chloroquinoline-4-carboxylate in Novel Inhibitor Design

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Its derivatives have been extensiv...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][3] Within this broad class, quinoline-4-carboxylic acids and their esters represent a particularly fruitful area of research for the development of targeted inhibitors.[4][5] This guide focuses on a specific, promising scaffold: Ethyl 5-chloroquinoline-4-carboxylate . We will delve into its synthetic utility, explore its application in the development of inhibitors for diverse biological targets, and objectively compare the performance of these novel inhibitors against established alternatives, supported by experimental data.

The Strategic Advantage of the 5-Chloro Substitution

The introduction of a chlorine atom at the 5-position of the quinoline ring is not a trivial modification. This seemingly small change can significantly influence the physicochemical properties of the molecule, such as its lipophilicity, electronic distribution, and metabolic stability. These alterations, in turn, can profoundly impact the compound's pharmacokinetic profile and its binding affinity for a specific biological target. The 5-chloro substituent can engage in favorable halogen bonding interactions within a protein's active site, potentially leading to enhanced potency and selectivity.

Synthesis of the Core Scaffold: Ethyl 5-chloroquinoline-4-carboxylate

The construction of the ethyl 5-chloroquinoline-4-carboxylate scaffold can be achieved through established synthetic routes, often involving a Gould-Jacobs reaction or a variation thereof. A general, reliable protocol is outlined below.

Experimental Protocol: Synthesis of Ethyl 5-chloroquinoline-4-carboxylate

Materials:

  • 3-chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate are combined. The mixture is heated, typically on a steam bath, for approximately one hour, allowing for the removal of the ethanol byproduct by distillation. This step forms the intermediate diethyl 2-((3-chlorophenylamino)methylene)malonate.

  • Cyclization: The crude intermediate from the previous step is added portion-wise to a pre-heated, high-boiling solvent (e.g., Dowtherm A at ~250 °C) in a separate flask equipped with a reflux condenser. The reaction mixture is heated for an additional hour to facilitate the thermal cyclization, leading to the formation of ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate and its 7-chloro isomer. The desired 5-chloro isomer is often the minor product, necessitating careful purification.

  • Chlorination: The resulting mixture of hydroxyquinolines is then subjected to chlorination to convert the 4-hydroxy group to a chloro group. This is typically achieved by refluxing with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to isolate the desired ethyl 5-chloroquinoline-4-carboxylate.

Note: The regioselectivity of the cyclization step can be a challenge, often yielding a mixture of the 5-chloro and 7-chloro isomers.[6] Reaction conditions should be carefully optimized to maximize the yield of the desired 5-chloro product.

G cluster_synthesis Synthesis of Ethyl 5-chloroquinoline-4-carboxylate A 3-Chloroaniline + Diethyl ethoxymethylenemalonate B Condensation (Heat) A->B C Diethyl 2-((3-chlorophenylamino)methylene)malonate B->C D Cyclization (High-boiling solvent, Heat) C->D E Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate (and 7-chloro isomer) D->E F Chlorination (POCl3) E->F G Ethyl 5-chloroquinoline-4-carboxylate F->G

Caption: Synthetic workflow for Ethyl 5-chloroquinoline-4-carboxylate.

Case Study 1: Targeting DNA Methyltransferases (DNMTs) with Quinoline-Based Inhibitors

Background: DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA. Aberrant DNA methylation is a hallmark of many cancers, making DNMTs attractive targets for therapeutic intervention.

Scaffold Application: The quinoline scaffold has been explored for the development of non-nucleoside DNMT inhibitors.[7] By utilizing the ethyl 5-chloroquinoline-4-carboxylate core, novel inhibitors can be designed to interact with the active site of DNMTs. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of candidate inhibitors.

Comparative Analysis:

CompoundTargetIC50 (µM)Reference InhibitorTargetIC50 (µM)
Quinoline Derivative 9 CamA (a bacterial 6mA MTase)~2-4MC4741 CamA~2-4
Quinoline Derivative 12 DNMT1~2SGI-1027 DNMT16-12.5
Quinoline Derivative 13 Neil2 (DNA glycosylase)~0.3-0.6---

Data Interpretation: As shown in the table, quinoline-based compounds have demonstrated potent inhibition of both human DNMT1 and bacterial methyltransferases (MTases).[8] For instance, compound 12 shows an IC50 value of approximately 2 µM against DNMT1, which is comparable to or even more potent than the established non-nucleoside inhibitor SGI-1027.[7][8] Interestingly, some of these quinoline derivatives also exhibit inhibitory activity against other DNA-interacting enzymes like DNA glycosylases and polymerases, highlighting the potential for polypharmacology.[8]

Experimental Protocol: In Vitro DNMT1 Inhibition Assay

Principle: This assay measures the activity of DNMT1 by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]-methionine into a DNA substrate.

Materials:

  • Recombinant human DNMT1

  • Poly(dI-dC)·poly(dI-dC) DNA substrate

  • S-adenosyl-L-[methyl-¹⁴C]-methionine

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT)

  • Test compounds (dissolved in DMSO)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, poly(dI-dC)·poly(dI-dC), and varying concentrations of the test compound or vehicle control (DMSO).

  • Initiate the reaction by adding recombinant DNMT1 and S-adenosyl-L-[methyl-¹⁴C]-methionine.

  • Incubate the reactions at 37 °C for a defined period (e.g., 1 hour).

  • Stop the reaction by spotting the mixture onto DE-81 filter paper discs and washing with sodium phosphate buffer to remove unincorporated radiolabel.

  • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

G cluster_moa Mechanism of DNMT Inhibition Inhibitor Quinoline-based Inhibitor DNMT1 DNMT1 Active Site Inhibitor->DNMT1 Binds to NoMethylation Inhibition of DNA Methylation Inhibitor->NoMethylation Leads to Methylation DNA Methylation DNMT1->Methylation Catalyzes DNA DNA Substrate DNA->DNMT1 Binds to SAM S-adenosyl- methionine (SAM) SAM->DNMT1 Co-substrate

Caption: Quinoline inhibitors block DNA methylation by binding to DNMT1.

Case Study 2: Targeting Sirtuin 3 (SIRT3) with Quinoline-4-Carboxylic Acid Derivatives

Background: Sirtuin 3 (SIRT3) is a member of the sirtuin family of NAD⁺-dependent deacetylases. It is primarily located in the mitochondria and plays a crucial role in regulating cellular metabolism and stress responses. Dysregulation of SIRT3 has been implicated in various cancers, making it a potential therapeutic target.

Scaffold Application: Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of SIRT3.[9] The carboxylic acid moiety is often crucial for interacting with key residues in the active site of sirtuins. The ethyl 5-chloroquinoline-4-carboxylate scaffold provides a starting point for the synthesis of these inhibitors through hydrolysis and subsequent amide coupling reactions.

Comparative Analysis:

CompoundTargetIC50 (µM)Reference InhibitorTargetIC50 (µM)
Molecule P6 SIRT37.2Nicotinamide SIRT3~50-100
Molecule P6 SIRT132.6SIRT1~50-100
Molecule P6 SIRT233.5SIRT2~50-100

Data Interpretation: A study by Zhang et al. (2020) described a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as SIRT3 inhibitors.[9] Among these, molecule P6 exhibited a notable IC50 of 7.2 µM against SIRT3 and demonstrated selectivity over SIRT1 and SIRT2.[9] This is significantly more potent than the general sirtuin inhibitor, nicotinamide. This highlights the potential of the quinoline-4-carboxylic acid scaffold in developing selective SIRT3 inhibitors.

Experimental Protocol: In Vitro SIRT3 Inhibition Assay

Principle: This is a fluorescence-based assay that measures the deacetylation of a fluorogenic substrate by SIRT3.

Materials:

  • Recombinant human SIRT3

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • NAD⁺

  • Developer solution (contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal)

  • Assay buffer (e.g., Tris-HCl, NaCl, DTT)

  • Test compounds (dissolved in DMSO)

  • Fluorescence plate reader

Procedure:

  • In a microplate, add the assay buffer, NAD⁺, and varying concentrations of the test compound or vehicle control.

  • Add the fluorogenic acetylated peptide substrate to each well.

  • Initiate the reaction by adding recombinant SIRT3.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the enzymatic reaction and develop the signal by adding the developer solution.

  • Incubate for a further period (e.g., 15 minutes) to allow for the generation of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition and determine the IC50 value.

Case Study 3: Targeting Epidermal Growth Factor Receptor (EGFR) with Quinoline Derivatives

Background: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is a common feature in many types of cancer, making it a well-validated target for cancer therapy.

Scaffold Application: The quinoline scaffold is a key component of several approved EGFR inhibitors, such as erlotinib and lapatinib. The ethyl 5-chloroquinoline-4-carboxylate core can be functionalized to generate novel EGFR inhibitors. The 4-position, in particular, is a common site for modification to achieve potent and selective inhibition.

Comparative Analysis:

CompoundTargetIC50 (nM)Reference InhibitorTargetIC50 (nM)
Compound 3a EGFR85Erlotinib EGFR80
Compound 3b EGFR74Erlotinib EGFR80
Compound 3e EGFR68Erlotinib EGFR80

Data Interpretation: A recent study reported a series of 5-chloro-indole-2-carboxylate derivatives, which share structural similarities with functionalized quinolines, as potent EGFR inhibitors.[10] Several of these compounds exhibited IC50 values against EGFR that were comparable to or even better than the approved drug erlotinib. For example, compound 3e showed an IC50 of 68 nM, making it more potent than erlotinib in the same assay.[10] This demonstrates the potential of chloro-substituted heterocyclic scaffolds in the design of highly effective EGFR inhibitors. While not directly derived from ethyl 5-chloroquinoline-4-carboxylate, this data strongly supports the exploration of this scaffold for novel EGFR inhibitors.

Experimental Protocol: In Vitro EGFR Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection method (e.g., radiometric using [γ-³²P]ATP, or non-radiometric using a phosphospecific antibody)

Procedure (example using a non-radiometric, ELISA-based method):

  • Coat a microplate with the peptide substrate.

  • In a separate plate, prepare reaction mixtures containing assay buffer, ATP, and varying concentrations of the test compound or vehicle control.

  • Initiate the kinase reaction by adding the recombinant EGFR kinase domain to the reaction mixtures.

  • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Transfer the reaction mixtures to the peptide-coated plate and incubate to allow the phosphorylated substrate to bind.

  • Wash the plate to remove non-bound components.

  • Add a primary antibody that specifically recognizes the phosphorylated tyrosine on the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chromogenic substrate and measure the absorbance using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Summary and Future Outlook

Ethyl 5-chloroquinoline-4-carboxylate is a versatile and promising scaffold for the development of novel inhibitors targeting a range of biologically important proteins. The strategic placement of the chloro group can enhance binding affinity and modulate physicochemical properties. As demonstrated in the case studies, derivatives of this and closely related scaffolds have shown potent activity against DNMTs, sirtuins, and EGFR, often with efficacy comparable or superior to existing inhibitors.

The future of drug discovery with this scaffold lies in several key areas:

  • Structure-Based Design: Utilizing crystal structures of target proteins to rationally design inhibitors with improved potency and selectivity.

  • Scaffold Hopping and Bioisosteric Replacement: Exploring variations of the quinoline core and the 5-chloro substituent to optimize drug-like properties.

  • Exploration of New Targets: Applying libraries based on this scaffold to a wider range of biological targets implicated in disease.

By leveraging the synthetic tractability and favorable biological profile of the ethyl 5-chloroquinoline-4-carboxylate scaffold, researchers are well-positioned to develop the next generation of targeted therapeutics.

References

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). bioRxiv. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry. [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2016). Chemistry Central Journal. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). International Journal of Pharmaceutical Research. [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2022). PubMed. [Link]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). Molecules. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold. (2022). Chinese Journal of Organic Chemistry. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PMC. [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (2023). ResearchGate. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry. [Link]

  • Insilico Medicine's Chemistry42 empowers Pan-KRAS inhibitors of novel chemotype. (2025). EurekAlert!. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 5-chloroquinoline-4-carboxylate: A Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and re...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 5-chloroquinoline-4-carboxylate, a halogenated quinoline derivative. Our focus is on ensuring laboratory safety, environmental protection, and regulatory compliance, grounded in established scientific principles.

Understanding the Hazard Profile: Why Caution is Critical

Ethyl 5-chloroquinoline-4-carboxylate is a reactive chemical that demands careful handling. The primary hazards, as identified in its Safety Data Sheet (SDS), include:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can lead to serious damage if it comes into contact with the eyes.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

While comprehensive toxicological and ecological data are not fully available, the presence of a chlorinated quinoline core suggests that it should be treated with a high degree of caution due to the potential for environmental persistence and toxicity to aquatic life, a characteristic of many halogenated heterocyclic compounds.[1]

Quantitative Hazard Data Summary
Hazard CategoryGHS ClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of Ethyl 5-chloroquinoline-4-carboxylate is a multi-step process that begins with meticulous waste segregation at the point of generation and culminates in its transfer to a licensed hazardous waste facility.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: Clearly label a dedicated waste container for "Halogenated Organic Waste: Ethyl 5-chloroquinoline-4-carboxylate and related materials." This prevents accidental mixing with non-halogenated or incompatible waste streams.[4][5] The cost of disposing of halogenated waste is often significantly higher than non-halogenated waste, making segregation economically prudent as well.[5]

  • Solid Waste Collection:

    • Place any solid Ethyl 5-chloroquinoline-4-carboxylate, contaminated weighing boats, or filter papers directly into the labeled, sealable hazardous solid waste container.

    • Avoid generating dust during transfer by handling the material in a chemical fume hood and using appropriate tools.

  • Liquid Waste Collection:

    • For solutions containing Ethyl 5-chloroquinoline-4-carboxylate, use a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams. As a general rule, halogenated and non-halogenated solvent wastes should be kept separate.[4][5]

  • Contaminated Materials:

    • Dispose of any contaminated personal protective equipment, such as gloves, as hazardous solid waste.

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous liquid waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of Ethyl 5-chloroquinoline-4-carboxylate.

DisposalWorkflow cluster_segregation Waste Segregation start Generation of Ethyl 5-chloroquinoline-4-carboxylate Waste solid_waste Solid Waste (powder, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (solutions, rinsates) start->liquid_waste solid_container Labeled, sealed hazardous SOLID waste container for Halogenated Organics solid_waste->solid_container liquid_container Labeled, sealed hazardous LIQUID waste container for Halogenated Organics liquid_waste->liquid_container storage Store in a designated, well-ventilated, secondary containment area away from incompatible materials. solid_container->storage liquid_container->storage pickup Arrange for pickup by a licensed hazardous waste disposal contractor. storage->pickup end Final Disposal (e.g., High-Temperature Incineration) pickup->end

Caption: Disposal workflow for Ethyl 5-chloroquinoline-4-carboxylate.

Decontamination and Final Disposal: The Scientific Rationale

The ultimate goal of disposal is the complete destruction or irreversible conversion of the hazardous compound into non-toxic substances. For chlorinated aromatic compounds like Ethyl 5-chloroquinoline-4-carboxylate, specific treatment methods are required.

Chemical Treatment Considerations (For Specialized Facilities)

While not typically performed in a standard research laboratory, understanding the principles of chemical degradation is valuable. Advanced oxidation processes are effective for breaking down halogenated organic compounds.

  • Fenton's Reagent: This mixture of hydrogen peroxide and an iron catalyst generates highly reactive hydroxyl radicals (•OH).[6][7] These radicals can attack the aromatic ring of the quinoline, leading to its cleavage and eventual mineralization into simpler, non-toxic compounds like carbon dioxide, water, and inorganic halides.[6][7] This method is particularly effective for wastewater contaminated with chloroquine and its derivatives.[6][7]

  • Incineration: This is the most common and effective method for the final disposal of halogenated organic waste. High-temperature incineration, conducted in a specialized facility equipped with flue gas scrubbers, ensures the complete destruction of the compound and the capture of resulting acidic gases like hydrogen chloride.

Final Disposal by a Licensed Contractor

The SDS for Ethyl 5-chloroquinoline-4-carboxylate explicitly states that it must be disposed of via an approved waste disposal plant.[8][9][10] This is a mandatory requirement.

  • Labeling and Documentation: Ensure all waste containers are accurately labeled with their contents. Maintain a detailed inventory of the waste generated.

  • Professional Removal: Engage a certified hazardous waste management contractor for the collection, transport, and final disposal of the material.[1]

Spill Management: Immediate Actions

In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.

  • Containment and Absorption: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection and Disposal: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

By adhering to these scientifically-grounded procedures, you can ensure the safe handling and disposal of Ethyl 5-chloroquinoline-4-carboxylate, upholding your commitment to laboratory safety, environmental stewardship, and scientific integrity.

References

  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, October 7).
  • Efficient degradation of chloroquine drug by electro-Fenton oxidation. (2020, July 10). National Institutes of Health.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 27).
  • Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism. (2020, July 10). ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, December 19).
  • Ethyl 4-Chloroquinoline-3-carboxylate. PubChem.
  • SAFETY DATA SHEET - Merck Millipore. (2025, April 21).
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Ethyl 4-Chloroquinoline-3-carboxylate 13720-94-0. TCI Deutschland GmbH.
  • Organic Solvents. (n.d.). Environment, Health and Safety, University of South Carolina.

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Handling

Personal protective equipment for handling Ethyl 5-chloroquinoline-4-carboxylate

As a Senior Application Scientist, I approach chemical handling not just as a set of regulatory rules, but as an exercise in understanding molecular behavior. Ethyl 5-chloroquinoline-4-carboxylate (CAS 116557-07-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not just as a set of regulatory rules, but as an exercise in understanding molecular behavior. Ethyl 5-chloroquinoline-4-carboxylate (CAS 116557-07-4) is a highly valuable building block in drug discovery, particularly for synthesizing kinase inhibitors and antimalarial compounds. However, its specific molecular architecture—a lipophilic ethyl ester paired with a halogenated quinoline core—dictates precise operational and safety protocols.

Below is a comprehensive, self-validating guide to the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely and efficiently.

Hazard Mechanistic Profile & Causality

To protect yourself, you must understand how the chemical interacts with biological systems and the environment. According to standardized safety data, quinoline-4-carboxylate derivatives present three primary hazards: H315 (Skin irritation) , H319 (Serious eye irritation) , and H335 (Respiratory irritation) [1][2].

  • Skin & Eye Irritation (H315/H319): The lipophilic nature of the ethyl ester moiety allows the molecule to readily partition into and disrupt the lipid bilayers of the skin and ocular membranes. This necessitates strict chemical-resistant barriers to prevent dermal absorption.

  • Respiratory Irritation (H335): In its pure form, this compound is typically a fine crystalline powder. Halogenated aromatics often hold static charges, making them highly prone to aerosolization during transfer. Inhalation of these micro-particles triggers acute 1[1].

Quantitative PPE & Risk Matrix

The following table summarizes the required PPE based on quantitative operational thresholds.

Risk TierOperational ScenarioQuantitative ThresholdMinimum PPE RequiredMechanistic Rationale
Low Inventory management, handling sealed vials< 100 g (Sealed)Flame-retardant lab coat, safety glasses, single nitrile gloves (≥4 mil)Protection against incidental contact. 4-mil nitrile provides a sufficient mechanical barrier against solid halogenated aromatics.
Moderate Weighing, transferring, and solvent dissolution10 mg – 5 g (Open handling)Fume hood (>100 fpm face velocity), splash goggles, double nitrile glovesPrevents inhalation of aerosolized powder. Double gloving delays solvent permeation during dissolution workflows.
High Bulk transfer or spill remediation> 5 g (Spill or Airborne dust)N95/P100 respirator, chemical-resistant apron, heavy-duty nitrile glovesComplete barrier against concentrated dust exposure and systemic absorption during active remediation.

Standard Operating Procedure (SOP): Handling & Transfer

Every protocol in the laboratory must be a self-validating system —meaning each action is immediately followed by a verification step to ensure the safety perimeter remains intact.

Step 1: Environmental Control

  • Action: Conduct all open-container handling within a certified chemical fume hood. Set the sash to the designated operating height.

  • Validation: Verify the digital airflow monitor reads between 100–120 feet per minute (fpm). Self-Check: Tape a small Kimwipe strip to the bottom of the sash; it must pull inward steadily before you open the chemical container.

Step 2: PPE Donning

  • Action: Don a flame-retardant lab coat, tightly fitting chemical splash goggles, and double-layered nitrile gloves.

  • Validation: Perform a visual inspection of the outer gloves for micro-tears. Ensure the goggles create a complete, unbroken seal around the eyes to prevent aerosol ingress.

Step 3: Static Mitigation & Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula. Because halogenated powders hold static charges, standard plastic spatulas will cause the powder to repel and aerosolize.

  • Validation: The powder should transfer smoothly and rest at the bottom of the boat without clinging to the sides or flying upward.

Step 4: Solvent Addition (If applicable)

  • Action: Dissolve the ester in your chosen reaction solvent (e.g., DCM, DMF, or DMSO) directly within the fume hood before transporting it to the bench.

  • Validation: Complete visual dissolution confirms the material is no longer an inhalation hazard. The risk profile has now successfully transitioned to the properties of the solvent.

Spill Response & Halogenated Waste Disposal Plan

Because Ethyl 5-chloroquinoline-4-carboxylate contains a covalently bound chlorine atom, it falls under strict EPA/OSHA guidelines for halogenated waste disposal.

Emergency Spill Response:

  • Isolate & Assess: If a spill occurs outside the hood, immediately step back. If the spill exceeds 5g or dust is visibly airborne, don a P100 respirator[1].

  • Dust Suppression (Action): Do NOT dry sweep. Dry sweeping aerosolizes the fine crystalline powder, exacerbating the H335 inhalation hazard. Lightly mist the spilled powder with a compatible solvent (e.g., water or ethanol) to suppress dust, or cover it with damp absorbent pads[1].

  • Collection (Validation): Use a non-sparking scoop to transfer the wet material into a sealable secondary container. Self-Check: The surface should show no visible powder residue before proceeding to chemical decontamination.

  • Decontamination: Wash the affected surface with soap and water, followed by an ethanol wipe to remove residual lipophilic traces.

Disposal Plan:

  • Segregation (Action): All contaminated wipes, PPE, and reaction byproducts must be strictly segregated into designated "Halogenated Organic Waste" containers.

  • Labeling (Validation): Clearly label the waste container with "Contains Halogenated Quinoline Derivatives (Toxic/Irritant)"[3]. Self-Check: Ensure the waste log reflects the exact mass of the chlorinated compound added.

  • Final Disposal: Coordinate with Environmental Health and Safety (EHS) for high-temperature incineration. Mechanistic Rationale: High-temperature incineration is legally and chemically required to safely cleave the stable carbon-chlorine bonds without forming highly toxic dioxin byproducts.

Operational Workflow Visualization

Handling_Workflow Start Start: Ethyl 5-chloroquinoline-4-carboxylate PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Verify Airflow >100 fpm) PPE->Hood Weigh Anti-static Weighing Hood->Weigh Spill Spill Detected? Weigh->Spill WetWipe Wet Wipe & Suppress Dust (No Dry Sweeping) Spill->WetWipe Yes Reaction Proceed to Reaction/Dissolution Spill->Reaction No Waste Dispose as Halogenated Organic Waste WetWipe->Waste Reaction->Waste Post-Reaction

Workflow for handling and disposing of Ethyl 5-chloroquinoline-4-carboxylate safely.

References

  • Title: Ethyl 5-chloroquinoline-4-carboxylate | Source: AK Scientific, Inc. | URL: 4

  • Title: Safety Data Sheet for Quinoline Derivatives | Source: BLD Pharmatech | URL: 3

  • Title: Safety Data Sheet for Ethyl quinoline-4-carboxylate | Source: Aladdin Biochemical Technology | URL: 1

  • Title: 4-Quinolinecarboxylic acid | Source: National Center for Biotechnology Information (PubChem) | URL: 2

Sources

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